molecular formula C8H5F6NO B035181 5-Amino-2-(trifluoromethoxy)benzotrifluoride CAS No. 104678-68-4

5-Amino-2-(trifluoromethoxy)benzotrifluoride

Cat. No.: B035181
CAS No.: 104678-68-4
M. Wt: 245.12 g/mol
InChI Key: ZXYQQLFHWWMQHL-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethoxy)benzotrifluoride is a useful research compound. Its molecular formula is C8H5F6NO and its molecular weight is 245.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(trifluoromethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYQQLFHWWMQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545818
Record name 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104678-68-4
Record name 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-(trifluoromethoxy)benzotrifluoride
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS 104678-68-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(trifluoromethoxy)benzotrifluoride, also known by its synonym 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring both a trifluoromethoxy and a trifluoromethyl group, imparts desirable physicochemical properties to target compounds, making it a valuable building block in the fields of medicinal chemistry and agrochemical research. The presence of these fluorine-containing moieties is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic characteristics of molecules, often leading to improved efficacy and pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for safe handling, storage, and use in a laboratory setting.

PropertyValueReference
CAS Number 104678-68-4[3]
Molecular Formula C8H5F6NO[3]
Molecular Weight 245.12 g/mol
Appearance Liquid[3]
Storage Temperature 2 - 8 °C[3]
Hazards Toxic if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[3]
Handling Precautions Handle in a well-ventilated area, wear personal protective equipment, avoid contact with skin and eyes, and store under an inert gas as it is air and moisture sensitive.[3]

Synthesis and Reactions

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, its synthesis can be inferred from established methods for preparing structurally similar fluorinated anilines. The general strategies involve the introduction of the amino, trifluoromethoxy, and trifluoromethyl groups onto a benzene ring through a series of well-understood organic reactions.

Key synthetic transformations that are relevant for the synthesis of this and related compounds include:

  • Nitration: Introduction of a nitro group onto the aromatic ring, which can later be reduced to an amine.

  • Halogenation: Introduction of a halogen, which can serve as a handle for further functionalization or be a precursor to other groups.

  • Trifluoromethylation and Trifluoromethoxylation: These reactions often employ specialized reagents to introduce the fluorine-containing moieties.

  • Reduction of Nitro Group: A common final step to install the amine functionality.

A general workflow for the synthesis of functionalized anilines is depicted below.

G A Aromatic Starting Material B Nitration A->B C Introduction of Trifluoromethyl Group B->C D Introduction of Trifluoromethoxy Group C->D E Reduction of Nitro Group D->E F Target Aniline E->F

Generalized synthetic workflow for functionalized anilines.

The amino group of this compound is a versatile functional handle for a variety of subsequent reactions, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

  • N-alkylation and N-arylation: Formation of secondary or tertiary amines.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the areas of neuroprotection, cancer, and infectious diseases.

Neuroprotective Agents: Synthesis of Riluzole

A significant application of this compound is in the synthesis of Riluzole, a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS).[4] Riluzole is a 2-aminobenzothiazole derivative, and its synthesis involves the reaction of a substituted aniline with a thiocyanate source to form the benzothiazole ring system. The trifluoromethoxy group at the 6-position of Riluzole, which originates from the 2-position of the starting aniline, is crucial for its biological activity.[5]

A general reaction scheme for the synthesis of Riluzole and its analogues from a substituted aniline is outlined below.

G Aniline This compound Cyclization Electrophilic Cyclization Aniline->Cyclization Reagents Thiocyanate Salt + Oxidant (e.g., KSCN, Br2) Reagents->Cyclization Riluzole Riluzole Cyclization->Riluzole

Synthetic pathway to Riluzole from a substituted aniline.

Experimental Protocol for Riluzole Synthesis from 4-(Trifluoromethoxy)aniline (a related compound):

The following protocol, adapted from the synthesis of Riluzole from a similar starting material, illustrates the key chemical transformation.[6]

  • Reaction Setup: Potassium thiocyanate is added to a solution of the starting aniline (e.g., 4-(trifluoromethoxy)aniline) in glacial acetic acid.

  • Addition of Bromine: A solution of bromine in glacial acetic acid is added dropwise to the cooled reaction mixture.

  • Reaction: The reaction is allowed to proceed at room temperature overnight.

  • Workup: The mixture is diluted with water and neutralized with a base (e.g., Na2CO3).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization to yield the 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole).

Anticancer and Antimicrobial Agents

The trifluoromethyl and trifluoromethoxy groups are prevalent in modern anticancer and antimicrobial drug design due to their ability to enhance biological activity.[7] this compound serves as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications in these areas. For instance, derivatives of thiazolo[4,5-d]pyrimidines, which can be synthesized from functionalized anilines, have shown promising anticancer activity.[7][8]

The general workflow for developing such agents involves using the aniline as a scaffold to construct more complex heterocyclic systems.

G Aniline This compound HeterocycleFormation Heterocyclic Ring Formation (e.g., with thiourea, dicarbonyls) Aniline->HeterocycleFormation FurtherFunctionalization Further Functionalization (e.g., substitution, coupling reactions) HeterocycleFormation->FurtherFunctionalization BioactiveCompound Anticancer/Antimicrobial Agent FurtherFunctionalization->BioactiveCompound

General workflow for the synthesis of bioactive heterocyclic compounds.

While specific quantitative data for compounds derived directly from this compound is limited in the provided search results, the following table presents examples of the biological activity of related trifluoromethyl-containing compounds.

Compound ClassTargetActivityReference
Thiazolo[4,5-d]pyrimidine derivativesHuman cancer cell lines (A375, C32, DU145, MCF-7)Antiproliferative activity[7][8]
5-Amino[9][10]triazole derivativesLiver cancer (HepG2) and breast cancer (MCF7) cell linesAnticancer activity with IC50 values in the micromolar range[11]
Trifluoromethyl pyrimidine derivativesTobacco mosaic virus (TMV) and Rhizoctonia solaniAntiviral and antifungal activities[12]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique fluorine-containing substituents contribute to the enhanced biological activity and favorable pharmacokinetic properties of the resulting drug candidates. The primary application of this compound is in the production of the neuroprotective agent Riluzole, and it holds considerable potential for the development of novel anticancer and antimicrobial agents. Further research into the synthesis and applications of this compound is likely to yield new and improved therapeutic agents.

References

Physicochemical properties of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physicochemical Properties of Fluorinated Anilines

An Examination of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the physicochemical properties of key fluorinated aniline building blocks. While experimental data for 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline is not extensively available in public literature, this guide consolidates known data for structurally related and isomeric compounds, including 4-(trifluoromethoxy)aniline and 4-(trifluoromethyl)aniline. Furthermore, it furnishes comprehensive, standardized protocols for the experimental determination of crucial physicochemical parameters such as melting point, pKa, solubility, and partition coefficient (logP). These methodologies are presented to empower researchers to determine these properties for novel compounds like 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline.

Comparative Physicochemical Data

The strategic placement of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups on an aniline scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making these compounds valuable in medicinal chemistry and materials science. The following table summarizes available quantitative data for key isomers and analogues to provide a comparative baseline.

Property4-(trifluoromethoxy)aniline4-(trifluoromethyl)aniline3-(trifluoromethyl)aniline4-Methoxy-3-(trifluoromethyl)aniline
CAS Number 461-82-5[1]455-14-1[2]98-16-8[3]393-15-7[4]
Molecular Formula C₇H₆F₃NO[1]C₇H₆F₃N[2]C₇H₆F₃N[3]C₈H₈F₃NO[4]
Molecular Weight 177.12 g/mol [1]161.12 g/mol [2]161.12 g/mol [3]191.15 g/mol [4]
Physical Form Liquid[1][5]LiquidColorless Liquid[3]Pale Pink Powder/Crystals[4]
Melting Point Not applicable3-8 °C[2][6]5-6 °C[3]58-60 °C[4]
Boiling Point 73-75 °C at 10 mmHg[1][5]83 °C at 12 mmHg[2]187-188 °C[3]Not Available
Density 1.32 g/mL at 20 °C[1][5]1.283 g/mL at 25 °C[2]1.29 g/cm³[3]Not Available
pKa (Predicted) 3.75 ± 0.10[1]Not AvailableNot AvailableNot Available
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[1]Soluble in ether, methanol, ethanol, and aromatics[6]. Insoluble in water[2].Not AvailableNot Available

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of aromatic amines.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity and identity. The capillary method is a widely adopted technique for its determination.

Methodology:

  • Sample Preparation: Ensure the solid sample is thoroughly dried and finely powdered. If the crystals are large, gently grind them in a mortar and pestle.[7]

  • Capillary Loading: Vertically press the open end of a glass capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.[8]

  • Sample Packing: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed bottom. Dropping the tube through a long glass tube can aid in effective packing.[8][9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7][9]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find a rough melting range.[9]

  • Accurate Determination: For an accurate measurement, use a fresh sample. Set the starting temperature to about 15-20 °C below the expected melting point and heat at a slow, controlled rate of 1-2 °C per minute.[7][10]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[10]

  • Replication: Conduct the measurement at least twice with fresh samples to ensure reproducibility.[10]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement prep1 Dry & Powder Sample prep2 Load Capillary (2-3mm) prep1->prep2 prep3 Pack Sample prep2->prep3 measure1 Insert into Apparatus prep3->measure1 Transfer measure2 Heat at 1-2°C/min measure1->measure2 measure3 Observe & Record Range measure2->measure3 result Melting Point Range (e.g., 58-60°C) measure3->result Data Output

Caption: Workflow for Capillary Melting Point Determination.
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an aniline, it reflects the acidity of the conjugate acid (anilinium ion). Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Apparatus Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[11]

  • Sample Preparation: Dissolve a precisely weighed quantity of the compound in a suitable solvent or co-solvent system to create a solution of known concentration (e.g., 1 mM).[11][12]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.[11][12]

  • Ionic Strength: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[11]

  • Titration: For a basic compound like aniline, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). For the conjugate acid, titrate with a strong base (e.g., 0.1 M NaOH).[11]

  • Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13] The inflection point of the curve indicates the equivalence point.

  • Replication: Perform a minimum of three titrations to ensure the reliability of the result and calculate the average pKa value.[11]

pKa_Determination_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH Meter setup2 Prepare 1mM Sample Solution with 0.15M KCl setup1->setup2 setup3 Purge with Nitrogen setup2->setup3 titrate1 Immerse pH Electrode setup3->titrate1 titrate2 Add Increments of Standardized Acid/Base titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot Titration Curve titrate3->analysis1 analysis2 Identify Half- Equivalence Point analysis1->analysis2 result pKa Value (e.g., 3.75) analysis2->result pH = pKa

Caption: Workflow for Potentiometric pKa Determination.
Solubility Determination (Gravimetric Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The gravimetric method is a straightforward and reliable technique for its determination.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the chosen solvent (e.g., water, buffer, or organic solvent) in a sealed container.[14][15]

  • Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatic shaker is ideal for this purpose.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Sample Collection: Carefully pipette a precise volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish or watch glass.[14][15]

  • Solvent Evaporation: Heat the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 100-110 °C) until a constant weight is achieved.[14][16]

  • Calculation:

    • Weigh the dish containing the dry residue.

    • The mass of the dissolved solute is the final weight minus the initial weight of the dish.

    • Calculate the solubility by dividing the mass of the residue by the volume of the supernatant collected. Express the result in units such as g/L or mg/mL.[14]

Solubility_Workflow A 1. Prepare Saturated Solution (Excess Solute + Solvent) B 2. Equilibrate at Constant Temp (e.g., 24h with shaking) A->B C 3. Separate Phases (Settle or Centrifuge) B->C D 4. Pipette Known Volume of Supernatant to Weighed Dish C->D E 5. Evaporate Solvent to Dryness (Oven at 100°C) D->E F 6. Weigh Dried Residue E->F G 7. Calculate Solubility (Mass / Volume) F->G

Caption: Workflow for Gravimetric Solubility Determination.
LogP Determination (Shake-Flask Method)

The partition coefficient (P), or its logarithm (logP), quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system, typically n-octanol and water. The shake-flask method is the "gold standard" for experimental logP determination.[17]

Methodology:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or a relevant aqueous buffer, e.g., pH 7.4 phosphate buffer) for 24 hours. Allow the layers to separate completely to create mutually saturated phases.[17][18]

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[17]

  • Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated aqueous phase. Then, add a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted based on the expected lipophilicity.[18]

  • Equilibration: Cap the container and shake or rotate it gently for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two phases.[17]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and n-octanol layers.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique, such as HPLC-UV or ¹⁹F NMR for fluorinated compounds.[18][19]

  • Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this ratio:

    • P = [C_oct] / [C_aq]

    • logP = log₁₀(P)

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol and Water Phases exp1 Add Compound to Biphasic System prep1->exp1 prep2 Prepare Compound Stock Solution prep2->exp1 exp2 Equilibrate with Shaking exp1->exp2 exp3 Separate Phases (Centrifuge) exp2->exp3 analysis1 Measure Concentration in Octanol (C_oct) exp3->analysis1 Sample analysis2 Measure Concentration in Water (C_aq) exp3->analysis2 Sample analysis3 Calculate: logP = log10(C_oct / C_aq) analysis1->analysis3 analysis2->analysis3 result logP Value analysis3->result Final Value

Caption: Workflow for Shake-Flask LogP Determination.

Synthesis Pathway

While a specific synthesis for 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline is not detailed, a plausible route can be inferred from known organic synthesis transformations. A common strategy for introducing an amino group is through the reduction of a nitro group. The trifluoromethyl and trifluoromethoxy groups would likely be installed on the benzene ring prior to this final reduction step.

Synthesis_Pathway start Substituted Nitrobenzene intermediate Target Compound: 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline start->intermediate NO₂ → NH₂ reagents Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) reagents->start:e

Caption: Generalized Synthesis via Nitro Group Reduction.

Note: No known biological signaling pathways involving 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline have been identified in the surveyed literature.

References

An In-Depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-(trifluoromethoxy)benzotrifluoride, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a relevant synthetic protocol, and discusses its potential applications in drug discovery and development.

Core Compound Data

This compound, also known by its synonym 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, is a unique building block for organic synthesis. The presence of both a trifluoromethoxy and a trifluoromethyl group on the aniline scaffold imparts distinct properties that are highly sought after in the design of novel bioactive molecules.

PropertyValue
Molecular Weight 245.12 g/mol
Molecular Formula C₈H₅F₆NO
CAS Number 104678-68-4
Synonyms 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, 4-Amino-alpha,alpha,alpha-trifluoro-2-(trifluoromethoxy)anisole
Appearance Not specified in readily available literature
Solubility Not specified in readily available literature

Synthetic Protocols

Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate via OCF₃ Migration[1]

This procedure is a two-step process starting from a hydroxylamine precursor.

Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equivalent), cesium carbonate (Cs₂CO₃, 0.1 equivalents), and 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.2 equivalents).

  • Add anhydrous chloroform as the solvent.

  • Stir the reaction mixture at room temperature. The progress of the O-trifluoromethylation can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate intermediate.

Step 2: OCF₃ Migration to Synthesize Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate

  • In a pressure vessel, dissolve the methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equivalent) in nitromethane.

  • Seal the vessel and heat the reaction mixture to 120 °C.

  • Stir the reaction for 20 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]

To obtain the target molecule, this compound, from a similar acetamido-protected intermediate, a subsequent hydrolysis (deprotection) of the acetamide group would be necessary. This is typically achieved under acidic or basic conditions.

G cluster_0 Step 1: O-Trifluoromethylation cluster_1 Step 2: OCF₃ Migration Start Methyl 4-(N-hydroxyacetamido)benzoate Intermediate Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate Start->Intermediate O-Trifluoromethylation Reagents1 Togni Reagent II Cs₂CO₃ (cat.) Chloroform, RT Reagents1->Intermediate Final_Product Methyl 4-acetamido-3-(trifluoromethoxy)benzoate Intermediate->Final_Product Migration Intermediate->Final_Product Reagents2 Nitromethane 120 °C Reagents2->Final_Product

Synthetic workflow for a related ortho-trifluoromethoxylated aniline derivative.

Role in Drug Discovery and Development

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a widely used strategy in modern medicinal chemistry to enhance the drug-like properties of molecules.[2][3] These groups can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity for its biological target.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ and -OCF₃ groups resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of a drug candidate.[2]

  • Lipophilicity: Both groups are highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This enhanced permeability is often crucial for oral bioavailability and effective distribution to target tissues.[2]

  • Binding Affinity: The strong electron-withdrawing nature of these groups can alter the electronic properties of the aromatic ring and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the target protein, potentially leading to enhanced binding affinity and potency.[2]

While specific biological activities for this compound are not extensively documented, related trifluoromethylated anilines have shown antimicrobial efficacy against various bacterial species. For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi.[4] This suggests that the core scaffold of this compound could be a valuable starting point for the development of new antimicrobial agents.

G cluster_properties Key Physicochemical Impacts CoreMolecule Aniline Scaffold CF3_Group Trifluoromethyl (-CF₃) Group CoreMolecule->CF3_Group Addition of OCF3_Group Trifluoromethoxy (-OCF₃) Group CoreMolecule->OCF3_Group Addition of MetabolicStability Increased Metabolic Stability CF3_Group->MetabolicStability Lipophilicity Increased Lipophilicity CF3_Group->Lipophilicity BindingAffinity Modulated Binding Affinity CF3_Group->BindingAffinity OCF3_Group->MetabolicStability OCF3_Group->Lipophilicity OCF3_Group->BindingAffinity DrugProperties Enhanced Drug-like Properties MetabolicStability->DrugProperties Lipophilicity->DrugProperties BindingAffinity->DrugProperties

Impact of -CF₃ and -OCF₃ groups on drug properties.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its unique combination of functional groups offers a strategic advantage for fine-tuning the physicochemical and biological properties of new chemical entities. The synthetic methodologies for related compounds provide a solid foundation for its preparation, and the known impact of its constituent fluorinated groups highlights its potential for the development of novel therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

Navigating the Safety Profile of 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel compound 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline is a subject of increasing interest within the realms of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring both trifluoromethoxy and trifluoromethyl groups on an aniline scaffold, suggests potential for creating new chemical entities with desirable pharmacokinetic and bioactive properties. However, the very features that make it attractive also necessitate a thorough understanding of its safety profile. This technical guide synthesizes available safety data from structurally analogous compounds to provide a comprehensive overview for handling and experimental use, in the absence of a specific Safety Data Sheet (SDS) for the designated molecule.

Physicochemical and Hazard Identification

Quantitative data for 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline is not directly available. The following tables summarize key physical and safety information extrapolated from closely related analogs such as 4-(trifluoromethoxy)aniline and various trifluoromethyl-substituted anilines. These analogs share key structural motifs, providing the best available preliminary safety assessment.

Table 1: Physical and Chemical Properties of Structurally Similar Compounds

Property4-(Trifluoromethoxy)aniline4-Fluoro-3-(trifluoromethyl)aniline4-Methyl-3-(trifluoromethyl)aniline
CAS Number 461-82-52357-47-3[1]65934-74-9
Molecular Formula C7H6F3NOC7H5F4NC8H8F3N
Molecular Weight 177.12 g/mol 179.11 g/mol 175.15 g/mol
Appearance Colorless to pale yellow solid or liquidAmber liquid[1]Light yellow liquid[2]
Boiling Point 73-75 °C @ 10 mmHg[3]207-208 °C[1]204 °C[2]
Flash Point 81 °C (177 °F)[4]91 °C (195.8 °F)[1]102 °C (215.6 °F)[2]
Density 1.32 g/mL at 20 °C[3]1.393 g/mL at 25 °C1.24 g/cm³[2]
Solubility Sparingly soluble in water[5]No data availableInsoluble in water[6]

Table 2: GHS Hazard Classification of Analogs

Hazard Class4-(Trifluoromethoxy)aniline4-Fluoro-3-(trifluoromethyl)aniline
Acute Oral Toxicity Category 3 (Toxic if swallowed)[7][8]Category 4 (Harmful if swallowed)[1]
Acute Dermal Toxicity Category 2 (Fatal in contact with skin)[7]Category 4 (Harmful in contact with skin)[1]
Acute Inhalation Toxicity Not ClassifiedCategory 3 (Toxic if inhaled)[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[7]Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[7][8]Category 2 (Causes serious eye irritation)[1]
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedCategory 3 (May cause respiratory irritation)[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (May cause damage to organs through prolonged or repeated exposure)[7]Not Classified

Hazard Identification and Precautionary Measures

Based on the data from analogous compounds, 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Key Hazard Statements:

  • Toxic or harmful if swallowed.[1][7]

  • Fatal or harmful in contact with skin.[1][7]

  • Causes skin irritation.[1][7]

  • Causes serious eye damage or irritation.[1][7]

  • May cause respiratory irritation.[1]

  • May cause damage to organs through prolonged or repeated exposure.[7]

The following workflow outlines the necessary precautions when handling this compound.

cluster_0 Handling Workflow for 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline prep Preparation ppe Personal Protective Equipment (PPE) prep->ppe Don appropriate PPE handling Handling & Use ppe->handling Proceed with experiment storage Storage handling->storage Store properly after use spill Spill & Emergency handling->spill In case of accidental release disposal Disposal handling->disposal Dispose of waste

Caption: General handling workflow for hazardous chemicals.

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[9]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Skin Protection: Wear suitable protective clothing and gloves (e.g., nitrile rubber).[9] Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9]

3.3. First-Aid Measures The following diagram illustrates the recommended first-aid procedures in case of exposure.

cluster_1 First-Aid Procedures exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air. Seek immediate medical attention. inhalation->action_inhale action_skin Remove contaminated clothing. Wash with soap and water. Seek immediate medical attention. skin->action_skin action_eye Rinse with water for at least 15 minutes. Seek immediate medical attention. eye->action_eye action_ingest Do NOT induce vomiting. Seek immediate medical attention. ingestion->action_ingest

Caption: First-aid response to chemical exposure.

Fire and Explosion Hazard Data

While not considered highly flammable, the compound may combust at elevated temperatures.

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1] Do not allow the substance to enter drains or waterways.

Toxicological Information

Detailed toxicological studies on 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline are not available. The information below is based on data from its structural analogs.

  • Acute Toxicity: Expected to be toxic to fatal upon oral and dermal exposure.[7] Inhalation may also be harmful or toxic.[1]

  • Skin and Eye Effects: Causes skin irritation and is likely to cause serious eye damage.[7]

  • Sensitization: No data available.

  • Mutagenicity and Carcinogenicity: No data is available to classify the mutagenic or carcinogenic potential.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity: May cause respiratory tract irritation upon single exposure and potential damage to organs through prolonged or repeated exposure.[1][7]

Conclusion

While a specific Safety Data Sheet for 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline is not yet available, a comprehensive safety assessment can be formulated by examining its close structural analogs. The presence of both trifluoromethoxy and trifluoromethyl groups on the aniline ring suggests that this compound should be handled with significant caution. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. As with any novel chemical entity, a thorough risk assessment should be conducted before any experimental work is undertaken.

References

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic profile of 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS No. 104678-68-4). Due to the limited availability of specific experimental data in public-domain literature, this document outlines the predicted spectroscopic characteristics based on the analysis of its functional groups and structural analogues. It serves as a practical framework for researchers engaged in the synthesis, characterization, and application of this and similar fluorinated aromatic compounds. Detailed, generalized experimental protocols for key spectroscopic techniques are provided to guide laboratory work.

Introduction and Molecular Structure

This compound is a fluorinated aromatic amine with the molecular formula C₈H₅F₆NO. Its structure incorporates several key functional groups that dictate its spectroscopic behavior: a primary aromatic amine (-NH₂), a trifluoromethoxy group (-OCF₃), a trifluoromethyl group (-CF₃), and a 1,2,4-trisubstituted benzene ring. Understanding the characteristic spectral signatures of these groups is essential for structural verification and purity assessment.

Molecular Structure:

  • IUPAC Name: 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline

  • CAS Number: 104678-68-4[1][2]

  • Molecular Formula: C₈H₅F₆NO[1]

  • Molecular Weight: 245.12 g/mol [3]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the primary methods of spectroscopic analysis for this molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the amine and the carbon-fluorine bonds.

Functional Group Vibration Mode **Expected Wavenumber (cm⁻¹) **Characteristics
Primary Aromatic Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500[4][5]Two distinct, sharp to medium bands.
Primary Aromatic Amine (N-H)Scissoring (Bending)1580 - 1650[6]Medium to strong, sharp absorption.
Aromatic Ring (C=C)In-ring Stretch1450 - 1600Multiple sharp bands of variable intensity.
Aromatic Amine (C-N)Stretch1250 - 1335[6][7]Strong intensity.
Trifluoromethoxy (C-F)Stretch1100 - 1300Multiple strong, broad absorptions.
Trifluoromethyl (C-F)Stretch1100 - 1300Multiple strong, broad absorptions.
Aromatic Ring (C-H)Out-of-plane Bend800 - 900Strong band indicative of 1,2,4-trisubstitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure. ¹H, ¹⁹F, and ¹³C NMR will provide complementary information.

Spectrum Predicted δ (ppm) Multiplicity Assignment
¹H NMR ~ 7.0 - 7.5Doublet (d)Aromatic H ortho to -CF₃
~ 6.8 - 7.2Doublet of doublets (dd)Aromatic H ortho to -NH₂ and meta to -CF₃
~ 6.7 - 7.1Singlet/Doublet (s/d)Aromatic H ortho to -NH₂ and meta to -OCF₃
~ 3.5 - 4.5Broad singlet (br s)Amine (-NH₂) protons; exchangeable with D₂O.[4][5]
¹⁹F NMR -57 to -60Singlet (s)Trifluoromethoxy (-OCF₃)
-62 to -65Singlet (s)Trifluoromethyl (-CF₃)
¹³C NMR ~ 145 - 150Singlet (s)Aromatic C attached to -NH₂
~ 140 - 148Quartet (q)Aromatic C attached to -OCF₃ (coupling to F)
~ 120 - 130Quartet (q)Trifluoromethyl (-CF₃) carbon (strong coupling to F)
~ 115 - 135Multiple signalsRemaining aromatic carbons, showing C-F couplings.
~ 110 - 120Quartet (q)Aromatic C attached to -CF₃ (coupling to F)

Note: Chemical shifts are highly dependent on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation.

Analysis Type Parameter Expected Value
High Resolution MS (HRMS) Calculated Exact Mass245.0275 (for C₈H₅F₆NO)
Low Resolution MS (LRMS) Molecular Ion Peak [M]⁺m/z 245
[M+H]⁺ (ESI/CI)m/z 246
Key Fragmentation Ions [M-CF₃]⁺m/z 176 (Loss of trifluoromethyl radical)
[M-OCF₃]⁺m/z 160 (Loss of trifluoromethoxy radical)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument-specific parameters should be optimized by the operator.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Ensure the solid sample is dry. If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the powder directly onto the ATR crystal.

  • Instrument Setup: Use a standard mid-IR source, a KBr beam splitter, and a DTGS detector.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the probe on a 400 MHz or higher field spectrometer.

    • Acquire a standard 1D proton spectrum using a 30° or 90° pulse angle.

    • Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.[9]

    • Use 8 to 16 scans for sufficient signal.

  • ¹⁹F NMR Acquisition:

    • Acquire a 1D fluorine spectrum, which can be proton-decoupled to simplify the signals.[10]

    • Use a spectral width appropriate for fluorinated aromatic compounds (e.g., -50 to -70 ppm).

    • Reference the spectrum to an internal or external standard, such as CFCl₃ (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Use a wider spectral width (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the low natural abundance of ¹³C and the effect of fluorine coupling.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation (LC-MS with ESI example):

    • Couple a liquid chromatograph (LC) to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Use a C18 column for separation. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Operate the ESI source in positive ion mode to detect the [M+H]⁺ ion.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

    • For fragmentation data (MS/MS), select the parent ion (m/z 246) in the first mass analyzer and subject it to collision-induced dissociation (CID) to generate fragment ions in the second mass analyzer.

  • Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution data, use the accurate mass to confirm the elemental composition.

Visualization of Analytical Workflow

The logical flow for the comprehensive spectroscopic analysis and characterization of a novel or synthesized compound like this compound is depicted below.

G cluster_start Start: Sample cluster_primary Primary Characterization cluster_structural Detailed Structural Elucidation cluster_verification Data Integration & Verification cluster_end Conclusion Sample Synthesized Compound (this compound) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Sample->MS Initial analysis IR Infrared Spectroscopy (IR) - Functional Group ID Sample->IR Quick functional group check NMR_1H 1H NMR - Proton Environment - Connectivity MS->NMR_1H IR->NMR_1H Guides NMR interpretation NMR_13C 13C NMR - Carbon Skeleton NMR_1H->NMR_13C Integrate Integrate All Spectral Data NMR_1H->Integrate NMR_19F 19F NMR - Fluorine Environments NMR_13C->NMR_19F NMR_13C->Integrate NMR_2D 2D NMR (COSY, HSQC) - H-C/H-H Correlations NMR_19F->NMR_2D If structure is ambiguous NMR_19F->Integrate NMR_2D->Integrate Purity Assess Purity (NMR, LC-MS) Integrate->Purity Confirm Structure Confirmed Purity->Confirm If all data consistent and purity is high

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 5-Amino-2-(trifluoromethoxy)benzotrifluoride. Due to the current unavailability of a publicly accessible experimental spectrum for this specific compound, this document offers a comprehensive prediction based on established principles of nuclear magnetic resonance spectroscopy and data from structurally analogous molecules. This guide includes predicted chemical shifts, coupling constants, and multiplicity for the aromatic protons. A generalized experimental protocol for the acquisition of the ¹H NMR spectrum for this and similar aromatic amines is also provided, alongside a logical diagram illustrating the predicted spin-spin coupling interactions.

Introduction

This compound is a substituted aniline derivative featuring two strongly electron-withdrawing groups, a trifluoromethoxy (-OCF₃) group and a trifluoromethyl (-CF₃) group, as well as an electron-donating amino (-NH₂) group. These substituents significantly influence the electron density distribution within the aromatic ring, leading to characteristic chemical shifts in the ¹H NMR spectrum. Understanding the ¹H NMR spectrum is crucial for the structural elucidation and purity assessment of this compound, which may serve as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The presence of fluorine atoms can enhance metabolic stability and lipophilicity in drug candidates.[1][2]

While an experimental ¹H NMR spectrum for this compound is not currently available in public spectral databases, a reliable prediction can be made by analyzing the substituent effects on the aromatic ring.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound dictates the presence of three distinct proton signals in the aromatic region, in addition to the signal from the amino protons.

The protons on the benzene ring are designated as H-3, H-4, and H-6. The amino group (-NH₂) is a strong electron-donating group, which tends to shield the ortho and para protons, shifting their signals upfield. Conversely, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups, which deshield the aromatic protons, causing their signals to shift downfield.[3]

The chemical shift of the amino protons can vary and often appears as a broad singlet.[4] Its position is dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-67.0 - 7.2Doublet (d)JH6-H4 ≈ 2-3 Hz (meta-coupling)1H
H-46.8 - 7.0Doublet of doublets (dd)JH4-H3 ≈ 8-9 Hz (ortho-coupling), JH4-H6 ≈ 2-3 Hz (meta-coupling)1H
H-36.6 - 6.8Doublet (d)JH3-H4 ≈ 8-9 Hz (ortho-coupling)1H
-NH₂3.5 - 5.0Broad Singlet (br s)N/A2H

Note: These are predicted values and the actual experimental values may vary.

Predicted Splitting Patterns:

  • H-6: This proton is expected to appear as a doublet due to meta-coupling with H-4 (J ≈ 2-3 Hz).

  • H-4: This proton is anticipated to be a doublet of doublets, resulting from ortho-coupling with H-3 (J ≈ 8-9 Hz) and meta-coupling with H-6 (J ≈ 2-3 Hz).[5]

  • H-3: This proton should appear as a doublet due to ortho-coupling with H-4 (J ≈ 8-9 Hz).

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a general methodology for acquiring the ¹H NMR spectrum of a solid aromatic amine like this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good starting choice for many organic molecules.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

3.2. NMR Spectrometer Parameters

A standard 400 MHz NMR spectrometer can be used with the following typical parameters:[6][7]

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃ (with tetramethylsilane, TMS, as an internal standard at 0.00 ppm)

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of -2 to 12 ppm is generally sufficient to cover the signals of interest.

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Predicted ¹H NMR Coupling

The following diagram illustrates the predicted coupling relationships between the aromatic protons of this compound.

G cluster_molecule This compound cluster_protons Aromatic Protons mol H3 H-3 H4 H-4 H3->H4 ortho (J ≈ 8-9 Hz) H6 H-6 H4->H6 meta (J ≈ 2-3 Hz)

Caption: Predicted coupling interactions for aromatic protons.

Logical Workflow for Spectrum Prediction

The prediction of the ¹H NMR spectrum follows a logical workflow based on fundamental NMR principles.

G A Analyze Molecular Structure (this compound) B Identify Unique Proton Environments (H-3, H-4, H-6, -NH2) A->B C Evaluate Substituent Electronic Effects (-NH2: EDG, -OCF3 & -CF3: EWG) B->C E Determine Neighboring Protons B->E G Estimate Integration Values B->G D Predict Chemical Shift Ranges C->D H Assemble Predicted Spectrum Data D->H F Predict Splitting Patterns (Multiplicity) (n+1 rule, ortho/meta coupling) E->F F->H G->H

Caption: Workflow for predicting the 1H NMR spectrum.

Conclusion

This technical guide provides a robust prediction of the ¹H NMR spectrum of this compound based on established spectroscopic principles and data from related compounds. The presented data and experimental protocol offer a valuable resource for researchers working with this molecule, aiding in its identification, characterization, and quality control in synthetic applications. The acquisition of an experimental spectrum is recommended to confirm these predictions.

References

In-depth Technical Guide to 5-Amino-2-(trifluoromethoxy)benzotrifluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in modern medicinal chemistry, 5-Amino-2-(trifluoromethoxy)benzotrifluoride is a fluorinated aniline derivative with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications in drug discovery.

Commercial Availability

This compound, also known by its IUPAC name 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline and CAS number 104678-68-4, is available from a range of specialized chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. It is generally offered in quantities ranging from grams to kilograms to cater to both research and development needs. Pricing can vary between suppliers and is dependent on the quantity and purity required. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierPurityAvailable QuantitiesContact for Pricing
Alachem Co., Ltd.≥ 98%Inquire--INVALID-LINK--
Allfluoro Pharmaceutical Co. LtdInquireInquire--INVALID-LINK--
Capot Chemical Co., Ltd.InquireInquire--INVALID-LINK--
Dayang Chem (Hangzhou) Co.,Ltd.InquireInquire--INVALID-LINK--
Santa Cruz Biotechnology, Inc.InquireInquire--INVALID-LINK--
SynQuest Laboratories, Inc.InquireInquire--INVALID-LINK--

Physicochemical Properties

PropertyValue
CAS Number 104678-68-4
Molecular Formula C₈H₅F₆NO
Molecular Weight 245.12 g/mol
Appearance Inquire with supplier
Purity Typically ≥ 98%

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to this compound could start from a suitably substituted nitrobenzene precursor, followed by a reduction of the nitro group to an amine. The key challenge lies in the introduction of the trifluoromethoxy and trifluoromethyl groups at the desired positions on the benzene ring.

Synthesis_Pathway Substituted_Nitrobenzene Substituted Nitrobenzene Intermediate Intermediate with -OCF3 and -CF3 groups Substituted_Nitrobenzene->Intermediate Fluorination Reactions Target_Molecule This compound Intermediate->Target_Molecule Nitro Group Reduction

Figure 1: A proposed high-level synthetic pathway for this compound.

General Experimental Considerations for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a common transformation in organic synthesis. Several methods can be employed, with the choice depending on the substrate's sensitivity to reaction conditions.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often a clean and high-yielding reaction.

    • Protocol Outline: The nitroaromatic compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). The catalyst is added, and the mixture is subjected to a hydrogen atmosphere (typically from a balloon or a pressurized system) with stirring until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration, and the solvent is evaporated to yield the amine product.

  • Metal-Mediated Reduction in Acidic Media: A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

    • Protocol Outline: The nitroaromatic compound is suspended or dissolved in an acidic solution. The metal powder or granules are added portion-wise, and the reaction is stirred, often with heating. Upon completion, the reaction mixture is basified to precipitate the metal hydroxides and liberate the free amine. The product is then extracted with an organic solvent.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties.[1] These groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Increased Lipophilicity: The highly lipophilic nature of the -CF₃ and -OCF₃ groups can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution in the body.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making trifluoromethyl and trifluoromethoxy groups resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Modulation of pKa: The strong electron-withdrawing nature of these groups can lower the pKa of nearby basic functionalities, such as the amino group in this compound. This can affect the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and interaction with its biological target.

  • Improved Binding Affinity: The unique steric and electronic properties of fluorinated groups can lead to more favorable interactions with the binding pocket of a target protein, thereby increasing the potency of the drug.

Given these properties, this compound serves as a valuable building block for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators, for various therapeutic areas.

Sourcing and Procurement Workflow

For researchers and drug development professionals, the process of acquiring this compound involves several key steps to ensure the quality and suitability of the material for their specific needs.

Sourcing_Workflow Identify_Suppliers Identify Potential Suppliers Request_Quotes Request Quotes and Lead Times Identify_Suppliers->Request_Quotes Evaluate_Suppliers Evaluate Supplier (Purity, Quantity, Cost) Request_Quotes->Evaluate_Suppliers Request_COA Request Certificate of Analysis (CoA) Evaluate_Suppliers->Request_COA Place_Order Place Purchase Order Request_COA->Place_Order Receive_and_Verify Receive and Verify Shipment (Check CoA, Quality Control) Place_Order->Receive_and_Verify Use_in_Research Utilize in Research/ Development Receive_and_Verify->Use_in_Research

Figure 2: A typical workflow for sourcing and procuring this compound.

Spectroscopic Data

At present, publicly accessible, detailed spectroscopic data (NMR, IR, MS) specifically for this compound is limited. Researchers who purchase this compound should receive a Certificate of Analysis from the supplier, which will typically include this information. For reference, spectral data for structurally similar compounds are available in various databases and can provide an indication of the expected spectral characteristics. For instance, the ¹H NMR and IR spectra of compounds like 4-fluoro-3-(trifluoromethyl)aniline and 4-(trifluoromethoxy)aniline are documented.[2][3][4]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. All laboratory work should be conducted in a safe and controlled environment by qualified personnel.

References

Unraveling the Electronic Influence: A Technical Guide to Trifluoromethoxy vs. Trifluoromethyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the intricate landscape of medicinal chemistry, the judicious selection of functional groups is paramount to sculpting the pharmacokinetic and pharmacodynamic profile of drug candidates. Among the arsenal of bioisosteres, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups have emerged as pivotal players. This technical guide offers an in-depth exploration of the nuanced electronic effects of these two critical substituents, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform molecular design.

While both moieties are renowned for their strong electron-withdrawing properties, a closer examination reveals significant distinctions in their electronic character and, consequently, their influence on molecular behavior. This guide will dissect these differences through a quantitative lens, detail the experimental protocols for their characterization, and provide visual representations of the underlying principles.

Quantitative Comparison of Electronic Parameters

The electronic influence of a substituent is quantitatively described by a series of parameters, most notably the Hammett constants (σ), which delineate the inductive and resonance effects of a group on an aromatic ring. These parameters are crucial for predicting reaction rates and equilibria, thereby informing the synthesis and biological activity of drug molecules.

The table below summarizes the key electronic and physicochemical parameters for the trifluoromethoxy and trifluoromethyl groups, drawing from the comprehensive survey by Hansch, Leo, and Taft.

ParameterTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Interpretation
Hammett Meta-Substituent Constant (σm) 0.380.43Indicates a strong electron-withdrawing inductive effect from the meta position for both groups, with the -CF3 group being slightly stronger.
Hammett Para-Substituent Constant (σp) 0.350.54Demonstrates a significant electron-withdrawing effect from the para position. The much larger value for -CF3 highlights its powerful combined inductive and resonance withdrawal.
Swain-Lupton Field/Inductive Constant (F) 0.390.38Quantifies the inductive electron-withdrawing effect. The similar values suggest that both groups exert a comparable, strong inductive pull on electron density through the sigma bond framework.
Swain-Lupton Resonance Constant (R) -0.040.16This parameter reveals a key difference. The negative value for -OCF3 indicates it is a weak resonance donor, despite its overall electron-withdrawing nature. In contrast, the positive value for -CF3 signifies a resonance-withdrawing effect.
Hansch Lipophilicity Parameter (π) 1.040.88Measures the contribution of the substituent to the lipophilicity of a molecule. The higher value for -OCF3 indicates it imparts greater lipophilicity than -CF3, which can significantly impact membrane permeability and metabolic stability.[1]

Data sourced from "A survey of Hammett substituent constants and resonance and field parameters" by C. Hansch, A. Leo, and R. W. Taft, unless otherwise cited.

Dissecting the Electronic Effects: Inductive vs. Resonance

The data presented above underscores a critical dichotomy in the electronic behavior of the -OCF3 and -CF3 groups. While both are potent inductive electron withdrawers due to the high electronegativity of the fluorine atoms, their resonance effects are opposing.

electronic_effects cluster_OCF3 Trifluoromethoxy (-OCF3) cluster_CF3 Trifluoromethyl (-CF3) OCF3 OCF3 Inductive_OCF3 Strong Inductive Withdrawal (-I) OCF3->Inductive_OCF3 σ-bond polarization Resonance_OCF3 Weak Resonance Donation (+R) OCF3->Resonance_OCF3 Oxygen lone pair donation CF3 CF3 Inductive_CF3 Strong Inductive Withdrawal (-I) CF3->Inductive_CF3 σ-bond polarization Resonance_CF3 Weak Resonance Withdrawal (-R) CF3->Resonance_CF3 Hyperconjugation

The -CF3 group's resonance withdrawal is attributed to hyperconjugation, where the C-F σ* anti-bonding orbitals can accept electron density from the aromatic π-system. Conversely, the oxygen atom in the -OCF3 group possesses lone pairs that can be donated into the aromatic ring, resulting in a weak resonance-donating effect. This subtle but significant difference in resonance character can have profound implications for reaction mechanisms and the modulation of electron density at specific positions on an aromatic ring.

Experimental Protocol: Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids

The Hammett substituent constants (σ) are empirically derived from the ionization of substituted benzoic acids in water at 25°C. The following protocol outlines the potentiometric titration method for determining the pKa of 3- and 4-substituted trifluoromethoxy- and trifluoromethyl-benzoic acids, which is the foundational experiment for calculating their respective Hammett constants.

Objective: To determine the pKa values of 3-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)benzoic acid, 3-(trifluoromethoxy)benzoic acid, and 4-(trifluoromethoxy)benzoic acid by potentiometric titration and subsequently calculate their Hammett constants.

Materials and Reagents:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

  • 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2)

  • 4-(Trifluoromethyl)benzoic acid (CAS 455-24-3)

  • 3-(Trifluoromethoxy)benzoic acid

  • 4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1)

  • Benzoic acid (reference standard)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Potassium chloride (KCl)

  • Standard pH buffer solutions (pH 4.00, 7.00, and 10.00)

Procedure:

  • Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Preparation of the acid solution: Accurately weigh a sample of the substituted benzoic acid (e.g., 0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. To maintain a constant ionic strength, add a small amount of KCl.

  • Titration setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

  • Potentiometric Titration:

    • Record the initial pH of the acid solution.

    • Begin adding the NaOH solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly near the equivalence point, reduce the increment volume (e.g., to 0.1 mL) to obtain a more detailed titration curve.

    • Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

  • Calculation of Hammett Constant (σ):

    • Determine the pKa of the unsubstituted benzoic acid using the same procedure.

    • The Hammett constant (σ) for the substituent is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Expected pKa Values:

CompoundExpected pKa
3-(Trifluoromethyl)benzoic acid~3.77
4-(Trifluoromethyl)benzoic acid~3.69 (calculated)
4-(Trifluoromethoxy)benzoic acid~3.85 (predicted)

experimental_workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_calculation Calculation A Calibrate pH Meter B Prepare Substituted Benzoic Acid Solution A->B C Titrate with Standardized NaOH B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine pKa at Half-Equivalence Point F->G H Calculate Hammett Constant (σ) G->H

Conclusion: Strategic Implications for Drug Design

The choice between a trifluoromethoxy and a trifluoromethyl group is not merely a matter of substituting one electron-withdrawing group for another. The subtle interplay of their inductive and resonance effects, coupled with differences in lipophilicity, offers a sophisticated toolkit for the medicinal chemist.

The stronger overall electron-withdrawing character of the -CF3 group, particularly from the para position, can be leveraged to modulate the pKa of nearby acidic or basic centers, influencing drug-receptor interactions and solubility. Its lower lipophilicity compared to -OCF3 may be advantageous in scenarios where excessive lipophilicity is a concern.

Conversely, the unique electronic signature of the -OCF3 group, characterized by strong inductive withdrawal and weak resonance donation, allows for a more nuanced control of electron distribution within a molecule. Its superior lipophilicity can enhance membrane permeability and metabolic stability, crucial attributes for orally bioavailable drugs. The "long-range" electron-withdrawing effect of the OCF3 group has also been noted to influence the basicity of remote arylmetal compounds.

Ultimately, a thorough understanding of the distinct electronic and physicochemical properties of both the trifluoromethoxy and trifluoromethyl groups, as detailed in this guide, is essential for the rational design of new therapeutic agents with optimized efficacy and safety profiles.

References

The Strategic Imperation of Fluorinated Anilines in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate the biological profiles of molecules. Among the various fluorinated scaffolds, fluorinated anilines have emerged as a particularly valuable motif, frequently appearing in the structures of numerous approved and investigational drugs. This technical guide provides a comprehensive overview of the role of fluorinated anilines in drug discovery, detailing their impact on key pharmacological parameters, providing experimental protocols for their evaluation, and illustrating their mechanism of action through a case study of targeted cancer therapies.

Physicochemical and Pharmacokinetic Impact of Fluorination on Anilines

The introduction of fluorine to the aniline ring profoundly alters its electronic and steric properties, leading to significant changes in its basicity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets.[1]

Modulation of pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa. This can be advantageous in drug design, as it can reduce unwanted interactions with off-target biological molecules and improve oral bioavailability. The effect on lipophilicity is more nuanced and depends on the position and number of fluorine substituents.

CompoundStructurepKalogP
AnilineC₆H₅NH₂4.61[2]0.90[2]
2-Fluoroaniline2-FC₆H₄NH₂3.211.15[2]
3-Fluoroaniline3-FC₆H₄NH₂3.511.15[2]
4-Fluoroaniline4-FC₆H₄NH₂4.651.15[2]
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂1.981.57[2]
3,4-Difluoroaniline3,4-F₂C₆H₃NH₂3.121.57[2]
2,4,6-Trifluoroaniline2,4,6-F₃C₆H₂NH₂0.441.77[2]
4-(Trifluoromethyl)aniline4-CF₃C₆H₄NH₂3.652.58[2]

Table 1: Experimentally Determined pKa and logP Values of Aniline and its Fluorinated Derivatives. [2]

Enhancement of Metabolic Stability

A primary strategy in drug design is to block metabolically labile sites to enhance a drug's half-life. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Introducing a fluorine atom at a position susceptible to hydroxylation can significantly improve a compound's metabolic stability.

Compound MoietyIllustrative Half-Life (t½) in Human Liver Microsomes (min)
Aniline15
2-Fluoroaniline35
3-Fluoroaniline25
4-Fluoroaniline50

Table 2: Illustrative Comparison of the Metabolic Half-Life of a Parent Drug Containing an Aniline Moiety Versus its Fluorinated Analogs. [2] This data is illustrative and based on general trends observed in medicinal chemistry.

Case Study: Fluorinated Anilines in EGFR Tyrosine Kinase Inhibitors

A prominent application of fluorinated anilines is in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline scaffold is a common pharmacophore in many EGFR inhibitors, and fluorination of the aniline ring has been shown to be crucial for their high potency and favorable pharmacokinetic profiles.

Vandetanib and Lapatinib are two FDA-approved EGFR inhibitors that feature a fluorinated aniline moiety. This substitution enhances their binding affinity to the ATP-binding pocket of the EGFR kinase domain and contributes to their overall efficacy.

CompoundAniline MoietyTarget(s)IC₅₀ (nM)
Vandetanib 4-bromo-2-fluoroanilineVEGFR2, EGFR, RET40 (VEGFR2), 500 (EGFR), 130 (RET)[3]
Lapatinib 4-(3-fluorobenzyloxy)anilineEGFR, HER23 (EGFR), 13 (HER2)[4]

Table 3: Inhibitory Potency of Vandetanib and Lapatinib.

EGFR Signaling Pathway and Inhibition by Fluorinated Aniline-Containing Drugs

EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Vandetanib and Lapatinib, by binding to the ATP-binding site of the EGFR kinase domain, prevent its autophosphorylation and the subsequent activation of downstream signaling, thereby inhibiting tumor growth. The fluorinated aniline moiety plays a critical role in orienting the inhibitor within the binding pocket and forming key interactions with amino acid residues.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Vandetanib Vandetanib (Fluorinated Aniline) Vandetanib->EGFR_dimer Inhibits (ATP competitive) Lapatinib Lapatinib (Fluorinated Aniline) Lapatinib->EGFR_dimer Inhibits (ATP competitive) RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Leads to

EGFR Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fluorinated anilines.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a fluorinated aniline using potentiometric titration.

Materials:

  • Fluorinated aniline sample

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Methanol (ACS grade)

  • Deionized water

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 0.1 mmol of the fluorinated aniline and dissolve it in 25 mL of a 1:1 (v/v) methanol/water solution in a 100 mL beaker.

    • Prepare a 0.01 M solution of the fluorinated aniline in the same solvent mixture.

  • Titration Setup:

    • Calibrate the pH meter using standard pH 4.00, 7.00, and 10.00 buffers.

    • Place the beaker containing the aniline solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette filled with standardized 0.1 M HCl.

  • Titration:

    • Start stirring the solution gently.

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH changes significantly, indicating the equivalence point, and then continue for several more additions beyond this point.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of HCl added (x-axis) to obtain the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found from the first derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).

pKa_Determination_Workflow A Prepare 0.01 M Fluorinated Aniline Solution C Titrate with Standardized 0.1 M HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume of HCl C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Veq) (Maximum Slope) E->F G Determine pH at Half-Equivalence Point (Veq/2) F->G H pKa = pH at Veq/2 G->H

Workflow for pKa Determination.
Determination of logP by the Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

  • Fluorinated aniline sample

  • n-Octanol (ACS grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Separatory funnel (100 mL)

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for analysis

  • Volumetric flasks and pipettes

Procedure:

  • System Preparation:

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by shaking them together overnight and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the fluorinated aniline in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

    • Add a known volume of this n-octanol solution (e.g., 10 mL) and an equal volume of the pre-saturated PBS to a separatory funnel.

    • Shake the funnel on a mechanical shaker for a set period (e.g., 1 hour) to ensure equilibrium is reached.

    • Allow the phases to separate completely. If an emulsion forms, the mixture can be centrifuged to aid separation.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the fluorinated aniline in both the n-octanol and the PBS phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The logP is the logarithm of the partition coefficient: logP = log10(P)

logP_Determination_Workflow A Pre-saturate n-Octanol and PBS with each other B Dissolve Fluorinated Aniline in n-Octanol A->B C Mix n-Octanol and PBS Solutions in a Separatory Funnel A->C B->C D Shake to Reach Equilibrium C->D E Separate the n-Octanol and PBS Phases D->E F Measure Concentration of Aniline in Each Phase E->F G Calculate P = [Conc]octanol / [Conc]aqueous F->G H logP = log10(P) G->H

Workflow for logP Determination.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol details a common method for assessing the metabolic stability of a compound using human liver microsomes.[6]

Materials:

  • Fluorinated aniline test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile containing an internal standard for quenching and analysis

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

  • 96-well plates

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a working solution of the test compound in the phosphate buffer.

    • In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration typically 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold solution of acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (Clint) can also be calculated from the half-life and the protein concentration.

Metabolic_Stability_Workflow A Prepare Incubation Mixture: Test Compound, HLM, Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH Regenerating System B->C D Take Aliquots at Different Time Points C->D E Quench Reaction with Acetonitrile + Internal Standard D->E F Centrifuge to Remove Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate Half-Life (t½) and Intrinsic Clearance (Clint) H->I

References

The Synthetic Chemist's Gateway to Innovation: An In-depth Technical Guide to Benzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis and application of benzotrifluoride derivatives has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the role of the trifluoromethyl group in medicinal chemistry and presents a practical guide to the synthesis of these valuable compounds, complete with detailed experimental protocols, comparative data, and visual workflows.

The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1] This powerful electron-withdrawing moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Benzotrifluoride and its derivatives serve as key building blocks in the synthesis of a wide array of pharmaceuticals, including notable drugs like the antidepressant fluoxetine and the anticancer agent sorafenib.[3]

This guide delves into the various synthetic methodologies for introducing the trifluoromethyl group, with a focus on practical applications for drug discovery. It provides a comparative analysis of different trifluoromethylation strategies, equipping researchers with the knowledge to select the most effective methods for their specific synthetic challenges.

Key Synthetic Methodologies and Comparative Efficacy

The synthesis of benzotrifluoride derivatives can be broadly categorized into several key approaches, including nucleophilic, electrophilic, and radical trifluoromethylation, as well as transition-metal-catalyzed cross-coupling reactions.[4] The choice of method often depends on the substrate, desired functional group tolerance, and scalability.

Recent advancements have seen the rise of powerful and versatile reagents. For instance, in electrophilic trifluoromethylation, hypervalent iodine reagents (Togni's reagents) and sulfonium salts (Umemoto's reagents) are widely used.[4] Comparative studies have shown that for the trifluoromethylation of β-ketoesters, Umemoto's reagents often provide higher yields than Togni's reagents.[4]

Transition-metal catalysis, particularly with copper and palladium, has also become a powerful tool for the formation of C-CF3 bonds.[5][6] Copper-catalyzed methods are often lauded for their cost-effectiveness, while palladium-catalyzed reactions can offer a broader substrate scope, including the challenging trifluoromethylation of aryl chlorides.[5][7]

Below are tables summarizing the yields of various trifluoromethylation reactions, offering a clear comparison of different methods and substrates.

Aryl Halide SubstrateCatalyst/Reagent SystemYield (%)Reference
4-IodoanisoleCuI / 1,10-phenanthroline / TMSCF385[8]
4-BromoanisolePd(OAc)2 / BrettPhos / TMSCF378[9]
4-ChloroanisolePd(dba)2 / RuPhos / TMSCF372[9]
1-IodonaphthaleneCuI / N,N'-dimethylethylenediamine / CF3CO2Na95[10]
2-IodopyridineCu(OTf)2 / 1,10-phenanthroline / TMSCF388[8]

Table 1: Comparative Yields for the Trifluoromethylation of Aryl Halides. This table highlights the efficiency of different catalytic systems for the trifluoromethylation of various aryl halides.

SubstrateTrifluoromethylating ReagentYield (%)Reference
Ethyl 2-oxocyclohexanecarboxylateTogni's Reagent II65[4]
Ethyl 2-oxocyclohexanecarboxylateUmemoto's Reagent88[4]
ThiophenolTogni's Reagent II75[4]
ThiophenolUmemoto's Reagent92[4]
IndoleTogni's Reagent II70[4]
IndoleUmemoto's Reagent85[4]

Table 2: Comparison of Togni's and Umemoto's Reagents. This table showcases the differing efficacies of two popular electrophilic trifluoromethylating agents on various nucleophilic substrates.

Experimental Protocols: A Practical Guide

To facilitate the practical application of these synthetic methods, this guide provides detailed experimental protocols for key reactions.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol describes a general procedure for the copper-catalyzed trifluoromethylation of an aryl iodide using TMSCF3 (trimethyl(trifluoromethyl)silane).[11]

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium fluoride (KF, 2.0 mmol)

  • TMSCF3 (1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube, add the aryl iodide, CuI, 1,10-phenanthroline, and KF.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF3 (0.22 mL, 1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[11]

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of an Alkene

This protocol outlines a general procedure for the aminotrifluoromethylation of an alkene catalyzed by a ruthenium-based photoredox catalyst.[12]

Materials:

  • Alkene (e.g., 4-Methylstyrene, 0.60 mmol)

  • 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.50 mmol)

  • Tris(2,2'-bipyridine)ruthenium(II) bis(hexafluorophosphate) (Ru(bpy)3(PF6)2, 0.0025 mmol, 0.5 mol%)

  • Acetonitrile (10 mL, degassed)

  • Ion-exchanged water (1 mL)

  • Blue LED lamp

  • Reaction vessel

Procedure:

  • To a solution of 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.171 g, 0.50 mmol) and Ru(bpy)3(PF6)2 (0.0022 g, 0.0025 mmol) in degassed acetonitrile (10 mL) and ion-exchanged water (1 mL), add the alkene (0.079 mL, 0.60 mmol) at room temperature under a nitrogen atmosphere.

  • Place the reaction mixture 2-3 cm from a blue LED lamp.

  • Stir the orange solution at room temperature under visible light irradiation for 5 hours.

  • After the reaction is complete, add water (10 mL) and dichloromethane (15 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 5 mL).

  • Combine the organic phases, wash with brine (50 mL), dry over sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the product.[12]

Visualizing Complexity: Workflows and Signaling Pathways

To further aid in the understanding of the synthesis and application of benzotrifluoride derivatives, this guide includes diagrams generated using the DOT language, illustrating both a typical experimental workflow and a key biological signaling pathway influenced by a trifluoromethylated drug.

G General Workflow for Synthesis and Characterization of a Benzotrifluoride Derivative cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Reaction Setup: - Add reagents and solvent to flask - Establish inert atmosphere reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS start->reaction quench Quench Reaction: - Add quenching agent (e.g., water, sat. aq. solution) reaction->quench Reaction Complete extract Extraction: - Separate organic and aqueous layers quench->extract dry Dry Organic Layer: - Use drying agent (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentration: - Remove solvent via rotary evaporation dry->concentrate chromatography Column Chromatography: - Separate product from impurities concentrate->chromatography fractions Collect and Combine Fractions chromatography->fractions evaporate Evaporate Solvent fractions->evaporate nmr NMR Spectroscopy (1H, 13C, 19F) evaporate->nmr ms Mass Spectrometry (MS) evaporate->ms purity Purity Analysis (e.g., HPLC) evaporate->purity

Figure 1: A generalized experimental workflow for the synthesis, purification, and characterization of a benzotrifluoride derivative.

The biological significance of benzotrifluoride derivatives is exemplified by sorafenib, a multi-kinase inhibitor used in cancer therapy.[13] Sorafenib targets the RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers.[14][15] The trifluoromethyl group on sorafenib plays a crucial role in its binding to the BRAF kinase.[16]

G Sorafenib binds to the ATP-binding pocket of the BRAF kinase domain, preventing its activation and subsequent downstream signaling. cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Growth Factor Binding BRAF BRAF Dimer RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Nuclear Translocation & Activation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Sorafenib Sorafenib Sorafenib->BRAF Inhibition

Figure 2: A diagram illustrating how Sorafenib inhibits the BRAF/MEK/ERK signaling pathway, a critical mechanism in its anticancer activity.

This in-depth technical guide serves as an invaluable tool for chemists and pharmacologists, providing both the foundational knowledge and the practical details necessary to advance the synthesis and application of benzotrifluoride derivatives in the ongoing quest for novel and more effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the nitration of 2-(trifluoromethoxy)benzotrifluoride, followed by the reduction of the resulting nitro intermediate.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Nitration: 2-(Trifluoromethoxy)benzotrifluoride is nitrated to yield 5-Nitro-2-(trifluoromethoxy)benzotrifluoride.

  • Reduction: The nitro group of 5-Nitro-2-(trifluoromethoxy)benzotrifluoride is reduced to an amino group to afford the final product.

Synthesis_Workflow Start 2-(Trifluoromethoxy)benzotrifluoride Intermediate 5-Nitro-2-(trifluoromethoxy)benzotrifluoride Start->Intermediate Nitration (HNO₃/H₂SO₄) Final_Product This compound Intermediate->Final_Product Reduction (e.g., H₂/Pd-C)

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step.

Table 1: Nitration of 2-(Trifluoromethoxy)benzotrifluoride

ParameterValueNotes
Reactants
Starting Material2-(Trifluoromethoxy)benzotrifluoride1.0 equivalent
Nitrating AgentFuming Nitric Acid (HNO₃)1.5 equivalents
Acid CatalystConcentrated Sulfuric Acid (H₂SO₄)Sufficient quantity to act as a solvent and catalyst.
Reaction Conditions
Temperature0 - 5 °CMaintained during the addition of the starting material.
Reaction Time2 - 4 hoursMonitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Yield and Purity
Expected Yield85 - 95%The nitration of substituted benzotrifluorides can be highly efficient. For instance, the nitration of o-bromobenzotrifluoride proceeds with a 92% yield.[1]
Purity>95%Achievable after aqueous workup and purification by crystallization or distillation. The nitration of similar compounds has yielded products with a GC purity of 95%.[1]

Table 2: Reduction of 5-Nitro-2-(trifluoromethoxy)benzotrifluoride

ParameterValueNotes
Reactants
Starting Material5-Nitro-2-(trifluoromethoxy)benzotrifluoride1.0 equivalent
Reducing AgentHydrogen Gas (H₂)At atmospheric or slightly elevated pressure.
Catalyst10% Palladium on Carbon (Pd/C)5 - 10 mol%
SolventMethanol or EthanolSufficient to dissolve the starting material.
Reaction Conditions
TemperatureRoom Temperature (20 - 25 °C)The reaction is typically exothermic and may not require heating.
Reaction Time4 - 12 hoursMonitored by TLC until the disappearance of the starting material.
Yield and Purity
Expected Yield>90%Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro groups. The electrochemical reduction of similar nitrobenzotrifluorides has been reported to yield up to 85%.[2]
Purity>98%Achievable after filtration of the catalyst and removal of the solvent. Further purification can be done by recrystallization if necessary.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-(trifluoromethoxy)benzotrifluoride

This protocol describes the nitration of 2-(trifluoromethoxy)benzotrifluoride using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

  • 2-(Trifluoromethoxy)benzotrifluoride

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature between 0 and 5 °C.

  • Once the nitrating mixture is prepared and cooled, add 2-(trifluoromethoxy)benzotrifluoride dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow solid or oil, the crude 5-Nitro-2-(trifluoromethoxy)benzotrifluoride, will separate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.

Step 2: Synthesis of this compound

This protocol details the reduction of 5-Nitro-2-(trifluoromethoxy)benzotrifluoride to the corresponding amine via catalytic hydrogenation.

Materials:

  • 5-Nitro-2-(trifluoromethoxy)benzotrifluoride

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask or a suitable hydrogenation vessel, dissolve 5-Nitro-2-(trifluoromethoxy)benzotrifluoride in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and evacuate the air, then introduce hydrogen gas (a balloon filled with hydrogen is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The disappearance of the yellow color of the starting material is a good visual indicator of the reaction's progress.

  • Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Acid Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool_Acid Cool to 0-5 °C Prep_Acid->Cool_Acid Add_SM Add 2-(Trifluoromethoxy)benzotrifluoride (0-5 °C) Cool_Acid->Add_SM Stir Stir at 0-5 °C for 2-4h Add_SM->Stir Monitor Monitor by TLC/GC Stir->Monitor Quench Quench on Ice Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Recrystallization/Distillation) Dry->Purify

Caption: Workflow for the nitration of 2-(trifluoromethoxy)benzotrifluoride.

Reduction_Workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_isolation Product Isolation Dissolve_SM Dissolve 5-Nitro-2-(trifluoromethoxy)benzotrifluoride in Solvent Add_Catalyst Add Pd/C Catalyst Dissolve_SM->Add_Catalyst Introduce_H2 Introduce Hydrogen Gas Add_Catalyst->Introduce_H2 Stir_RT Stir at Room Temperature (4-12h) Introduce_H2->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Filter_Catalyst Filter off Catalyst Monitor_TLC->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Purify_Optional Optional Purification Concentrate->Purify_Optional

Caption: Workflow for the reduction of 5-Nitro-2-(trifluoromethoxy)benzotrifluoride.

References

Application Notes and Protocols: Electrophilic Reactions of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(trifluoromethoxy)benzotrifluoride is a specialized aromatic amine of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine-containing substituents. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, which significantly influence the nucleophilicity of the aromatic ring and the amino substituent. Understanding the reactivity of this molecule with various electrophiles is crucial for its effective utilization in the synthesis of novel compounds.

This document provides an overview of the expected reactivity of this compound with common electrophiles and offers generalized protocols for performing such reactions. While specific experimental data for this exact substrate is limited in the public domain, the information presented is based on established principles of organic chemistry and the known reactivity of analogous substituted anilines.

Predicted Reactivity

The reactivity of this compound is governed by the interplay of its three key functional groups: the activating amino group (-NH₂) and the deactivating trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups.

  • Amino Group (-NH₂): As a strong activating group, the amino group directs electrophilic aromatic substitution to the ortho and para positions. It is also a primary nucleophile and will react directly with many electrophiles.

  • Trifluoromethoxy Group (-OCF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

  • Trifluoromethyl Group (-CF₃): Similar to the -OCF₃ group, the -CF₃ group is a strong deactivating, meta-directing group.

Considering the positions of these substituents, the amino group at C5 will direct incoming electrophiles to the C4 and C6 positions. However, the strong deactivating effects of the -OCF₃ group at C2 and the -CF₃ group at C1 will significantly reduce the overall nucleophilicity of the aromatic ring, making electrophilic aromatic substitution challenging. Reactions on the amino group itself (e.g., acylation, alkylation) are generally more facile.

A logical workflow for planning reactions with this substrate is outlined below.

G cluster_0 Reactivity Assessment cluster_1 Reaction Type Selection cluster_2 Protocol Development Assess Electronic Effects Assess Electronic Effects Predict Regioselectivity Predict Regioselectivity Assess Electronic Effects->Predict Regioselectivity Consider Steric Hindrance Consider Steric Hindrance Predict Regioselectivity->Consider Steric Hindrance N-Functionalization N-Functionalization Consider Steric Hindrance->N-Functionalization Aromatic Substitution Aromatic Substitution Consider Steric Hindrance->Aromatic Substitution General N-Acylation Protocol General N-Acylation Protocol N-Functionalization->General N-Acylation Protocol General N-Alkylation Protocol General N-Alkylation Protocol N-Functionalization->General N-Alkylation Protocol General Halogenation Protocol General Halogenation Protocol Aromatic Substitution->General Halogenation Protocol General Diazotization Protocol General Diazotization Protocol Aromatic Substitution->General Diazotization Protocol

Caption: Logical workflow for electrophilic reactions.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the reaction of this compound with various electrophiles. Note: These protocols are illustrative and will likely require optimization for this specific substrate. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

N-Acylation

Acylation of the amino group is expected to be a feasible transformation. The resulting amide will be significantly less nucleophilic, which can be advantageous for preventing further reactions.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride) (1.0 - 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eqSubstrate
Aprotic Solvent5-10 mL per mmol of substrateReaction Medium
Base1.1 - 1.5 eqAcid Scavenger
Acylating Agent1.0 - 1.2 eqElectrophile
N-Alkylation

Direct alkylation of the amino group can be achieved, though over-alkylation to form the tertiary amine is a potential side reaction.

Protocol:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile), add a base (e.g., potassium carbonate, sodium hydride) (1.1 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 eq) dropwise.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Reagent/SolventMolar Ratio/VolumePurpose
This compound1.0 eqSubstrate
Polar Aprotic Solvent5-10 mL per mmol of substrateReaction Medium
Base1.1 - 2.0 eqProton Abstraction
Alkylating Agent1.0 - 1.2 eqElectrophile
Aromatic Halogenation

Due to the strongly deactivated ring, halogenation will likely require harsh conditions. The reaction is expected to occur at the positions ortho and para to the amino group (C4 and C6).

Protocol:

  • Protect the amino group first via acylation (see Protocol 1) to prevent oxidation and direct the substitution.

  • Dissolve the N-acylated substrate (1.0 eq) in a suitable solvent (e.g., acetic acid, chloroform).

  • Add the halogenating agent (e.g., N-bromosuccinimide, N-chlorosuccinimide, bromine) (1.0 - 1.1 eq) portion-wise. A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) may be required.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for bromine) or sodium sulfite.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

  • If desired, deprotect the amino group using acidic or basic hydrolysis.

Reagent/SolventMolar Ratio/VolumePurpose
N-Acylated Substrate1.0 eqSubstrate
Solvent5-10 mL per mmol of substrateReaction Medium
Halogenating Agent1.0 - 1.1 eqElectrophile
Lewis Acid (optional)Catalytic amountCatalyst
Diazotization and Sandmeyer Reactions

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

Protocol:

  • Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.0 - 1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate flask, prepare a solution of the desired nucleophile (e.g., CuCl, CuBr, CuCN, KI).

  • Slowly add the cold diazonium salt solution to the nucleophile solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and then heat if necessary to drive the reaction to completion.

  • Cool the mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography or distillation.

G Start Start Aniline This compound Start->Aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, H+ Sandmeyer Sandmeyer Reaction (CuX, KX) Diazonium->Sandmeyer Product Product Sandmeyer->Product Aryl Halide/Nitrile

Caption: Diazotization and Sandmeyer reaction pathway.

Data Presentation

Reaction TypeElectrophileExpected ProductPredicted Yield Range (%)Notes
N-AcylationAcetyl ChlorideN-(2-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)acetamide80 - 95Generally high yielding.
N-AlkylationMethyl IodideN-methyl-2-(trifluoromethoxy)-5-(trifluoromethyl)aniline50 - 70Risk of over-alkylation.
Halogenation (on N-acetyl)NBS4-bromo-N-(2-(trifluoromethoxy)-5-(trifluoromethyl)phenyl)acetamide40 - 60Requires forcing conditions.
Sandmeyer (Cyanation)CuCN2-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile60 - 80Good for functional group interconversion.

Conclusion

While this compound is a highly deactivated system for electrophilic aromatic substitution, functionalization of the amino group is expected to proceed with reasonable efficiency. For reactions involving the aromatic ring, protection of the amino group and potentially harsh reaction conditions may be necessary. The protocols and predictive data provided herein should serve as a valuable resource for researchers initiating synthetic work with this compound. Experimental validation and optimization will be key to successful outcomes.

Application Notes and Protocols for 5-Amino-2-(trifluoromethoxy)benzotrifluoride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(trifluoromethoxy)benzotrifluoride, also known as 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. The presence of both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group on the aniline scaffold imparts unique physicochemical properties to molecules derived from it. These properties, including increased lipophilicity, metabolic stability, and altered basicity of the amino group, make this compound a valuable starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.

The strategic placement of these fluorine-containing moieties can significantly influence a drug candidate's binding affinity to biological targets, membrane permeability, and overall pharmacokinetic profile. This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on the formation of amide bonds, a common linkage in many drug molecules.

Key Applications in Pharmaceutical Synthesis

While specific examples of marketed drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various kinase inhibitors and other targeted therapies. The primary application of this intermediate is in the formation of amide bonds with carboxylic acids to generate a wide array of biologically active molecules.

Synthesis of Kinase Inhibitors: The trifluoromethylphenyl group is a common feature in many kinase inhibitors. By serving as the aniline component in an amide coupling reaction, this compound can be incorporated into scaffolds designed to target the ATP-binding site of various kinases. The trifluoromethoxy group can provide additional lipophilicity and metabolic stability, potentially improving the drug-like properties of the resulting inhibitor.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes typical quantitative data for amide coupling reactions involving anilines with structural similarities to this compound. The data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Coupling ReagentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)Typical Purity (%)
HATUDIPEADMF2 - 42585 - 95>98
EDC/HOBtNMMDCM12 - 182570 - 85>95
T3PPyridineEtOAc4 - 65080 - 90>97
Acyl ChlorideEt₃NTHF1 - 30 - 2590 - 98>98

Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, HOBt: Hydroxybenzotriazole, NMM: N-Methylmorpholine, DCM: Dichloromethane, T3P: Propylphosphonic Anhydride, EtOAc: Ethyl acetate, Et₃N: Triethylamine, THF: Tetrahydrofuran.

Experimental Protocols

The following are generalized protocols for the synthesis of amides using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a highly efficient method for forming amide bonds, particularly with sterically hindered or electronically deactivated anilines.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1.2 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

experimental_workflow_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid, HATU, and DIPEA in DMF pre_activation Pre-activate for 15-30 min start->pre_activation add_aniline Add this compound pre_activation->add_aniline react Stir at Room Temperature (2-4 h) add_aniline->react workup Aqueous Workup (EtOAc, NaHCO3, H2O, Brine) react->workup purification Column Chromatography workup->purification end Final Product (Amide) purification->end

HATU-Mediated Amide Coupling Workflow

Protocol 2: Acyl Chloride-Mediated Amide Coupling

This is a classic and often high-yielding method for amide bond formation. It requires the prior conversion of the carboxylic acid to its corresponding acyl chloride.

Materials:

  • This compound

  • Acyl chloride of interest

  • Triethylamine (or Pyridine) (1.5 equivalents)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

experimental_workflow_2 cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Aniline and Base in THF at 0°C add_acyl_chloride Add Acyl Chloride Solution start->add_acyl_chloride react Stir and Warm to RT (1-3 h) add_acyl_chloride->react filter_salt Filter Precipitated Salt react->filter_salt workup Aqueous Workup filter_salt->workup purification Purification workup->purification end Final Product (Amide) purification->end

Acyl Chloride-Mediated Amide Coupling Workflow

Signaling Pathways and Logical Relationships

The amides synthesized from this compound are often designed to be inhibitors of specific signaling pathways implicated in disease. A common target is the protein kinase signaling cascade, which plays a central role in cell proliferation, differentiation, and survival.

signaling_pathway cluster_input Input cluster_synthesis Synthesis cluster_output Output cluster_target Biological Target cluster_effect Biological Effect Aniline This compound Coupling Amide Coupling Aniline->Coupling Carboxylic_Acid Carboxylic Acid Derivative Carboxylic_Acid->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API Kinase Protein Kinase API->Kinase Binds to Inhibition Inhibition of Kinase Activity Kinase->Inhibition Pathway_Block Blockade of Signaling Pathway Inhibition->Pathway_Block Cellular_Response Anti-proliferative Effect Pathway_Block->Cellular_Response

Logical Relationship in Drug Discovery

Conclusion

This compound is a promising building block for the synthesis of novel pharmaceuticals. Its unique substitution pattern offers medicinal chemists an attractive tool to modulate the properties of drug candidates. The provided generalized protocols for amide bond formation serve as a starting point for the incorporation of this valuable intermediate into a wide range of molecular scaffolds. Further research into the applications of this compound is warranted to fully explore its potential in drug discovery and development.

Application Notes and Protocols: 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline as a key building block in the synthesis of advanced agrochemicals. The incorporation of both trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties into the aniline scaffold offers a unique combination of properties, leading to the development of potent and metabolically stable insecticidal agents. This document outlines the synthesis of novel phenylpyrazole insecticides, presents their biological activity, and details the underlying mechanism of action.

Introduction

The dual fluorine-substituted aniline, 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, is a critical intermediate for the synthesis of a new generation of agrochemicals. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the trifluoromethyl group contributes to increased biological activity. These properties make this building block particularly valuable for the development of insecticides targeting the insect central nervous system. Phenylpyrazole insecticides, such as fipronil, are a prominent class of agrochemicals that effectively control a broad spectrum of pests. The synthesis of novel fipronil analogues using 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline as a starting material is a promising strategy for the discovery of next-generation crop protection agents.

Quantitative Data on Insecticidal Activity

The following table summarizes the insecticidal activity of fipronil and its analogues against various pest species. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the tested population.

CompoundTarget PestLC50 (µg/mL)Reference
FipronilPlutella xylostella (Diamondback Moth)0.038[1]
Fipronil Analogue 3dTermite0.006[1]
Fipronil Analogue 3fTermite0.001[1]
FipronilLocust63.09[1]
Fipronil Analogue 6hLocust47.68[1]
FipronilAedes taeniorhynchus (Black Salt Marsh Mosquito)0.00043[2]
FipronilAnopheles quadrimaculatus (Common Malaria Mosquito)0.00043[2]
FipronilAedes albopictus (Asian Tiger Mosquito)0.023[2]

Experimental Protocols

General Synthesis of a Phenylpyrazole Insecticide Analogue

This protocol describes a general method for the synthesis of a novel phenylpyrazole insecticide using 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline as a key starting material. This synthesis involves the formation of a pyrazole ring system, a common scaffold in many commercial insecticides.

Step 1: Diazotization of 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline

  • Dissolve 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Coupling with a Pyrazole Precursor

  • In a separate flask, dissolve a suitable pyrazole precursor (e.g., a compound containing an active methylene group) in a basic solution.

  • Cool the pyrazole solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the pyrazole solution while maintaining the temperature and basic pH.

  • A colored precipitate of the azo-coupled product should form.

  • Stir the reaction mixture for an additional 1-2 hours at low temperature.

Step 3: Cyclization to form the Phenylpyrazole Ring

  • Filter the azo-coupled product and wash it with cold water.

  • Resuspend the product in a suitable solvent (e.g., acetic acid).

  • Heat the mixture to reflux to induce cyclization and formation of the phenylpyrazole ring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the crude phenylpyrazole product.

Step 4: Functional Group Modification (e.g., Sulfinylation)

  • To introduce a trifluoromethylsulfinyl group, similar to that in fipronil, the phenylpyrazole intermediate can be reacted with a suitable sulfinylating agent.

  • Dissolve the phenylpyrazole in an appropriate solvent (e.g., acetonitrile).

  • Add a trifluoromethylsulfinylating reagent (e.g., trifluoromethylsulfinyl chloride) and a suitable base.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

Step 5: Purification

  • Extract the final product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final pure phenylpyrazole insecticide.

Visualizations

Synthesis Workflow

G A 4-(Trifluoromethoxy)-3- (trifluoromethyl)aniline B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C D Azo-Coupled Intermediate B->D Coupling (Basic conditions) C Pyrazole Precursor C->D E Phenylpyrazole Intermediate D->E Cyclization (e.g., Acetic Acid, Reflux) F Final Phenylpyrazole Insecticide E->F Functionalization (e.g., Sulfinylation)

Caption: General synthesis workflow for a phenylpyrazole insecticide.

Signaling Pathway: GABA-Gated Chloride Channel Blockade

Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel in the insect central nervous system.[3][4]

G cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Channel_Open Chloride Channel OPEN GABA_Receptor->Chloride_Channel_Open GABA binds Chloride_Channel_Blocked Chloride Channel BLOCKED GABA_Receptor->Chloride_Channel_Blocked Phenylpyrazole Insecticide Binds (Non-competitive) Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_Channel_Open->Hyperpolarization Cl- influx Hyperexcitation Continuous Excitation (Insect Paralysis and Death) Chloride_Channel_Blocked->Hyperexcitation Cl- influx blocked GABA GABA (Neurotransmitter) GABA->GABA_Receptor Insecticide Phenylpyrazole Insecticide Insecticide->GABA_Receptor

Caption: Mechanism of action of phenylpyrazole insecticides.

References

Application Notes and Protocols for the Acylation of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(trifluoromethoxy)benzotrifluoride is a valuable building block in medicinal chemistry and materials science due to the presence of two key fluorine-containing moieties, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. These groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Acylation of the primary amino group is a fundamental transformation to introduce diverse functional groups, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies and the development of novel pharmaceuticals and agrochemicals.

This document provides a detailed protocol for the N-acylation of this compound. The presence of two strong electron-withdrawing groups on the aromatic ring decreases the nucleophilicity of the amino group, potentially necessitating carefully optimized reaction conditions. The described protocol is a general and robust method adaptable for various acylating agents.

Reaction Principle and Mechanism

The acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of an acyl chloride, a base is typically required to neutralize the hydrochloric acid byproduct. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide product and eliminates a leaving group.

Data Presentation: Representative Acylation Reactions

The following table summarizes representative quantitative data for the acylation of this compound with common acylating agents. Please note that yields are typical and may vary based on reaction scale, purity of reagents, and purification efficiency.

Acylating AgentProduct NameMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
Acetyl ChlorideN-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)acetamide289.1885-95>98%
Propionyl ChlorideN-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propanamide303.2180-90>98%
Benzoyl ChlorideN-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)benzamide351.2675-85>98%
Acetic AnhydrideN-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)acetamide289.1880-90>98%

Experimental Protocols

Method 1: Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of this compound using an acyl chloride in the presence of a base.

Materials and Equipment:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (TEA) (1.2-1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acylating Agent: To the cooled and stirring solution, add the base (pyridine or triethylamine, 1.2-1.5 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours). Due to the reduced nucleophilicity of the amine, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[1]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated product.

  • Characterization: Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Method 2: Acylation using Acetic Anhydride

This protocol provides an alternative method using acetic anhydride, which can be performed with or without a base.

Materials and Equipment:

  • This compound

  • Acetic anhydride (1.2 equivalents)

  • Glacial acetic acid (as solvent, optional) or an inert solvent like toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and acetic anhydride (1.2 equivalents). Glacial acetic acid can be used as a solvent.

  • Reaction: Heat the mixture to reflux (or to a temperature between 80-100 °C if using a high-boiling inert solvent) and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water with stirring to precipitate the product.

  • Neutralize any remaining acid by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography if necessary.

  • Dry the purified product under vacuum.

  • Characterization: Characterize the final product by appropriate analytical techniques.

Mandatory Visualizations

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification start Dissolve Amine in DCM cool Cool to 0 °C start->cool add_base Add Base cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir & Monitor (TLC) add_acyl->react quench Quench (NaHCO₃) react->quench extract Extract with DCM quench->extract wash Wash (H₂O, Brine) extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Acylated Product purify->end

Caption: Experimental workflow for the acylation of this compound.

Reaction_Mechanism amine This compound (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->intermediate product N-Acylated Product (Amide) intermediate->product Collapse & Leaving Group Expulsion byproduct HCl intermediate->byproduct salt Pyridinium Hydrochloride byproduct->salt base Base (e.g., Pyridine) base->salt Neutralization

Caption: Simplified reaction mechanism for the acylation of an aniline with an acyl chloride.

References

Application Notes and Protocols: Diazotization Reactions of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trifluoromethoxy)-3-(trifluoromethyl)aniline is a critical building block in medicinal chemistry and materials science. The presence of both trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups imparts unique properties, including high metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of novel pharmaceuticals and functional materials.[1] The primary aromatic amine functionality of this molecule allows for its conversion into a highly versatile diazonium salt intermediate through diazotization. This opens up a wide array of synthetic transformations, enabling the introduction of various functional groups onto the aromatic ring. This document provides detailed application notes and protocols for the diazotization of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline and subsequent functionalization reactions.

Physicochemical Properties of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline

A clear understanding of the physical and chemical properties of the starting material is crucial for successful reaction setup and execution.

PropertyValueReference
Molecular Formula C₈H₅F₆NO
Molecular Weight 257.12 g/mol
Appearance Not explicitly found, likely a solid or liquid
Boiling Point Not explicitly found
Melting Point Not explicitly found
Density Not explicitly found

Diazotization of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline: A Representative Protocol

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[4] Due to the inherent instability of diazonium salts, these reactions are performed at low temperatures (0-5 °C).

Reaction Scheme:

Where Ar = 4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl and X = Cl⁻, HSO₄⁻, etc.

Experimental Protocol

Materials:

  • 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Potassium iodide-starch paper

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and an internal thermometer, suspend 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated acid (e.g., HCl, 3.0 eq.) and water.

  • Cool the stirred suspension to 0-5 °C using an ice bath.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension via a dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Confirm the presence of a slight excess of nitrous acid by testing a drop of the reaction mixture with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

  • The resulting solution of the 4-(trifluoromethoxy)-3-(trifluoromethyl)benzenediazonium salt is now ready for use in subsequent reactions. Caution: Diazonium salts are unstable and potentially explosive when isolated in a dry state. They should be used in solution immediately after preparation.

Applications of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzenediazonium Salt

The in situ generated diazonium salt is a versatile intermediate for a variety of functional group transformations.

Sandmeyer Reactions

The Sandmeyer reaction is a copper-catalyzed transformation of an aryl diazonium salt to an aryl halide or pseudohalide.[5][6] This reaction is particularly useful for introducing chloro, bromo, and cyano groups. A modern variation allows for trifluoromethylation.[7][8]

Representative Protocol for Sandmeyer Chlorination:

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

  • Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The product, 1-chloro-4-(trifluoromethoxy)-3-(trifluoromethyl)benzene, can then be isolated by extraction and purified by distillation or chromatography.

ProductReagentsCatalystTypical Yield (%)
1-Chloro-4-(trifluoromethoxy)-3-(trifluoromethyl)benzeneDiazonium ChlorideCuCl70-90 (estimated)
1-Bromo-4-(trifluoromethoxy)-3-(trifluoromethyl)benzeneDiazonium BromideCuBr70-90 (estimated)
1-Cyano-4-(trifluoromethoxy)-3-(trifluoromethyl)benzeneDiazonium ChlorideCuCN60-80 (estimated)
1,3-bis(trifluoromethyl)-4-(trifluoromethoxy)benzeneDiazonium SaltCu catalyst, TMSCF₃60-80 (estimated)[7]

Note: The yields are estimations based on general Sandmeyer reactions of substituted anilines and may vary for this specific substrate.

Suzuki-Miyaura Cross-Coupling Reactions

Aryl diazonium salts can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.[9][10] This reaction is a powerful tool for constructing complex molecular architectures in drug discovery.

Representative Protocol for Suzuki Coupling:

  • To the freshly prepared diazonium salt solution (1.0 eq.), add the desired arylboronic acid (1.1 eq.) and a palladium catalyst such as Pd(OAc)₂ (2-5 mol%).

  • Add a suitable base, such as sodium carbonate or potassium phosphate, to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 50-80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and isolate the biaryl product by extraction and purify by chromatography.

Arylboronic AcidPalladium CatalystBaseTypical Yield (%)
Phenylboronic acidPd(OAc)₂Na₂CO₃60-85 (estimated)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄65-90 (estimated)
3-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃50-75 (estimated)

Note: The yields are estimations based on general Suzuki couplings of diazonium salts and may require optimization for this specific substrate.

Azo Coupling Reactions

Diazonium salts can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form brightly colored azo compounds.[11][12] These compounds are widely used as dyes and pigments.

Representative Protocol for Azo Coupling with Phenol:

  • In a separate beaker, dissolve a phenol (e.g., phenol, 2-naphthol) (1.0 eq.) in an aqueous solution of sodium hydroxide to form the corresponding phenoxide.

  • Cool the phenoxide solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenoxide solution with vigorous stirring.

  • A brightly colored azo dye should precipitate from the solution.

  • Stir the mixture at 0-5 °C for 30-60 minutes.

  • Collect the azo dye by filtration, wash with cold water, and dry. The pH of the reaction is crucial; for coupling with phenols, a mildly alkaline pH (8-10) is typically required.[13]

Coupling PartnerProductColor
Phenol4-((4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl)diazenyl)phenolOrange-Red (predicted)
2-Naphthol1-((4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl)diazenyl)naphthalen-2-olRed-Brown (predicted)
N,N-Dimethylaniline4-((4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl)diazenyl)-N,N-dimethylanilineYellow-Orange (predicted)

Visualizing the Workflow

Diazotization and Subsequent Reactions Pathway

Diazotization_Pathway Aniline 4-(trifluoromethoxy)-3- (trifluoromethyl)aniline Diazonium [Ar-N₂]⁺X⁻ Diazonium Salt Aniline->Diazonium NaNO₂, HX 0-5 °C Sandmeyer Sandmeyer Reaction (e.g., CuCl) Diazonium->Sandmeyer Suzuki Suzuki Coupling (e.g., Ar'B(OH)₂, Pd cat.) Diazonium->Suzuki Azo Azo Coupling (e.g., Phenol) Diazonium->Azo Halide Aryl Halide (Ar-Cl) Sandmeyer->Halide Biaryl Biaryl (Ar-Ar') Suzuki->Biaryl AzoDye Azo Dye (Ar-N=N-Ar'-OH) Azo->AzoDye

Caption: General reaction pathway for the diazotization of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline and subsequent functionalization reactions.

Experimental Workflow for Diazotization

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Suspend Aniline in Acid/Water cool1 Cool to 0-5 °C start->cool1 add_nitrite Slowly Add NaNO₂ Solution (maintain 0-5 °C) cool1->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir test Test for Excess HNO₂ (KI-Starch Paper) stir->test product Diazonium Salt Solution (Use Immediately) test->product

References

Application Notes and Protocols: Suzuki Coupling with Derivatives of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving derivatives of 5-Amino-2-(trifluoromethoxy)benzotrifluoride. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy and trifluoromethyl substituents. The Suzuki coupling offers a powerful method for the synthesis of novel biphenyl structures from these building blocks, which are key scaffolds in the development of new pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it a cornerstone of modern organic synthesis.[1][2]

Derivatives of this compound are valuable building blocks in drug discovery. The presence of both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group on the aniline ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The amino group provides a convenient handle for further functionalization or can be a key pharmacophoric feature. This protocol focuses on the Suzuki coupling of a halogenated derivative, specifically 4-bromo-5-amino-2-(trifluoromethoxy)benzotrifluoride, as a representative example.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-bromo-5-amino-2-(trifluoromethoxy)benzotrifluoride) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the Pd(II) complex. This is often the rate-determining step of the reaction.[3]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_ArX Ar-Pd(II)L_n-X Ox_Add->PdII_ArX Ar-X Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr Red_Elim Reductive Elimination PdII_ArAr->Red_Elim Red_Elim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed protocol for the Suzuki coupling of 4-bromo-5-amino-2-(trifluoromethoxy)benzotrifluoride with a generic arylboronic acid.

Materials:

  • 4-bromo-5-amino-2-(trifluoromethoxy)benzotrifluoride

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

General Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-5-amino-2-(trifluoromethoxy)benzotrifluoride (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of 4-bromo-5-amino-2-(trifluoromethoxy)benzotrifluoride with various arylboronic acids. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O100892
34-Acetylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001678
43-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃1,4-Dioxane/H₂O901088
54-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O1001090

Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. The electronic nature of the aryl halide and boronic acid can significantly impact the efficiency of the catalytic system. Increasing the reaction temperature or using a stronger base such as Cs₂CO₃ or K₃PO₄ may also improve the yield.

  • Side Reactions: The presence of the amino group on the aryl halide can sometimes lead to side reactions. While the Suzuki coupling is generally tolerant of free amines, protection of the amine as a carbamate or amide may be necessary in some cases.

  • Homocoupling: Formation of biaryl products derived from the homocoupling of the boronic acid can occur. Using a precise 1:1.1 to 1:1.2 ratio of aryl halide to boronic acid can minimize this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel biphenyl derivatives from this compound. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of a wide range of functionalized biaryl compounds for applications in drug discovery and materials science. Careful optimization of the reaction conditions is key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Experimental Strategies for N-Alkylation of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to modulate key physicochemical properties such as lipophilicity, metabolic stability, and conformational preference.[1][2] N-alkylated fluorinated anilines are crucial structural motifs found in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] Consequently, the development of efficient and robust synthetic methods for their preparation is of significant interest. This document provides detailed experimental protocols for three contemporary and effective methods for the N-alkylation of fluorinated anilines: Palladium-Catalyzed Buchwald-Hartwig Amination, Reductive Amination, and Visible-Light-Mediated N-Alkylation.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] For the synthesis of N-alkylated fluorinated anilines, this method is typically applied by coupling an aryl halide or triflate with a fluorinated alkylamine. This approach is noted for its broad substrate scope and functional group tolerance.[4][6] A key challenge can be the instability of the fluorinated aniline products under typical C-N coupling conditions which often require strong bases and heat.[4] However, the use of weaker bases like potassium phenoxide (KOPh) and specialized phosphine ligands allows these reactions to proceed in high yield, even with low catalyst loadings.[2][4]

Experimental Protocol: Pd-Catalyzed Coupling of Aryl Bromides with Fluoroalkylamines

This protocol is adapted from methodologies developed for the arylation of fluoroalkylamines.[2][4]

  • Reaction Setup: In an oven-dried glovebox, add the aryl bromide (1.0 mmol), [Pd(allyl)Cl]₂ (0.0025 mmol, 0.25 mol%), and AdBippyPhos ligand (0.006 mmol, 0.6 mol%) to a screw-cap vial equipped with a magnetic stir bar.

  • Reagent Addition: Add potassium phenoxide (KOPh) (1.4 mmol) to the vial. If the fluoroalkylamine is a liquid, add it (1.2 mmol) at this stage. If it is a salt (e.g., hydrochloride), it should be added with the other solids.

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the vial.

  • Reaction Conditions: Seal the vial with a cap containing a PTFE septum and remove it from the glovebox. Place the vial in a pre-heated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction mixture for 12-24 hours. The progress can be monitored by GC-MS or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-fluoroalkylated aniline product.

Data Summary: Buchwald-Hartwig Coupling with Fluoroalkylamines
EntryAryl HalideFluoroalkylamineBaseCatalyst SystemYield (%)Reference
14-Bromotoluene2,2,2-TrifluoroethylamineKOPh[Pd(allyl)Cl]₂ / AdBippyPhos95[4]
24-Chlorobenzonitrile2,2,2-TrifluoroethylamineKOPh[Pd(allyl)Cl]₂ / AdBippyPhos94[4]
31-Bromo-4-fluorobenzene2,2-DifluoroethylamineKOPh[Pd(allyl)Cl]₂ / AdBippyPhos89[4]
43-Bromopyridine2,2,2-TrifluoroethylamineKOPh[Pd(allyl)Cl]₂ / AdBippyPhos85[4]
55-BromoindazoleTrifluoroethylamineNaOt-BuPd₂(dba)₃ / Xantphos65[4]

Method 2: Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate, followed by reduction to the target amine.[7] This reaction can be performed in a one-pot fashion, making it highly efficient.[7] For fluorinated anilines, this involves reacting the aniline with an aldehyde or ketone in the presence of a suitable reducing agent. While classic reducing agents like sodium borohydride can be used, milder reagents such as sodium triacetoxyborohydride (STAB) or catalytic systems are often preferred to avoid side reactions.

Experimental Protocol: B(C₆F₅)₃-Catalyzed Reductive Amination

This protocol utilizes a highly effective, water-tolerant Lewis acid catalyst for the reductive amination of arylamines with hydrosilanes as the reducing agent.[8]

  • Reaction Setup: To a vial containing a magnetic stir bar, add the fluorinated aniline (1.0 mmol), the aldehyde or ketone (1.1 mmol), and tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.01 mmol, 1 mol%).

  • Solvent and Reductant Addition: Add o-dichlorobenzene (o-DCB) (2.0 mL) as the solvent, followed by the addition of dimethylphenylsilane (Me₂PhSiH) (1.2 mmol).

  • Reaction Conditions: Seal the vial and place it in a pre-heated heating block at 100 °C.

  • Monitoring: Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of NaHCO₃ (5 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated fluorinated aniline.

Data Summary: Reductive Amination of Anilines
EntryAnilineCarbonyl CompoundCatalyst/ReductantSolventYield (%)Reference
1AnilineAcetophenone1 mol% B(C₆F₅)₃ / Me₂PhSiHo-DCB95[8]
24-FluoroanilineBenzaldehyde1 mol% B(C₆F₅)₃ / Me₂PhSiHo-DCB>95[8]
3AnilineCyclohexanone1 mol% B(C₆F₅)₃ / Me₂PhSiHo-DCB93[8]
44-(Furan-2-yl)anilineBenzaldehydePd/C / H₂ (gas)MethanolN/A[3]

Method 3: Visible-Light-Mediated N-Alkylation

Recent advancements in photoredox catalysis have enabled the development of metal-free N-alkylation methods.[9] These reactions proceed under mild conditions and often exhibit high functional group tolerance. A notable example is the visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one, facilitated by an ammonium salt additive, which avoids the need for metal catalysts, bases, or ligands.[10] This method is particularly attractive from a green chemistry perspective.[10]

Experimental Protocol: Visible-Light-Induced N-Alkylation

This protocol is based on a reported metal-free method for the N-alkylation of anilines.[10]

  • Reaction Setup: In a 15 mL round-bottom flask equipped with a magnetic stir bar, combine the fluorinated aniline (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), and ammonium bromide (NH₄Br) (0.1 mmol, 20 mol%).

  • Solvent Addition: Add hexane (2.0 mL) as the solvent.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes.

  • Irradiation: Place the reaction flask approximately 5 cm away from a 50W 420 nm LED lamp and begin stirring.

  • Reaction Conditions: Continue irradiation and stirring at room temperature for 12 hours.

  • Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture directly onto silica gel. Purify the product by flash column chromatography to isolate the pure N-alkylated product.

Data Summary: Visible-Light-Induced N-Alkylation of Halogenated Anilines

This method has been shown to be effective for various substituted anilines, including those with halogen atoms which serve as good models for fluorinated substrates.[10]

EntryAromatic AmineProductYield (%)Reference
1Aniline4-(Phenylamino)butan-2-one98[10]
24-Fluoroaniline4-((4-Fluorophenyl)amino)butan-2-one82[11]
34-Chloroaniline4-((4-Chlorophenyl)amino)butan-2-one80[11]
44-Bromoaniline4-((4-Bromophenyl)amino)butan-2-one78[11]
52-Methylaniline4-((o-tolyl)amino)butan-2-one95[10]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-alkylated fluorinated anilines as described in the protocols above.

G reagents Reagent Preparation (Aniline, Alkylating Agent, Catalyst, etc.) setup Reaction Setup (Solvent, Inert Atmosphere) reagents->setup reaction Reaction (Heating / Irradiation) setup->reaction monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring In-process Control workup Work-up (Quenching, Extraction) reaction->workup Completion monitoring->reaction purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: General workflow for N-alkylation of fluorinated anilines.

References

Application Notes and Protocols: The Role of Benzotrifluoride Intermediates in Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylphenyl (TFMP) moiety, derived from benzotrifluoride intermediates, represents a significant milestone in the synthesis of modern agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group—such as high electronegativity, enhanced metabolic stability, and increased lipophilicity—have enabled the development of a wide array of highly effective herbicides, insecticides, and fungicides.[1][2][3] Benzotrifluoride and its derivatives are now considered crucial building blocks in the agrochemical industry.[4][5] More than half of the pesticides introduced in the last two decades are fluorinated, with about 40% of all fluorine-containing pesticides on the market featuring a trifluoromethyl group.[6][7]

This document provides detailed application notes on key pesticides developed using benzotrifluoride intermediates, protocols for their synthesis and evaluation, and an overview of their biological modes of action.

Benzotrifluoride-Derived Herbicides

Trifluoromethylphenyl-containing herbicides are essential for modern weed management across various crops. Their mechanisms of action are diverse, primarily targeting vital biological processes in plants, such as amino acid synthesis.[1]

Key Herbicides and Efficacy
HerbicideChemical ClassMode of ActionTarget WeedsEfficacy Data
Flazasulfuron SulfonylureaAcetolactate Synthase (ALS) Inhibitor[8]Selective for turf, sugarcane, citrus, and grapes[8][9]Effective at low application rates
Pyroxsulam TriazolopyrimidineAcetolactate Synthase (ALS) Inhibitor[1]Broadleaf weeds and grasses in cereal cropsHigh efficacy against key weeds
N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide 2-HaloacetanilideNot specifiedNot specifiedParticularly effective herbicide within its class[10][11]
Experimental Protocol: Synthesis of 2-Haloacetanilide Herbicide Intermediates

This protocol outlines a general method for synthesizing the aniline precursors required for a class of 2-haloacetanilide herbicides, starting from substituted benzotrifluoride compounds.[10][11]

Objective: To prepare 3-alkyl-5-amino benzotrifluoride intermediates.

Materials:

  • 3-methyl benzotrifluoride or 3-ethyl benzotrifluoride

  • Chlorine gas

  • Catalyst (e.g., iron filings)

  • Nitrating agent (e.g., nitric acid, dinitrogen pentoxide)

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Halogenation: The starting material (3-methyl or 3-ethyl benzotrifluoride) is halogenated, typically via chlorination. React the starting compound with chlorine gas in the presence of a suitable catalyst at an elevated temperature. This step produces a mixture of 2-, 4-, and 6-monochloro isomers.[10]

  • Nitration: The mixture of monochloro isomers is then nitrated using a suitable nitrating agent. This reaction introduces a nitro group onto the aromatic ring.[10]

  • Hydrogenation: The nitrated product is subjected to hydrogenation. This step serves a dual purpose: it hydrodehalogenates the ring (removes the chlorine atom) and simultaneously reduces the nitro group to an amino group, yielding the final intermediate compound (e.g., 3-methyl-5-amino benzotrifluoride).[10]

  • Purification: The final product can be purified using standard techniques such as distillation to separate it from any remaining isomers or byproducts.[11]

G cluster_0 Synthesis of 2-Haloacetanilide Herbicide Intermediate start 3-Alkyl Benzotrifluoride step1 Halogenation (e.g., Chlorination) start->step1 intermediate1 Mixture of Monochloro Isomers step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 Nitrated Halogenated Intermediate step2->intermediate2 step3 Hydrogenation intermediate2->step3 end_product 3-Alkyl-5-Amino Benzotrifluoride (Precursor Aniline) step3->end_product

Workflow for the synthesis of herbicide intermediates.

Benzotrifluoride-Derived Insecticides

The incorporation of the benzotrifluoride moiety has led to the development of potent insecticides with novel modes of action, crucial for managing insect resistance and protecting crops and public health.

Key Insecticides and Efficacy

The efficacy of these insecticides is often measured by the median lethal dose (LD50) or median lethal concentration (LC50).

InsecticideChemical ClassMode of ActionTarget PestsEfficacy Data (LC50/LD50)Reference
Fipronil PhenylpyrazoleGABA Receptor Antagonist[1]Wide spectrum of insect pestsOral LD50 (rat): 97 mg/kg[1]
Dermal LD50 (rat): >2000 mg/kg[1]
Honeybee Contact LD50: 3.86 ng/bee[1]
Flonicamid PyridinecarboxamideChordotonal Organ Modulator[8]Aphids and other sucking insectsHighly effective against aphids[9]
CF3-Neonicotinoid (4k) NeonicotinoidnAChR Agonist (presumed)Aphis craccivora (Cowpea aphid)LC50: 1.47 mg/L[12]
CF3-Neonicotinoid (3o) NeonicotinoidnAChR Agonist (presumed)Aphis craccivora (Cowpea aphid)LC50: 1.53 mg/L[12]
Imidacloprid (Reference) NeonicotinoidnAChR AgonistAphis craccivora (Cowpea aphid)LC50: 1.30 mg/L[12]
Mechanism of Action: Fipronil

Fipronil is a powerful insecticide that targets the central nervous system of insects.[1] Its mode of action involves antagonizing the gamma-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in insects. By blocking the GABA-gated chloride channels, fipronil prevents the influx of chloride ions into neurons. This disruption of the normal inhibitory signal leads to hyperexcitation of the insect's nervous system, resulting in paralysis and eventual death.[1]

G cluster_1 Fipronil's Mode of Action fipronil Fipronil gaba_receptor GABA-gated Chloride Channel fipronil->gaba_receptor Blocks neuron Postsynaptic Neuron gaba_receptor->neuron Prevents Cl- influx hyperexcitation Hyperexcitation neuron->hyperexcitation Leads to death Paralysis & Death hyperexcitation->death

Signaling pathway of Fipronil's insecticidal action.
Experimental Protocol: Leaf-Dip Bioassay for Insecticide Efficacy

This method is commonly used to determine the efficacy (LC50) of insecticides against phytophagous insects.[13]

Objective: To determine the concentration of a test insecticide that causes 50% mortality in a target insect population.

Materials:

  • Test insecticide and a suitable solvent/surfactant

  • Host plant leaves (e.g., cotton, cabbage)

  • Target insects (e.g., Spodoptera littoralis larvae)

  • Petri dishes or ventilated containers

  • Distilled water

  • Beakers, forceps, and micropipettes

Procedure:

  • Insecticide Preparation: Prepare a series of aqueous solutions or emulsions of the test insecticide at varying concentrations. A control solution containing only water and the surfactant (if used) must also be prepared.[13]

  • Leaf Treatment: Collect fresh, undamaged leaves from the host plant. Using forceps, dip each leaf into one of the insecticide concentrations for a set duration (e.g., 10-30 seconds). Allow the leaves to air dry completely.[13]

  • Insect Exposure: Place one treated leaf into each petri dish. Introduce a known number of insects (e.g., 10-20 larvae) into each dish and seal it with a ventilated lid.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light) for a specified period (e.g., 48 hours).

  • Mortality Assessment: After the exposure period, count the number of dead insects in each dish. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: The concentration-mortality data are analyzed using probit analysis to calculate the LC50 value, which is the concentration of the insecticide that results in 50% mortality of the test population.[13]

Benzotrifluoride-Derived Fungicides

Benzotrifluoride intermediates are also integral to the synthesis of modern fungicides used to control a variety of plant pathogenic fungi.

Key Fungicides and Efficacy
FungicideChemical ClassMode of ActionTarget FungiEfficacy Data
Fluazinam DiarylaminopyridineUncoupler of oxidative phosphorylation[9]Broad spectrum, including Sclerotinia, Botrytis, and PhytophthoraPotent fungicidal activity[8]
Picoxystrobin StrobilurinQuinone outside Inhibitor (QoI)[8]Cereal diseases like rusts and powdery mildewBroad-spectrum control
Experimental Protocol: Synthesis of Fluazinam

The synthesis of the fungicide Fluazinam utilizes 2,3,5-trichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a key intermediate building block.[8][9]

Objective: To synthesize Fluazinam via nucleophilic aromatic substitution.

Materials:

  • 2,3,5-trichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

  • 3,5-dichloro-2,6-dinitro-4-(trifluoromethyl)aniline

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-2,6-dinitro-4-(trifluoromethyl)aniline and a suitable base (e.g., K2CO3) in a polar aprotic solvent like DMF.

  • Addition of Intermediate: Add 2,3,5-DCTF to the solution.

  • Heating: Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

  • Workup and Purification: After cooling, pour the reaction mixture into water to precipitate the crude product. The solid is then filtered, washed, and purified, typically by recrystallization, to yield Fluazinam.

G cluster_2 Synthesis of Fluazinam start1 2,3,5-DCTF (Trifluoromethylpyridine Intermediate) step1 Nucleophilic Aromatic Substitution (Base, Solvent, Heat) start1->step1 start2 Substituted Aniline start2->step1 end_product Fluazinam step1->end_product

Simplified workflow for the synthesis of Fluazinam.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Amino-2-(trifluoromethoxy)benzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The synthesis of this compound, like many substituted anilines, often involves the reduction of a corresponding nitro compound. Therefore, common impurities may include:

  • Unreacted Starting Material: Residual 5-Nitro-2-(trifluoromethoxy)benzotrifluoride.

  • Intermediates from Incomplete Reduction: Such as nitroso or hydroxylamine derivatives.

  • Byproducts of the Reduction: Depending on the reducing agent used, various byproducts can form. For example, with metal/acid reductions, metal salts may be present.

  • Isomeric Impurities: Depending on the synthetic route, other positional isomers of the aniline may be present.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1]

Q2: Why has my crude or purified this compound sample turned dark (e.g., brown or black)?

The discoloration of anilines is typically caused by aerial oxidation.[1] The amino group is readily oxidized, especially when exposed to air and light, leading to the formation of colored polymeric byproducts.[1]

Q3: How can I remove the color from my sample?

For solid samples, recrystallization with the addition of a small amount of activated charcoal can be effective in adsorbing colored impurities.[1][2] For liquid samples or during workup, distillation under reduced pressure (vacuum distillation) can be employed.[1]

Q4: I am experiencing low recovery after purification. What are the likely causes?

Low recovery can stem from several factors:

  • Recrystallization: Using too much solvent, premature crystallization during hot filtration, or incomplete cooling can lead to significant loss of product in the mother liquor.

  • Column Chromatography: Irreversible adsorption of the basic aniline to the acidic silica gel can result in substantial product loss.[3] Co-elution of the product with impurities will also reduce the yield of pure fractions.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, challenges such as the product "oiling out" or failing to crystallize can occur.

Problem: The compound separates as an oil ("oiling out") instead of forming crystals.

Possible CauseSuggested Solution
The solution is too concentrated, or cooling is too rapid.Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly.
The melting point of the compound is lower than the temperature of the crystallization medium.Use a lower boiling point solvent or a solvent mixture.
Presence of impurities that depress the melting point.Attempt to remove impurities by another method (e.g., a quick filtration through a small plug of silica) before recrystallization.

Problem: No crystals form after cooling the solution.

Possible CauseSuggested Solution
The solution is not saturated.Evaporate some of the solvent to increase the concentration and then try cooling again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The chosen solvent is not appropriate.Re-evaluate the solvent choice. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can sometimes promote crystallization.

Recrystallization_Troubleshooting start Crude Product in Hot Solvent cooling Cooling start->cooling outcome Crystals Formed? cooling->outcome success Collect Crystals outcome->success Yes oiling_out Oiling Out? outcome->oiling_out No no_crystals No Crystals? oiling_out->no_crystals No add_solvent Add More Hot Solvent & Cool Slowly oiling_out->add_solvent Yes induce_crystallization Induce Crystallization (Scratch / Seed) no_crystals->induce_crystallization Supersaturated? concentrate Concentrate Solution & Re-cool no_crystals->concentrate Not Saturated? add_solvent->cooling induce_crystallization->cooling concentrate->cooling

Column Chromatography

Column chromatography is a versatile purification technique, but the basic nature of anilines can present challenges when using standard silica gel.

Problem: Poor separation of the product from impurities (co-elution).

Possible CauseSuggested Solution
The mobile phase polarity is not optimal.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. A less polar solvent system will increase retention and may improve separation.[3]
The column is overloaded with the crude sample.Use a column with a larger diameter or load less sample.[3]
Isomeric impurities with similar polarity are present.Consider using a different stationary phase, such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity through π-π interactions.[3] A shallow gradient elution may also improve separation.[3]

Problem: The product peak is tailing or streaking on the column.

Possible CauseSuggested Solution
Strong interaction between the basic aniline and the acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (TEA), typically 0.5-2%, to the mobile phase. The TEA will neutralize the acidic sites on the silica.[3]
The compound is not sufficiently soluble in the mobile phase.While maintaining a low overall polarity for good separation, ensure the solvent system can adequately dissolve the sample. A different co-solvent might be needed if solubility is extremely low.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Monitoring cluster_analysis Analysis & Isolation tlc Optimize Eluent (TLC) packing Pack Column (Slurry Method) tlc->packing loading Load Sample (Wet or Dry) packing->loading elute Elute with Optimized Mobile Phase (+ TEA) loading->elute collect Collect Fractions elute->collect monitor Monitor Fractions (TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Experimental Protocols

The following are generalized protocols based on methods for similar fluorinated anilines. Optimization for your specific crude material may be necessary.

Protocol 1: Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent system. Good options for fluorinated anilines include ethanol, methanol, hexane, or mixtures like ethanol/water.[1] The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for fluorinated aromatic compounds is a mixture of hexanes and ethyl acetate.[4] For this basic aniline, add 0.5-1% triethylamine (TEA) to the eluent to prevent tailing.[3]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the optimized mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodStarting MaterialTypical Purity of CrudeTypical Final PurityTypical YieldReference Compound
Recrystallization4-Bromo-3-(trifluoromethyl)aniline~90%>98%70-85%4-Bromo-3-(trifluoromethyl)aniline
Column Chromatography4-acetamido-3-(trifluoromethoxy)benzoateNot specified>95%85%Methyl 4-acetamido-3-(trifluoromethoxy)benzoate[4]
Column ChromatographyN,N-dimethyl-N-(trifluoromethyl)aniline derivativesNot specified>95%75-87%Various N-(trifluoromethyl)aniline derivatives

References

Technical Support Center: Synthesis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound, also known as 4-(Trifluoromethoxy)-3-(trifluoromethyl)aniline, typically proceeds in two main steps:

  • Nitration: The starting material, 2-(trifluoromethoxy)benzotrifluoride, undergoes electrophilic aromatic substitution to introduce a nitro group (-NO₂) onto the benzene ring. The primary product of this reaction is the intermediate, 5-nitro-2-(trifluoromethoxy)benzotrifluoride.

  • Reduction: The nitro group of the intermediate is then reduced to an amino group (-NH₂) to yield the final product, this compound.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges in this synthesis are:

  • Controlling Regioselectivity during Nitration: The starting material has two electron-withdrawing groups, a trifluoromethoxy group (-OCF₃) and a trifluoromethyl group (-CF₃). The -OCF₃ group is ortho, para-directing, while the -CF₃ group is meta-directing. This can lead to the formation of a mixture of nitro-isomers.

  • Side Reactions: Harsh reaction conditions can lead to the formation of dinitrated byproducts or degradation of the starting material.

  • Incomplete Reactions: Both the nitration and reduction steps may not go to completion, resulting in the presence of starting materials in subsequent stages.

  • Purification: Separating the desired product from isomers and other impurities can be challenging and may require careful optimization of purification techniques.

Q3: An unexpected peak is observed in my HPLC/GC analysis after the nitration step. What could it be?

An unexpected peak following the nitration of 2-(trifluoromethoxy)benzotrifluoride is likely one of the following:

  • Positional Isomers: Due to the directing effects of the -OCF₃ and -CF₃ groups, other nitro-isomers can be formed. The main isomers to consider are 3-nitro-2-(trifluoromethoxy)benzotrifluoride and 4-nitro-2-(trifluoromethoxy)benzotrifluoride.

  • Dinitrated Products: If the reaction conditions (temperature, concentration of nitrating agent) are too harsh, dinitration of the aromatic ring can occur.

  • Unreacted Starting Material: The peak could correspond to unreacted 2-(trifluoromethoxy)benzotrifluoride.

To identify the unknown peak, techniques such as GC-MS or LC-MS can be employed to determine the molecular weight, and NMR spectroscopy can provide structural information.

Q4: My reduction of 5-nitro-2-(trifluoromethoxy)benzotrifluoride is incomplete. How can I improve the conversion?

Incomplete reduction of the nitro group can be addressed by:

  • Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon) is fresh and active. Catalyst poisoning can reduce its efficiency.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress by TLC or HPLC.

  • Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider other reduction methods such as using metal catalysts like iron or tin in an acidic medium.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of 5-nitro-2-(trifluoromethoxy)benzotrifluoride - Incomplete nitration reaction.- Formation of multiple isomers.- Suboptimal reaction temperature.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and reaction conditions to favor the formation of the desired 5-nitro isomer.- Carefully control the reaction temperature, as higher temperatures can lead to side reactions.
Presence of multiple isomers after nitration - The directing effects of the -OCF₃ and -CF₃ groups lead to a mixture of products.- Employ fractional distillation or column chromatography to separate the desired 5-nitro isomer from other isomers before proceeding to the reduction step.
Low yield of this compound - Incomplete reduction of the nitro group.- Loss of product during work-up and purification.- Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC.- Optimize the work-up procedure to minimize product loss. For example, ensure complete extraction from the aqueous phase.- Refine the purification method (crystallization or chromatography) to improve recovery.
Final product is discolored (e.g., brown or yellow) - Presence of oxidized impurities.- Residual catalyst from the reduction step.- Treat the crude product with activated carbon to remove colored impurities.- Ensure complete removal of the hydrogenation catalyst by filtration through a pad of celite.- Recrystallize the final product from a suitable solvent system.
Difficulty in purifying the final product - The presence of closely related isomers or impurities with similar physical properties.- For column chromatography, screen different solvent systems to achieve better separation.- Consider derivatization of the amino group to alter the polarity of the compound, followed by purification and deprotection.- High-performance liquid chromatography (HPLC) can be used for small-scale purification.

Experimental Protocols

1. Nitration of 2-(trifluoromethoxy)benzotrifluoride

  • Reaction Setup: To a stirred solution of 2-(trifluoromethoxy)benzotrifluoride in a suitable solvent (e.g., dichloromethane or neat), a nitrating mixture (e.g., a combination of fuming nitric acid and concentrated sulfuric acid) is added dropwise at a controlled temperature, typically between 0 °C and 10 °C.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is then carefully poured onto ice-water and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product, which is a mixture of nitro-isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

2. Reduction of 5-nitro-2-(trifluoromethoxy)benzotrifluoride

  • Catalytic Hydrogenation: The purified 5-nitro-2-(trifluoromethoxy)benzotrifluoride is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting nitro compound is no longer detectable.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

3. HPLC Method for Purity Analysis

A general reverse-phase HPLC method can be used to assess the purity of the final product.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Starting Material 2-(trifluoromethoxy)benzotrifluoride Nitration Nitration (HNO3/H2SO4) Starting Material->Nitration Crude Nitro Product Crude Mixture (isomers + byproducts) Nitration->Crude Nitro Product Purification_Nitration Purification (Distillation/Chromatography) Crude Nitro Product->Purification_Nitration Intermediate 5-nitro-2-(trifluoromethoxy)benzotrifluoride Purification_Nitration->Intermediate Reduction Reduction (e.g., H2, Pd/C) Intermediate->Reduction Crude Amine Product Crude Amine Reduction->Crude Amine Product Purification_Reduction Purification (Crystallization/Chromatography) Crude Amine Product->Purification_Reduction Final Product This compound Purification_Reduction->Final Product Troubleshooting_Logic Start Low Purity of Final Product Check_Nitration Analyze Nitration Step Impurities Start->Check_Nitration Check_Reduction Analyze Reduction Step Impurities Start->Check_Reduction Isomers_Present Isomers Detected? Check_Nitration->Isomers_Present SM_Present_Nitration Starting Material Present? Check_Nitration->SM_Present_Nitration Nitro_Intermediate_Present Nitro Intermediate Present? Check_Reduction->Nitro_Intermediate_Present Improve_Nitration_Separation Improve Isomer Separation (e.g., Fractional Distillation) Isomers_Present->Improve_Nitration_Separation Yes Final_Purification Refine Final Purification Isomers_Present->Final_Purification No SM_Present_Nitration->Check_Reduction No Optimize_Nitration Optimize Nitration Conditions (Time, Temperature) SM_Present_Nitration->Optimize_Nitration Yes Optimize_Reduction Optimize Reduction Conditions (Catalyst, H2 Pressure, Time) Nitro_Intermediate_Present->Optimize_Reduction Yes Nitro_Intermediate_Present->Final_Purification No

Technical Support Center: Optimizing Yield in 5-Amino-2-(trifluoromethoxy)benzotrifluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, which typically proceeds via a two-step reaction: nitration of 2-(trifluoromethoxy)benzotrifluoride followed by reduction of the resulting nitro intermediate.

Problem 1: Low Yield in Nitration Step (Formation of 5-Nitro-2-(trifluoromethoxy)benzotrifluoride)

The primary challenge in the nitration of 2-(trifluoromethoxy)benzotrifluoride is achieving high regioselectivity for the desired 5-nitro isomer. Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are deactivating and meta-directing. However, the -OCF₃ group is generally considered to be less deactivating than the -CF₃ group, which can lead to a mixture of isomers.

Troubleshooting Workflow: Improving Nitration Yield and Selectivity

start Low Yield or Poor Selectivity in Nitration check_temp Review Reaction Temperature start->check_temp check_acid Analyze Nitrating Agent Composition start->check_acid check_time Evaluate Reaction Time start->check_time check_workup Assess Work-up Procedure start->check_workup solution1 Optimize Temperature: - Lower temperature (e.g., 0 to -10 °C)  to improve selectivity. - Maintain consistent cooling. check_temp->solution1 solution2 Adjust Acid Ratio: - Vary HNO₃:H₂SO₄ ratio. - Use fuming nitric acid for  stronger nitrating conditions. check_acid->solution2 solution3 Monitor Reaction Progress: - Use TLC or GC to determine  optimal reaction time. - Avoid prolonged reaction times  to minimize side products. check_time->solution3 solution4 Refine Work-up: - Ensure complete neutralization  of acid. - Use appropriate extraction  solvent. check_workup->solution4

Caption: Troubleshooting workflow for the nitration step.

Quantitative Data Summary: Nitration Conditions

ParameterRecommended RangePotential Impact on Yield
Temperature -10°C to 10°CLower temperatures generally favor higher regioselectivity, potentially increasing the yield of the desired 5-nitro isomer.
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)The ratio of nitric acid to sulfuric acid can influence the reaction rate and selectivity. Fuming nitric acid may be required for this deactivated substrate.
Reaction Time 1 - 4 hoursInsufficient time can lead to incomplete conversion, while excessive time may promote the formation of dinitro byproducts.
Molar Ratio (Substrate:HNO₃) 1:1.1 to 1:1.5An excess of nitric acid is typically used to ensure complete reaction, but a large excess can lead to over-nitration.
Problem 2: Low Yield in Reduction Step (Formation of this compound)

The reduction of the nitro group to an amine is a critical step. Incomplete reduction, over-reduction, or side reactions can significantly lower the yield.

Troubleshooting Workflow: Improving Reduction Yield

start Low Yield or Incomplete Reduction check_catalyst Evaluate Catalyst (for Catalytic Hydrogenation) start->check_catalyst check_reductant Assess Reducing Agent (for Chemical Reduction) start->check_reductant check_conditions Review Reaction Conditions (T, P, Solvent) start->check_conditions check_purification Examine Purification Method start->check_purification solution1 Catalyst Optimization: - Increase catalyst loading (e.g., 5-10 mol% Pd/C). - Ensure catalyst is not poisoned. - Consider alternative catalysts (e.g., Raney Nickel). check_catalyst->solution1 solution2 Reductant Stoichiometry: - Ensure sufficient equivalents of the  reducing agent (e.g., SnCl₂·2H₂O, Fe/HCl). - Check the quality and activity of the reductant. check_reductant->solution2 solution3 Condition Optimization: - Increase hydrogen pressure for hydrogenation. - Adjust temperature based on the chosen method. - Select a solvent that ensures good solubility of the substrate. check_conditions->solution3 solution4 Purification Strategy: - Consider column chromatography for  difficult separations. - Optimize recrystallization solvent system. check_purification->solution4

Caption: Troubleshooting workflow for the reduction step.

Quantitative Data Summary: Reduction Conditions

MethodReducing Agent/CatalystTypical Yield Range (for similar compounds)Key Considerations
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)85-95%Potential for dehalogenation if other halogens are present. Catalyst activity is crucial.
Chemical Reduction SnCl₂·2H₂O in Ethanol70-90%Requires stoichiometric amounts of the reducing agent. Work-up involves removal of tin salts.
Chemical Reduction Fe in acidic medium (e.g., HCl, NH₄Cl)75-90%A classic and robust method. Work-up involves filtration of iron salts.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the nitration of 2-(trifluoromethoxy)benzotrifluoride?

A1: Both the -OCF₃ group at position 2 and the -CF₃ group at position 1 are meta-directing. Therefore, the primary site of electrophilic attack is expected to be position 5, which is meta to both groups. However, some formation of other isomers (e.g., nitration at position 3) is possible, especially under harsh conditions. Careful optimization of reaction conditions, particularly temperature, is key to maximizing the yield of the desired 5-nitro isomer.

Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the selectivity?

A2: To improve selectivity, consider the following:

  • Lower the reaction temperature: Performing the nitration at or below 0°C can significantly enhance the preference for the thermodynamically favored product.

  • Control the addition rate: Add the nitrating agent slowly to the substrate solution to maintain a consistent temperature and concentration profile.

  • Use a milder nitrating agent: If dinitration is an issue, you might explore less aggressive nitrating agents, although this may require longer reaction times or result in lower conversion.

Q3: My reduction of the nitro group is incomplete. What should I do?

A3: Incomplete reduction can be due to several factors:

  • Insufficient reducing agent/catalyst: Ensure you are using an adequate amount of your reducing agent or that your catalyst is active. For catalytic hydrogenation, increasing the catalyst loading or hydrogen pressure can help.

  • Poor substrate solubility: Make sure your nitro compound is fully dissolved in the reaction solvent.

  • Reaction time: The reduction may require a longer reaction time to go to completion. Monitor the reaction by TLC or GC.

Q4: Are there any specific safety precautions I should take during these reactions?

A4: Yes, both nitration and catalytic hydrogenation have significant safety considerations:

  • Nitration: Nitration reactions are highly exothermic and can run away if not properly controlled. Use an ice bath to maintain the temperature and add reagents slowly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity. Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Filter the catalyst carefully and keep it wet with solvent until it can be safely disposed of.

Experimental Protocols

Protocol 1: Nitration of 2-(trifluoromethoxy)benzotrifluoride

This protocol is a general guideline and may require optimization.

Materials:

  • 2-(trifluoromethoxy)benzotrifluoride

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature at 0°C.

  • To this cold mixed acid, add 2-(trifluoromethoxy)benzotrifluoride dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Nitro-2-(trifluoromethoxy)benzotrifluoride. The product may be purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction of 5-Nitro-2-(trifluoromethoxy)benzotrifluoride via Catalytic Hydrogenation

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Nitro-2-(trifluoromethoxy)benzotrifluoride

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 5-Nitro-2-(trifluoromethoxy)benzotrifluoride in ethanol or methanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol% by weight).

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, but this may need optimization) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Caution: The Pd/C catalyst may be pyrophoric. Do not allow it to dry on the filter paper. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

cluster_synthesis Synthetic Pathway A 2-(Trifluoromethoxy)benzotrifluoride B Nitration (HNO₃/H₂SO₄) A->B C 5-Nitro-2-(trifluoromethoxy)benzotrifluoride B->C D Reduction (e.g., H₂/Pd/C) C->D E This compound D->E

Caption: Overall synthetic pathway for this compound.

5-Amino-2-(trifluoromethoxy)benzotrifluoride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS No. 104678-68-4), also known as 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline. Please consult this guide for troubleshooting and answers to frequently asked questions regarding the handling and use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is advisable to protect the compound from moisture and air. While specific temperature ranges are not consistently provided, refrigeration (approximately 4°C) is a common recommendation for analogous compounds to minimize degradation.

Q2: Is this compound sensitive to light or air?

While the safety data sheets for this specific compound do not explicitly state light or air sensitivity, it is a common characteristic for aminobenzotrifluoride derivatives. Therefore, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a container that protects it from light.

Q3: What materials are incompatible with this compound?

The compound should be stored away from incompatible materials, which include strong oxidizing agents and acids.[3] Contact with these substances could lead to vigorous reactions and decomposition of the compound. It is also recommended to store it apart from foodstuff containers.[1]

Q4: What are the signs of degradation of this compound?

Visual inspection can often provide initial clues of degradation. A change in color (e.g., darkening) or the appearance of solid precipitates in a liquid sample may indicate that the compound is no longer pure. For more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) should be employed to determine the purity.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

Problem: Inconsistent or unexpected experimental results.

Possible Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Visual Inspection: Check the compound for any changes in color or physical state.

    • Purity Analysis: Re-run purity analysis using a suitable analytical method (e.g., HPLC, GC, or NMR) and compare the results with the certificate of analysis provided by the supplier.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere).

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Handling Practices: Review your handling procedures. Ensure that you are using clean and dry equipment (spatulas, glassware, etc.).

    • Solvent Purity: Verify the purity of the solvents used in your experiments, as impurities can react with the compound.

Problem: The compound has changed color.
  • Troubleshooting Steps:

    • Assess Purity: A color change is a strong indicator of degradation. Perform a purity analysis to quantify the extent of degradation.

    • Consider Disposal: If significant degradation is confirmed, it is recommended to dispose of the compound according to your institution's safety guidelines and obtain a fresh batch for your experiments.

Stability Data Summary

The following table summarizes the known stability information for this compound.

ParameterRecommendation / Information
Storage Temperature Cool, dry place. Refrigeration (~4°C) is recommended.
Atmosphere Store in a tightly sealed container.[1][2] Consider storage under an inert gas (e.g., Argon, Nitrogen).
Light Sensitivity Protect from light; store in an amber vial or dark place.
Incompatibilities Strong oxidizing agents, acids.[3]
Signs of Instability Color change, precipitation.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. The specific parameters may need to be optimized for your HPLC system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example:

      • Start with 30% acetonitrile and 70% water.

      • Ramp to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of 254 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Stability start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage visual_inspection Visually Inspect Compound (Color, Physical State) start->visual_inspection review_protocol Review Experimental Protocol (Reagents, Glassware) start->review_protocol purity_analysis Perform Purity Analysis (e.g., HPLC, GC, NMR) check_storage->purity_analysis visual_inspection->purity_analysis is_pure Is Purity Acceptable? purity_analysis->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard Discard and Obtain Fresh Compound is_pure->discard No review_protocol->use_compound

Caption: Troubleshooting workflow for stability issues.

StorageLogic Logical Storage Conditions compound This compound storage_conditions Optimal Storage compound->storage_conditions temp Cool Temperature (~4°C) storage_conditions->temp atmosphere Inert Atmosphere (Tightly Sealed) storage_conditions->atmosphere light Protection from Light (Amber Vial) storage_conditions->light incompatibilities Avoid Incompatibilities (Oxidizers, Acids) storage_conditions->incompatibilities

Caption: Recommended storage conditions logic diagram.

References

Technical Support Center: Handling and Storage of Air-Sensitive Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and storage of air-sensitive aniline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining the purity and stability of these critical reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why has my aniline compound changed color from colorless/pale yellow to dark brown or red?

A1: The discoloration of aniline compounds is a common indicator of degradation, primarily due to oxidation.[1] Anilines are susceptible to air and light, which can lead to the formation of highly colored impurities such as quinone-imines and polymeric species.[1] This process is often accelerated by exposure to heat and light. While slight discoloration may not significantly affect all applications, a noticeable color change suggests a decrease in purity that could impact experimental outcomes.[2]

Q2: What are the optimal storage conditions for air-sensitive aniline compounds?

A2: To ensure the long-term stability of air-sensitive anilines, they should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber glass vial to protect from both oxygen and light.[3] For maximum shelf-life, it is recommended to store them at low temperatures, typically between 2°C and 8°C.[2] It is also crucial to prevent exposure to moisture.[3]

Q3: Can I still use a discolored aniline compound in my experiment?

A3: For applications requiring high purity, it is strongly recommended to use a fresh or recently purified batch of the aniline compound. The presence of colored impurities indicates degradation, which can lead to lower yields, unexpected side products, and poor reproducibility in your reactions. Before use, the purity of a discolored aniline should be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] If significant degradation is confirmed, purification is necessary.

Q4: How can I purify a discolored or old aniline sample?

A4: The most common and effective method for purifying discolored aniline is vacuum distillation.[2] This technique separates the aniline from non-volatile polymeric impurities and other degradation products. For some applications, steam distillation can also be used.[4] It is important to perform the distillation under an inert atmosphere to prevent re-oxidation of the purified aniline.

Q5: What personal protective equipment (PPE) should I use when handling aniline compounds?

A5: Aniline and its derivatives are toxic and can be absorbed through the skin.[5] Therefore, it is essential to handle them in a well-ventilated fume hood.[6] Mandatory PPE includes chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and additional protective clothing may be necessary. Always consult the Safety Data Sheet (SDS) for the specific aniline compound you are working with for detailed safety information.

Troubleshooting Guides

Problem: My reaction with an aniline compound is failing or giving low yields.
Possible Cause Troubleshooting Step
Degraded Starting Material Assess the purity of the aniline compound using HPLC or NMR. If the purity is low or if the compound is discolored, purify it by vacuum distillation before use.[1]
Presence of Water or Oxygen in the Reaction Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and degas them prior to the reaction. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line or glovebox techniques.
Incorrect Reaction Conditions Verify the reaction temperature, stoichiometry of reagents, and reaction time. Consult the literature for optimal conditions for your specific transformation.
Problem: The aniline compound is difficult to dissolve.
Possible Cause Troubleshooting Step
Inappropriate Solvent Check the solubility of the specific aniline derivative in the chosen solvent. Consider using a different solvent or a co-solvent system.
Low Purity of the Compound Impurities, especially polymeric degradation products, can be insoluble. Purify the aniline compound by vacuum distillation to remove these impurities.
Low Temperature Some aniline derivatives may have limited solubility at lower temperatures. Gentle warming of the solvent may aid in dissolution.

Quantitative Data on Aniline Stability

The stability of aniline compounds is significantly affected by storage conditions. The following tables summarize the expected stability based on accelerated testing and general principles.

Table 1: Effect of Atmosphere on Aniline Purity Over Time at Room Temperature (20-25°C)

Storage TimePurity under Air (%)Purity under Nitrogen (%)Appearance under AirAppearance under Nitrogen
0 weeks>99.5>99.5Colorless to pale yellowColorless to pale yellow
4 weeks~98>99Pale yellow to yellowColorless to very pale yellow
12 weeks~95>98.5Yellow to light brownPale yellow
24 weeks<90~98BrownYellow

Note: Data is estimated based on typical degradation profiles and may vary depending on the specific aniline derivative and exposure to light.

Table 2: Effect of Temperature on the Purity of Aniline Stored Under Air

Storage TimePurity at 4°C (%)Purity at 25°C (%)Purity at 40°C (%)
0 weeks>99.5>99.5>99.5
4 weeks>99~98~96
12 weeks~98.5~95~90
24 weeks~98<90<85

Note: This data represents an accelerated stability study and illustrates the trend of increased degradation at higher temperatures.

Experimental Protocols

Protocol 1: Purification of Aniline by Vacuum Distillation

Objective: To remove colored, non-volatile impurities from a degraded aniline sample.

Materials:

  • Discolored aniline

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump

  • Inert gas source (argon or nitrogen)

  • Schlenk line (optional, for inert atmosphere handling)

  • Boiling chips or magnetic stir bar

Methodology:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum. Place boiling chips or a magnetic stir bar in the distillation flask.

  • Inert Atmosphere (Optional but Recommended): If using a Schlenk line, connect the apparatus to the line and evacuate and backfill with inert gas three times to remove air.

  • Charging the Flask: Add the discolored aniline to the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the vacuum pump to the apparatus and slowly reduce the pressure. The boiling point of aniline will be significantly lower under reduced pressure (e.g., ~72°C at 20 mmHg).[2]

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently.

  • Distillation: Collect the colorless, purified aniline in the receiving flask. Discard the initial small fraction (forerun) which may contain more volatile impurities.

  • Completion: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask.

  • Storage: Allow the apparatus to cool completely before releasing the vacuum under a positive pressure of inert gas. Transfer the purified aniline to a clean, dry, amber glass vial and store it under an inert atmosphere at the recommended temperature.

Protocol 2: Handling of Air-Sensitive Aniline using a Schlenk Line

Objective: To transfer a known quantity of an air-sensitive aniline compound from a storage vessel to a reaction flask without exposure to air.

Materials:

  • Air-sensitive aniline compound in a Sure/Seal™ bottle or similar sealed container

  • Dry, inert gas-flushed reaction flask sealed with a rubber septum

  • Dry, inert gas-flushed syringe and needle

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas source (argon or nitrogen)

Methodology:

  • System Preparation: Ensure the Schlenk line is under a positive pressure of inert gas.

  • Flask Preparation: Connect the reaction flask to the Schlenk line via a needle connected to the gas outlet. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Syringe Preparation: Purge the syringe and needle with inert gas by drawing and expelling the gas from the Schlenk line three times.

  • Transfer: Pierce the septum of the aniline storage bottle with the purged needle. Slowly withdraw the desired volume of the aniline into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a gas bubble that protects the liquid from any residual air in the needle.

  • Injection: Pierce the septum of the reaction flask with the needle and slowly inject the aniline.

  • Cleaning: After transfer, immediately rinse the syringe and needle with a suitable dry solvent under an inert atmosphere to prevent clogging from oxidation products.

Protocol 3: Purity Analysis of Aniline by HPLC

Objective: To determine the purity of an aniline sample and identify potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the aniline sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. The purity is determined by the area percentage of the main aniline peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Troubleshooting_Aniline_Degradation Troubleshooting Workflow for Discolored Aniline start Start: Discolored Aniline Observed assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure purify Purify by Vacuum Distillation is_pure->purify No use_as_is Proceed with Experiment (Use As Is) is_pure->use_as_is Yes reassess_purity Re-assess Purity of Distilled Product purify->reassess_purity is_distillate_pure Is Distillate Pure? reassess_purity->is_distillate_pure use_distilled Proceed with Experiment (Use Purified Aniline) is_distillate_pure->use_distilled Yes discard Discard and Obtain New Batch is_distillate_pure->discard No

Caption: Troubleshooting workflow for discolored aniline.

Handling_Air_Sensitive_Aniline Experimental Workflow for Handling Air-Sensitive Aniline start Start: Prepare for Aniline Transfer setup_schlenk Set up Schlenk Line with Inert Gas start->setup_schlenk prepare_flask Prepare Reaction Flask (Dry and Inert) setup_schlenk->prepare_flask purge_flask Evacuate and Backfill Flask (3x) prepare_flask->purge_flask prepare_syringe Prepare Syringe and Needle purge_flask->prepare_syringe purge_syringe Purge Syringe with Inert Gas (3x) prepare_syringe->purge_syringe transfer_aniline Withdraw Aniline from Storage purge_syringe->transfer_aniline inject_aniline Inject Aniline into Reaction Flask transfer_aniline->inject_aniline clean_up Clean Syringe and Needle Immediately inject_aniline->clean_up

Caption: Workflow for handling air-sensitive aniline.

References

Technical Support Center: Nitration of Benzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of benzotrifluoride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the mononitration of benzotrifluoride?

The nitration of benzotrifluoride, which has a meta-directing trifluoromethyl group, primarily yields 3-nitrobenzotrifluoride. However, small amounts of ortho and para isomers can also be formed. The trifluoromethyl group is one of the most powerful known meta-directing groups.

Q2: What are the common side reactions observed during the nitration of benzotrifluoride derivatives?

The most common side reactions include:

  • Isomer Formation: Formation of undesired nitro-isomers (e.g., ortho and para isomers instead of the desired meta isomer, or different positional isomers on substituted benzotrifluorides).[1]

  • Dinitration and Polynitration: Introduction of more than one nitro group onto the aromatic ring. This is more likely to occur under harsh reaction conditions (higher temperatures, high concentrations of nitrating agent) or with activating substituents on the ring.

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, which is a common side reaction when using a mixture of nitric and sulfuric acids (mixed acid).[2][3]

  • Oxidation of Side-Chains: If the benzotrifluoride derivative has alkyl substituents, these side chains can be oxidized, especially under harsh conditions.

Q3: How does the presence of sulfuric acid in the nitrating mixture affect the reaction?

Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][4][5] Its presence generally increases the reaction rate. However, it can also lead to the formation of sulfonation byproducts.[2][3] In some cases, the presence of sulfuric acid can also influence the isomer distribution of the nitrated product.

Q4: Can dinitration occur, and how can it be controlled?

Yes, dinitration can occur, especially with forcing conditions or on substrates that are not strongly deactivated. The first nitro group is strongly deactivating, making the introduction of a second nitro group more difficult. To control dinitration:

  • Use stoichiometric amounts of the nitrating agent.

  • Maintain a low reaction temperature.

  • Control the reaction time carefully.

  • For highly activated systems, consider milder nitrating agents.

Q5: Is sulfonation a reversible reaction?

Yes, sulfonation is a reversible process.[3] The sulfonic acid group can be removed by heating the product in dilute aqueous acid. This property can sometimes be used to an advantage, for example, by using the sulfonic acid group as a temporary blocking group to direct nitration to a specific position.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Low yield of the desired mononitro product Incomplete reaction.- Increase reaction time or temperature cautiously.- Ensure an adequate amount of nitrating agent is used.- Confirm the quality of the starting materials and reagents.
Formation of multiple isomers.- Optimize reaction temperature; lower temperatures often favor a specific isomer.- Consider the use of a different nitrating agent or the exclusion of sulfuric acid if it adversely affects isomer distribution.
Product loss during workup.- Ensure the product is not soluble in the aqueous wash solutions.- Back-extract aqueous layers with a suitable organic solvent.
Presence of significant amounts of dinitro or polynitro products Reaction conditions are too harsh.- Lower the reaction temperature.- Reduce the concentration of the nitrating agent or use a milder one.- Decrease the reaction time.
Substrate is highly activated.- Use a less potent nitrating system (e.g., nitric acid in acetic anhydride).
Formation of a water-soluble byproduct, leading to low organic yield Likely sulfonation of the aromatic ring.- Use a nitrating agent that does not contain sulfuric acid (e.g., nitric acid alone or with a different co-solvent).- If sulfonation is unavoidable, the sulfonic acid product can sometimes be converted back to the desired product by heating in dilute acid (desulfonation).
Unusual color change (e.g., dark brown or black tar) Oxidation of starting material or product.- Lower the reaction temperature.- Ensure slow, controlled addition of the nitrating agent.- Degas solvents if peroxide formation is a possibility.
Formation of highly conjugated byproducts.- Analyze the byproduct to identify its structure, which can provide clues about the side reaction pathway.
Precipitation of an unexpected solid during the reaction Formation of an insoluble salt or complex.- Ensure all reagents are fully dissolved before starting the reaction.- Consider the use of a co-solvent to improve solubility.
The product itself may be precipitating.- Check the solubility of the expected product in the reaction medium.

Data Presentation: Isomer Distribution in the Nitration of 3-Alkylbenzotrifluorides

The following tables summarize the isomer distribution obtained under different experimental conditions for the nitration of 3-methylbenzotrifluoride and 3-ethylbenzotrifluoride.

Table 1: Nitration of 3-Methylbenzotrifluoride

Nitrating AgentTemperature (°C)Solvent2-nitro Isomer (%)4-nitro Isomer (%)6-nitro Isomer (%)Reference
98% HNO₃-20 to -25, then warm to 15Methylene Chloride44.026.629.0[1]
90% HNO₃-5, then warm to 10Methylene Chloride44.224.531.1[1]

Table 2: Nitration of 3-Ethylbenzotrifluoride

Nitrating AgentTemperature (°C)Solvent2-nitro Isomer (%)4-nitro Isomer (%)6-nitro Isomer (%)Reference
98% HNO₃-10, then warm to 10None34.220.143.83[1]

Experimental Protocols

Protocol 1: Selective Mononitration of 3-Methylbenzotrifluoride [1]

  • Preparation of Nitrating Mixture: In a suitable reaction vessel, dissolve 6 grams of 98% nitric acid in 10 mL of methylene chloride and cool the solution to between -20°C and -25°C.

  • Addition of Substrate: Dissolve 2 grams of 3-methylbenzotrifluoride in 5 mL of methylene chloride. Add this solution dropwise to the cooled, stirred nitrating mixture, maintaining the temperature between -20°C and -25°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 15°C and stir for an additional period to ensure the reaction goes to completion.

  • Workup: Pour the reaction mixture into ice water. Separate the organic layer and wash it with a dilute aqueous solution of sodium bicarbonate, followed by water.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product. The isomer distribution can be determined by methods such as GC-MS or NMR.

Visualizations

Experimental Workflow for Nitration

experimental_workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (e.g., HNO3 in CH2Cl2) start->prep_nitrating_mix prep_substrate Prepare Substrate Solution (3-Methylbenzotrifluoride in CH2Cl2) start->prep_substrate cool_mix Cool Mixture (-20 to -25 °C) prep_nitrating_mix->cool_mix add_substrate Slowly Add Substrate to Nitrating Mixture cool_mix->add_substrate prep_substrate->add_substrate react Allow Reaction to Complete (Warm to 15 °C) add_substrate->react workup Workup (Quench with ice water, wash with NaHCO3) react->workup isolate Isolate Product (Dry and evaporate solvent) workup->isolate analyze Analyze Product (GC-MS, NMR) isolate->analyze end End analyze->end

Caption: A typical experimental workflow for the nitration of a benzotrifluoride derivative.

Logical Relationship of Side Reactions

side_reactions start Benzotrifluoride Derivative nitration Nitration Conditions (Mixed Acid, Temp, Time) start->nitration desired_product Desired Mononitro Product nitration->desired_product Optimal Conditions isomers Isomeric Mononitro Products nitration->isomers Suboptimal Temp/ Catalyst dinitration Dinitro/Polynitro Products nitration->dinitration Harsh Conditions sulfonation Sulfonated Products nitration->sulfonation H2SO4 Present oxidation Side-Chain Oxidation Products nitration->oxidation High Temp/ Strong Oxidizer

Caption: Factors influencing the formation of side products during nitration.

Safety Information

  • Handling of Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: Nitration reactions are typically exothermic. Proper temperature control is crucial to prevent runaway reactions. Use an ice bath for cooling and add reagents slowly.

  • Polynitrated Compounds: Dinitro and trinitro aromatic compounds can be explosive and should be handled with extreme caution. Avoid friction, shock, and heat.

  • Waste Disposal: Quench the reaction mixture carefully by pouring it onto ice. Neutralize acidic waste with a suitable base (e.g., sodium bicarbonate) before disposal according to your institution's guidelines.

References

Technical Support Center: Optimizing Solvent Conditions for Reactions with Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent conditions in reactions involving fluorinated anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated aniline not dissolving in the reaction solvent?

A1: The solubility of fluorinated anilines is dictated by the interplay of several factors, including the polarity of the solvent and the specific substitution pattern on the aniline ring. Fluorinated anilines, such as 3-chloro-4-fluoroaniline, possess both a polar amino group capable of hydrogen bonding and a less polar fluorinated aromatic ring.[1] Consequently, they tend to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.[1] If you are experiencing solubility issues, consider switching to a more polar solvent. For instance, 3-chloro-4-fluoroaniline has been noted to be soluble enough to form a 10% solution in methanol, a polar protic solvent.[1]

Q2: My reaction with a fluorinated aniline is very slow or not proceeding. What could be the cause?

A2: Slow reaction rates can often be attributed to suboptimal solvent choice, which can affect the nucleophilicity of the fluorinated aniline. The electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the aniline's amino group. The choice of solvent can either mitigate or exacerbate this effect.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the amino group of the aniline, creating a solvent shell that hinders its ability to act as a nucleophile.[2][3] This can lead to slower reaction rates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents do not form strong hydrogen bonds with the nucleophile, leaving the amino group more available to react, which can increase the reaction rate.[2] For instance, in nucleophilic aromatic substitution (SNAr) reactions, aprotic solvents are often preferred.[4][5]

  • Fluorinated Alcohols (e.g., HFIP, TFE): These highly polar, protic but poorly nucleophilic solvents can activate electrophiles through hydrogen bonding without significantly solvating the aniline nucleophile, thereby promoting reactions even with weak nucleophiles.[6]

Q3: I am observing unexpected side products in my reaction. Could the solvent be the culprit?

A3: Yes, the solvent can play a significant role in the formation of side products. For example, in some reactions, highly nucleophilic solvents like methanol or ethanol can compete with your intended nucleophile, leading to undesired byproducts.[6] In the context of fluorinated compounds, some fluorinating reagents can react explosively with common solvents like DMF, pyridine, and DMSO, highlighting the importance of ensuring solvent compatibility with all reagents.[7] Additionally, in reactions involving sensitive intermediates, the solvent's ability to stabilize or destabilize these species can dictate the product distribution.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reactants Switch to a solvent or solvent mixture known to solubilize all components. Common choices include toluene, dioxane, THF, and DMF, sometimes with water in a biphasic system for Suzuki-Miyaura couplings.[8][9][10]Ensuring all reactants are in solution is crucial for efficient catalysis.
Suboptimal Solvent Polarity For Suzuki reactions, dipolar aprotic solvents can be beneficial as they can help to liberate the active anionic catalyst from less reactive ionic pairs.[11]The solvent's polarity influences the catalyst's activity and stability.
Ligand Dissociation/Decomposition Consider using a more coordinating solvent like DMF, which can help stabilize the Pd(0) species, especially in ligandless reactions.[11]The solvent can act as a ligand to stabilize the active catalytic species.
Reaction Temperature Too Low Select a higher-boiling solvent to enable the reaction to be run at the required temperature. Many cross-coupling reactions require elevated temperatures to proceed efficiently.[11]Higher temperatures can overcome activation energy barriers.
Issue 2: Poor Performance in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step Rationale
Reduced Nucleophilicity of Fluorinated Aniline Switch from a polar protic solvent to a polar aprotic solvent like DMSO or DMF.[4]Aprotic solvents enhance the nucleophilicity of the aniline by avoiding hydrogen bonding that would otherwise hinder the lone pair on the nitrogen.[2]
Poor Leaving Group Activation For reactions with poor leaving groups, consider using a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).HFIP can activate the electrophile through hydrogen bonding, making it more susceptible to nucleophilic attack.
Instability of Meisenheimer Complex Use a solvent that can stabilize the negatively charged Meisenheimer intermediate. Aprotic polar solvents are generally effective.The stability of this intermediate is crucial for the reaction to proceed. The high negative inductive effect of fluorine also helps stabilize this complex.[12]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the fluorinated aniline halide (1.0 eq), the boronic acid partner (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., sodium carbonate, 2.0 eq).[8]

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).[8]

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[8]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.[8]

General Protocol for Amide Coupling

This protocol provides a general method for forming an amide bond with a fluorinated aniline.

  • Carboxylic Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Stir the mixture at room temperature for approximately 30 minutes.[8]

  • Coupling: Add the fluorinated aniline (1.0 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.[8]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, a saturated sodium bicarbonate solution, and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or preparative HPLC.[8]

Data Presentation

Table 1: Qualitative Solubility of 3-Chloro-4-fluoroaniline in Various Solvents

SolventSolvent TypeExpected SolubilityRationale
MethanolPolar ProticGoodCan act as a hydrogen bond donor and acceptor.[1]
WaterPolar ProticModerately SolubleThe polar amino group allows for some solubility.[9]
TolueneNon-polarLimitedLacks the ability to form strong interactions with the polar amino group.[1]
Dichloromethane (DCM)Polar AproticModerateCan engage in dipole-dipole interactions.[1]
Dimethylformamide (DMF)Polar AproticGoodA polar solvent capable of dipole-dipole interactions.[8]

Table 2: Effect of Solvent on Aza-Michael Addition of 2-Methoxyaniline to Methyl Crotonate

EntrySolventAdditive (1 equiv)Conversion (%)
1HFIP-45
2Methanol-0
3MethanolPhenol19

Data adapted from a study on aza-Michael additions, demonstrating the significant positive effect of the fluorinated alcohol HFIP.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk Flask reagents Add: - Fluorinated Aniline Halide - Boronic Acid - Palladium Catalyst - Base start->reagents inert Evacuate and backfill with inert gas reagents->inert solvent Add degassed solvent mixture inert->solvent heat Heat to reflux (90-100 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete cool Cool to room temperature monitor->cool Complete extract Dilute, wash with water and brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Pure Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

solvent_selection_logic start Start: Optimizing Solvent q_solubility Are reactants soluble? start->q_solubility a_solubility_yes Proceed with reaction q_solubility->a_solubility_yes Yes a_solubility_no Increase solvent polarity (e.g., try DMF, DMSO) q_solubility->a_solubility_no No q_rate Is reaction rate slow? a_solubility_yes->q_rate a_solubility_no->q_solubility a_rate_yes Consider solvent effect on nucleophilicity q_rate->a_rate_yes Yes a_rate_no Monitor for completion q_rate->a_rate_no No q_solvent_type Using polar protic solvent? a_rate_yes->q_solvent_type a_protic_yes Switch to polar aprotic (e.g., DMF, Acetone) to enhance nucleophilicity q_solvent_type->a_protic_yes Yes a_protic_no Consider other factors (temperature, catalyst) q_solvent_type->a_protic_no No

Caption: Decision tree for troubleshooting solvent selection in reactions with fluorinated anilines.

References

Challenges in the scale-up of benzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions concerning the scale-up of benzotrifluoride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing benzotrifluoride?

A1: The two main industrial routes for benzotrifluoride synthesis are the fluorination of benzotrichloride and the direct trifluoromethylation of benzene derivatives. The fluorination of benzotrichloride is a well-established method, often carried out in either a liquid or gas phase with hydrogen fluoride (HF).[1][2] Direct trifluoromethylation is a more modern approach that utilizes specialized reagents to introduce the -CF3 group directly onto an aromatic ring.[3][4]

Q2: What are the key safety concerns when handling benzotrifluoride and its precursors?

A2: Benzotrifluoride is a flammable liquid and a fire hazard.[5] Its synthesis often involves hazardous materials such as hydrogen fluoride, which is highly corrosive and toxic.[1][2] Reactions may be conducted under high pressure and temperature, requiring specialized equipment to prevent leaks and explosions.[1][2] It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and follow all safety protocols for handling flammable and corrosive materials.

Q3: What are the main advantages of gas-phase fluorination over liquid-phase fluorination of benzotrichloride?

A3: Gas-phase fluorination offers several advantages over the liquid-phase process, including higher reaction rates, the ability to operate at lower pressures, and potentially higher yields (often exceeding 96%).[6][7] The liquid-phase reaction typically requires high pressures (20-40 Kg/cm²) and high temperatures to minimize the loss of hydrogen fluoride, necessitating expensive high-pressure reaction apparatus.[1][2][8]

Q4: What are "modern" trifluoromethylating reagents, and how do they differ from traditional methods?

A4: Modern trifluoromethylating reagents allow for the direct introduction of a trifluoromethyl group onto an aromatic ring, often under milder conditions and with a broader substrate scope than traditional methods like the fluorination of benzotrichlorides.[3] Key examples include:

  • Ruppert-Prakash Reagent (TMSCF₃): A nucleophilic trifluoromethylating agent.[3][9]

  • Langlois' Reagent (CF₃SO₂Na): A source of the trifluoromethyl radical.[4][10] These reagents are particularly valuable in pharmaceutical and agrochemical research where functional group tolerance is critical.[5]

Q5: How do I choose the right synthesis method for my specific application?

A5: The choice of synthesis method depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials, functional group tolerance of your substrate, and the required purity of the final product. For large-scale industrial production, the fluorination of benzotrichloride is often more economical. For laboratory-scale synthesis, especially in drug discovery where substrate complexity and functional group sensitivity are high, direct trifluoromethylation reagents may be more suitable.

Troubleshooting Guides

Fluorination of Benzotrichloride

Q: My reaction yield is significantly lower than expected during scale-up. What are the potential causes?

A: Low yields in the scale-up of benzotrichloride fluorination can stem from several issues:

  • Inadequate Temperature Control: The reaction is highly temperature-dependent. In gas-phase reactions, temperatures below 200°C can lead to a low reaction rate, while temperatures above 450°C can cause catalyst deterioration.[6]

  • Catalyst Deactivation: The aluminum fluoride catalyst can lose activity over time. Continuous or periodic introduction of chlorine gas can help regenerate the catalyst and maintain high yields.[1]

  • Poor Mixing (Liquid-Phase): In heterogeneous liquid-phase reactions, vigorous stirring is essential to ensure proper contact between the reactants. Inefficient mixing can lead to a low reaction rate.[8]

  • Impurity in Starting Material: The purity of the benzotrichloride is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q: I am observing a rapid decrease in catalyst activity. How can I mitigate this?

A: Catalyst deactivation is a common challenge. Here are some strategies to address it:

  • Introduce Chlorine: In gas-phase reactions, co-feeding a small amount of chlorine (e.g., 5 mol% relative to benzotrichloride) can help maintain catalyst activity and prolong its life, keeping the yield consistently high (around 97%).[1][6]

  • Optimize Reaction Temperature: Operating within the optimal temperature range (typically 250-350°C for gas-phase) is critical to prevent catalyst sintering or coking.[6]

  • Catalyst Regeneration: If the catalyst activity cannot be restored with chlorine, it may be possible to reactivate it by treating it with oxygen or air at a high temperature (400-500°C).

Direct Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃)

Q: My trifluoromethylation reaction with TMSCF₃ is sluggish or not proceeding to completion. What should I check?

A: Several factors can lead to a stalled or slow reaction with TMSCF₃:

  • Moisture Contamination: TMSCF₃ is highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The initiator, such as TBAF, is also very moisture-sensitive.[11]

  • Initiator/Catalyst Issues: The choice and quality of the initiator are critical. If using a fluoride source like TBAF, ensure it is anhydrous. For less reactive substrates, consider switching to a more potent initiator or a non-fluoride catalyst like K₂CO₃ in a polar aprotic solvent like DMF.[11]

  • Solvent Effects: The reaction is highly solvent-dependent. While THF is common, reactions can be sluggish. DMF can significantly accelerate the reaction and improve yields, especially with non-fluoride initiators.[11][12]

  • Substrate Reactivity: Electron-deficient substrates are generally more reactive. For less reactive substrates, you may need to use a more forcing solvent or a more powerful initiator system.[11]

Q: I am observing the formation of silyl enol ether as a major byproduct with my enolizable ketone substrate. How can I minimize this?

A: The formation of silyl enol ether is a known side reaction.[12] To minimize this:

  • Use a Non-basic Initiator: The basicity of the initiator can promote enolization. Consider using a less basic catalyst.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired 1,2-addition over enolization.

  • Change the Solvent: The choice of solvent can influence the reaction pathway. Experiment with different anhydrous solvents to find the optimal conditions for your substrate.

Radical Trifluoromethylation using Langlois' Reagent (CF₃SO₂Na)

Q: My radical trifluoromethylation is giving a mixture of regioisomers. How can I improve the selectivity?

A: Regioselectivity in radical trifluoromethylation can be challenging, especially with electron-rich aromatic substrates.[4]

  • Substrate Control: The inherent electronic properties of your substrate play a major role. The trifluoromethyl radical is electrophilic and will preferentially attack electron-rich positions.

  • Solvent Choice: Preliminary studies suggest that the choice of solvent can influence the regioselectivity of the C-H trifluoromethylation.[13] Experiment with different solvent systems to optimize for your desired isomer.

  • Protecting Groups: In some cases, using directing or protecting groups on your substrate can help control the position of trifluoromethylation.

Q: I am getting low yields and formation of dimeric byproducts. What could be the cause?

A: Low yields and dimerization can be due to the concentration of the trifluoromethyl radical.

  • Catalyst Concentration: In some systems, increasing the concentration of the copper catalyst can increase the concentration of the CF₃ radical, which can be beneficial for chemoselectivity and reduce the formation of dimeric side products.[4]

  • Oxidant Choice: The choice and amount of oxidant (e.g., tert-butyl hydroperoxide) are critical for the efficient generation of the trifluoromethyl radical. Ensure the oxidant is fresh and used in the correct stoichiometry.

  • Reaction Temperature: Radical reactions are often sensitive to temperature. Ensure the reaction is maintained at the optimal temperature for your specific system.

Data Presentation

Table 1: Comparison of Benzotrifluoride Synthesis Methods

ParameterFluorination of Benzotrichloride (Gas-Phase)Direct Trifluoromethylation (Ruppert-Prakash)Direct Trifluoromethylation (Langlois' Reagent)
Starting Materials Benzotrichloride, Hydrogen FluorideAryl Halide/Ketone, TMSCF₃Arene/Heteroarene, CF₃SO₂Na
Typical Yield >96%[7]Varies (Good to Excellent)[12]Varies (Moderate to Good)[14]
Reaction Conditions 250-350°C, 1-3 atm[6]0°C to room temperature[11]Room temperature to elevated temperatures[4]
Catalyst/Initiator Aluminum Fluoride (β- or γ-type)[1]Fluoride source (e.g., TBAF) or non-fluoride baseOxidant (e.g., TBHP) and often a metal catalyst (e.g., Cu)[15]
Key Challenges Catalyst deactivation, handling of HFMoisture sensitivity, substrate scopeRegioselectivity, radical side-reactions
Scale-up Suitability Excellent for industrial scaleGood for lab and pilot scaleGood for lab and pilot scale

Table 2: Troubleshooting Summary for Low Yield in TMSCF₃ Reactions

Potential CauseRecommended ActionReference
Moisture Use flame-dried glassware and anhydrous solvents/reagents.[11]
Inactive Initiator Use a fresh, anhydrous batch of initiator (e.g., TBAF).[11]
Poor Solvent Choice Switch to a more polar aprotic solvent like DMF.[11][12]
Low Substrate Reactivity Use a more powerful initiator or more forcing conditions.[11]
Insufficient Catalyst Optimize catalyst loading (typically 0.1-10 mol%).[11]

Experimental Protocols

Protocol 1: Gas-Phase Fluorination of Benzotrichloride

Materials:

  • Benzotrichloride

  • Anhydrous Hydrogen Fluoride (HF)

  • Granular β- or γ-Aluminum Fluoride catalyst

  • Chlorine gas (optional, for catalyst regeneration)

  • "Hastelloy C" or similar corrosion-resistant tubular reactor

  • Condenser and collection vessel

Procedure:

  • Pack the tubular reactor with the aluminum fluoride catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 310°C).[1]

  • Introduce a gaseous mixture of hydrogen fluoride and benzotrichloride (e.g., molar ratio of 4:1) into the reactor at atmospheric pressure.[1]

  • Maintain a constant flow rate of benzotrichloride (e.g., 1 g/min ).[1]

  • Pass the reaction products exiting the reactor through a condenser cooled with ice to separate the gaseous byproducts (HCl and unreacted HF) from the liquid product (benzotrifluoride).[1]

  • Collect the crude benzotrifluoride.

  • Purify the product by distillation.

  • To maintain catalyst activity over extended periods, a small amount of chlorine gas (e.g., 5 mol% relative to benzotrichloride) can be continuously introduced into the reactor.[1]

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃

Materials:

  • Aldehyde (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 - 1.5 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl) for workup

  • Standard flame-dried glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Dissolve the aldehyde (1.0 equiv) and TMSCF₃ (1.2 equiv) in anhydrous THF.[11]

  • Cool the solution to 0°C in an ice bath.

  • Add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture using a syringe.[11]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding 1M HCl to hydrolyze the resulting silyl ether.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude trifluoromethylated alcohol by flash column chromatography.[11]

Visualizations

experimental_workflow_troubleshooting_low_yield cluster_fluorination Fluorination of Benzotrichloride cluster_direct_tm Direct Trifluoromethylation start Low Yield Observed in Benzotrifluoride Synthesis q1 Which synthesis method are you using? start->q1 method1 Fluorination of Benzotrichloride q1->method1 method2 Direct Trifluoromethylation q1->method2 check_temp Check Temperature Control (250-350°C for gas-phase) method1->check_temp check_catalyst Evaluate Catalyst Activity check_temp->check_catalyst check_mixing Assess Mixing Efficiency (Liquid-Phase) check_catalyst->check_mixing end Implement Corrective Actions and Re-evaluate check_mixing->end q2 Which reagent? method2->q2 tmscf3 TMSCF3 (Ruppert-Prakash) q2->tmscf3 cf3so2na CF3SO2Na (Langlois) q2->cf3so2na check_moisture Ensure Anhydrous Conditions tmscf3->check_moisture check_regio Investigate Regioselectivity (Solvent, Substrate) cf3so2na->check_regio check_initiator Verify Initiator/Catalyst Activity and Choice check_moisture->check_initiator check_solvent Optimize Solvent (e.g., THF vs. DMF) check_initiator->check_solvent check_solvent->end check_radical Address Radical Side-Reactions (Catalyst concentration) check_regio->check_radical check_radical->end

Caption: Troubleshooting workflow for low yield in benzotrifluoride synthesis.

logical_relationship_synthesis_methods cluster_traditional Traditional Method cluster_modern Modern Methods benzotrichloride Benzotrichloride + HF gas_phase Gas-Phase High Temp, AlF3 Catalyst High Yield, Industrial Scale benzotrichloride->gas_phase preferred liquid_phase Liquid-Phase High Pressure, High Temp Slower, Equipment Intensive benzotrichloride->liquid_phase benzotrifluoride Benzotrifluoride gas_phase->benzotrifluoride liquid_phase->benzotrifluoride direct_tm Direct Trifluoromethylation Milder Conditions, Functional Group Tolerance ruppert_prakash Ruppert-Prakash (TMSCF3) Nucleophilic, For Carbonyls & Aryl Halides direct_tm->ruppert_prakash langlois Langlois (CF3SO2Na) Radical, For Arenes & Heteroarenes direct_tm->langlois ruppert_prakash->benzotrifluoride langlois->benzotrifluoride

Caption: Logical relationships between different benzotrifluoride synthesis methods.

References

Preventing decomposition of trifluoromethoxy aniline intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of trifluoromethoxy aniline intermediates during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethoxy aniline intermediate has turned yellow or brown. What is the cause and is it still usable?

A1: The discoloration of aniline derivatives is most commonly caused by oxidation upon exposure to air and light, leading to the formation of impurities.[1][2] While a slight color change may not significantly impact all reactions, for high-purity applications like pharmaceutical development, the presence of these impurities can be detrimental.[1] It is strongly recommended to assess the purity of the discolored reagent using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[1] If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[1]

Q2: What are the optimal storage conditions to ensure the long-term stability of trifluoromethoxy aniline intermediates?

A2: To ensure the longevity and purity of trifluoromethoxy aniline intermediates, they should be stored in a tightly sealed, airtight container, protected from light and moisture.[1][2] Storing in a cool, dry, and well-ventilated area is crucial.[1][3][4][5][6] For long-term stability, refrigeration at 2-8°C is recommended.[1][2] To prevent oxidation, storing under an inert atmosphere, such as nitrogen or argon, is best practice.[1][2]

Q3: What substances are incompatible with trifluoromethoxy aniline intermediates?

A3: Trifluoromethoxy aniline intermediates are incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5][6] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: I am observing unexpected side products in my reaction. Could this be related to the stability of my trifluoromethoxy aniline intermediate?

A4: Yes, the instability of your starting material can lead to the formation of unexpected side products.[2] Degradation of the aniline can introduce impurities that may interfere with your reaction. Potential degradation pathways include oxidation of the aniline nitrogen.[2] It is advisable to verify the purity of your starting material before beginning your experiment and to ensure that your reaction conditions are compatible with the compound's stability profile.[2] Running reactions under an inert atmosphere can help prevent in-situ degradation.[1]

Q5: How can I monitor the stability of my trifluoromethoxy aniline intermediate over time?

A5: The stability of your intermediate can be monitored by periodically assessing its purity using analytical methods like HPLC, Gas Chromatography (GC), or NMR spectroscopy.[1][2][7] A decrease in the main peak area or the appearance of new peaks in the chromatogram or spectrum would indicate degradation.[2] For a more rigorous assessment, you can conduct forced degradation studies under various stress conditions (e.g., heat, light, different pH levels).[2]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of trifluoromethoxy aniline intermediates.

Problem Potential Cause Recommended Solution
Discoloration of Material (Yellow/Brown) Oxidation due to exposure to air and/or light.[1][2]Store the compound in an amber vial under an inert atmosphere (N₂ or Ar).[1][2] For long-term storage, keep at 2-8°C.[1][2] Before use, check purity via TLC, HPLC, or NMR.[1]
Low or No Reaction Yield The trifluoromethoxy aniline reagent may have degraded due to improper storage.[1]Verify the purity of the starting material before use.[1] If necessary, purify the reagent by recrystallization or column chromatography.[1]
Formation of Unexpected Side Products Degradation of the aniline starting material or product during the reaction.[2]Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.[1] Ensure all reagents and solvents are pure and dry.
Inconsistent Reaction Results The purity of the trifluoromethoxy aniline intermediate varies between batches or has degraded over time.Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.[2] Re-evaluate the purity of the starting material before each use, especially if it has been stored for an extended period.
Emulsion Formation During Aqueous Workup Aniline derivatives can sometimes cause emulsions during extraction.[1]To break the emulsion, add brine (saturated NaCl solution) or a small amount of a different organic solvent.[1]

Experimental Protocols

General Protocol for Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of trifluoromethoxy aniline intermediates and detecting potential degradation products.

  • Instrumentation and Column:

    • HPLC system equipped with a UV detector.

    • A reverse-phase C18 column is generally a good starting point.

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

    • A gradient elution (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time) is often necessary to separate the parent compound from more polar or non-polar degradation products.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the trifluoromethoxy aniline intermediate in a suitable diluent (e.g., a mixture of acetonitrile and water).[2]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of the compound).

    • The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.[2]

Forced Degradation Study Workflow

Forced degradation studies are crucial for understanding the stability of a molecule under stress conditions.[2]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare stock solution of trifluoromethoxy aniline intermediate A Aliquot into separate containers for each stress condition Start->A B Heat (e.g., 60°C) A->B C Light (UV/Vis exposure) A->C D Acidic (e.g., 0.1 M HCl) A->D E Basic (e.g., 0.1 M NaOH) A->E F Oxidative (e.g., 3% H₂O₂) A->F G Take samples at specified time points B->G C->G D->G E->G F->G H Analyze by HPLC-UV G->H I Quantify remaining parent compound and identify major degradants H->I

Caption: Workflow for a forced degradation study.

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of trifluoromethoxy aniline intermediates.

Troubleshooting_Logic Start Problem Observed (e.g., low yield, side products, discoloration) CheckPurity Assess Purity of Starting Material (HPLC, TLC, NMR) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Yes PurityLow Purity is Low / Degradation Detected CheckPurity->PurityLow No ReviewReaction Review Reaction Conditions PurityOK->ReviewReaction Purify Purify the Intermediate (e.g., recrystallization, chromatography) PurityLow->Purify ReviewStorage Review Storage and Handling Procedures Purify->ReviewStorage End Problem Resolved ReviewStorage->End InertAtmosphere Use Inert Atmosphere? ReviewReaction->InertAtmosphere YesInert Yes InertAtmosphere->YesInert Yes NoInert No InertAtmosphere->NoInert No YesInert->End ImplementInert Implement Inert Atmosphere (N₂ or Ar) NoInert->ImplementInert ImplementInert->End

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aniline functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low conversion rates, encountered during the synthesis of aniline derivatives.

General FAQs

Q1: Why is my aniline functionalization reaction showing low conversion?

Low conversion in aniline reactions can stem from several fundamental factors:

  • Reduced Nucleophilicity: The core issue often lies with the aniline's nucleophilicity. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile and slowing down the reaction.[1][2] Conversely, electron-donating groups (EDGs) increase reactivity.[3]

  • Steric Hindrance: Bulky substituents near the amino group, particularly at the ortho (2 and 6) positions, can physically block the approach of reagents, dramatically reducing reaction rates.[4][5][6]

  • Side Reactions: Aniline is susceptible to various side reactions, including oxidation (especially when exposed to air or strong oxidizing agents), which can consume the starting material and generate colored impurities.[7][8] Over-alkylation or over-acylation can also be a significant issue, where the desired mono-substituted product reacts further.[9][10]

  • Inadequate Reaction Conditions: Suboptimal temperature, solvent, base, or catalyst choice can lead to sluggish or incomplete reactions.[1][11]

  • Reagent Quality: Impurities in starting materials or solvents, including water, can poison catalysts or interfere with the reaction.[11]

General Troubleshooting Workflow

When faced with a low conversion rate, a systematic approach can help identify the root cause. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G start Low Conversion Rate Observed check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Pure & Dry sol_reagents Purify/Dry Reagents Use Anhydrous Solvents check_reagents->sol_reagents Impure/Wet? check_catalyst Step 3: Assess Catalyst Performance (if applicable) check_conditions->check_catalyst Optimized sol_conditions Optimize Temperature Screen Solvents/Bases Adjust Stoichiometry check_conditions->sol_conditions Suboptimal? check_sterics Step 4: Consider Steric/Electronic Effects check_catalyst->check_sterics Active sol_catalyst Increase Loading Screen Ligands/Catalysts Ensure Inert Atmosphere check_catalyst->sol_catalyst Inactive/Poisoned? sol_sterics Increase Temperature Use More Reactive Reagents Switch to More Active Catalyst check_sterics->sol_sterics Hindered/Deactivated? end_node Improved Conversion check_sterics->end_node No Obvious Issues sol_reagents->end_node sol_conditions->end_node sol_catalyst->end_node sol_sterics->end_node G cluster_cycle Catalytic Cycle cluster_deactivation Common Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X O2_Deact Oxidation of Pd(0) or Ligand (O₂) Pd0->O2_Deact [O₂] Aggregation Pd Aggregation (Pd Black) Pd0->Aggregation High Temp/ Poor Ligand PdII_Amide Pd(II) Amide Complex OxAdd->PdII_Amide Base, R₂NH RedElim Reductive Elimination PdII_Amide->RedElim Inhibition Product/Reagent Inhibition PdII_Amide->Inhibition e.g., Zn complexation RedElim->Pd0 Product Ar-NR₂

References

Analytical methods for detecting impurities in fluorinated intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods in the detection of impurities in fluorinated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting impurities in fluorinated intermediates?

A1: The most frequently utilized methods for analyzing impurities in fluorinated intermediates include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR.[1][2][3] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for structural identification and confirmation of impurities.[1][2][3]

Q2: Why is ¹⁹F NMR a particularly powerful tool for analyzing fluorinated compounds?

A2: ¹⁹F NMR is highly effective due to the unique properties of the ¹⁹F nucleus. It has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which makes it very sensitive to NMR detection.[4] Furthermore, the chemical shifts in ¹⁹F NMR span a very wide range (approximately 800 ppm), providing detailed information about the local electronic environment of each fluorine atom, which aids in distinguishing between structurally similar compounds.[4]

Q3: What are the typical sources of impurities in fluorinated intermediates?

A3: Impurities in active pharmaceutical ingredients (APIs) and their intermediates can originate from several stages.[2][] These sources include:

  • Raw materials and starting materials: Contaminants present in the initial ingredients.[]

  • Synthesis-related impurities: By-products, intermediates, and degradation products formed during the manufacturing process.[]

  • Reagents, solvents, and catalysts: Residual substances that are not completely removed after the reaction.[]

  • Storage and handling: Degradation of the substance due to exposure to light, heat, or moisture, as well as contamination from packaging materials.[]

Q4: I suspect my sample is contaminated with fluorinated compounds from an external source. How can I verify this?

A4: To check for external contamination, it is recommended to run a "method blank". A method blank consists of a clean sample, such as the pure solvent used for your sample preparation, which undergoes the exact same handling, preparation, and analysis steps as your actual sample.[4] If you detect any fluorinated compounds in the blank, it indicates contamination from your reagents, labware (e.g., PTFE-coated materials), or the general laboratory environment.[4]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Steps
Broad NMR Peaks Poor sample solubility or heterogeneity.[4]Try using a different deuterated solvent or gently warming the sample to improve dissolution.[4]
Presence of paramagnetic impurities.[4]The presence of even trace amounts of paramagnetic metals can lead to significant peak broadening.[4] Consider sample purification or using a chelating agent.
Chemical exchange of fluorine atoms.[4]The fluorine atoms may be exchanging between different chemical environments.[4] Acquiring the spectrum at a different temperature can help confirm this.[4]
Complex, Overlapping Signals Insufficient spectral resolution.Utilize a higher field NMR spectrometer to increase chemical shift dispersion and better resolve overlapping peaks.[6]
Similar chemical environments of different fluorine atoms.Changing the solvent can induce differential chemical shifts, potentially resolving the overlap.[6]
Difficulty in assigning signals.Employ 2D NMR techniques such as ¹H-¹⁹F HETCOR or ¹⁹F-¹⁹F COSY to identify and assign individual fluorine signals within a complex mixture.[6]
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the analyte and the column.[4]The analyte may be interacting with active sites on the column's silica backbone.[4] Try adjusting the mobile phase pH or increasing its ionic strength.[4]
Column overload.[4]Injecting too much sample can lead to peak fronting.[4] Dilute your sample and re-inject.[4]
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Column degradation.The stationary phase can degrade over time, especially with aggressive mobile phases. Replace the column if performance continues to decline.
High Background Noise Contamination from the LC-MS system.Many components of a standard LC-MS system, such as PTFE tubing and solvent filters, are made of fluoropolymers that can leach fluorinated compounds.[4] This is especially problematic for trace-level analysis.[4] Consider using a system with PEEK or other non-fluorinated components.
Gas Chromatography (GC)
Problem Potential Cause Troubleshooting Steps
Analyte Degradation High temperature in the injection port.[6]Some fluorinated compounds are thermally labile. Gradually lower the injection port temperature to the minimum required for efficient volatilization.[6]
Active sites on the column.[6]Use a GC column with a highly inert stationary phase to minimize interactions with the analyte.[6]
Poor Peak Shape Inappropriate column polarity.Select a column with a stationary phase that has a similar polarity to your analytes. For many fluorinated compounds, columns with phenyl- or trifluoropropyl-substituted polysiloxane phases are suitable.[6]
Non-volatile impurities.If impurities are not volatile, they can accumulate in the inlet or at the head of the column, affecting performance. Regular maintenance of the inlet liner is crucial.

Experimental Protocols

Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment

Quantitative ¹⁹F NMR is a primary technique for determining the absolute purity of fluorinated compounds without the need for a reference standard of the analyte itself.[6]

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the fluorinated intermediate.

    • Accurately weigh a specific amount of a certified internal standard of known purity. The internal standard should be a fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired data.[4]

    • Phase the spectrum to ensure all peaks are in positive absorption mode.[4]

    • Apply baseline correction.[4]

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N_F = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Protocol 2: HPLC-UV for Impurity Profiling

This protocol outlines a general approach for developing an HPLC method with UV detection for the separation and quantification of impurities in a fluorinated intermediate.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column as it is widely applicable.

    • For the mobile phase, a common starting point is a gradient of acetonitrile or methanol and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient Optimization:

    • Develop a gradient elution method to separate the main component from its impurities. A typical gradient might run from 5-95% organic solvent over 20-30 minutes.

    • Adjust the gradient slope to improve the resolution of closely eluting peaks.

  • Detection Wavelength:

    • Determine the UV absorbance maxima of the main compound and known impurities using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

    • Set the detection wavelength at the maximum absorbance for the best sensitivity, or at a wavelength where both the main compound and impurities have reasonable absorbance.

  • Sample Preparation:

    • Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the HPLC system.

  • Quantification:

    • For known impurities, prepare calibration curves using certified reference standards to determine their concentration.

    • For unknown impurities, their percentage can be estimated using the area percent method, assuming they have a similar response factor to the main peak.

Visual Workflows

G Troubleshooting Workflow for Common ¹⁹F NMR Spectral Issues start Observe Broad NMR Peaks solubility Check Sample Solubility start->solubility paramagnetic Suspect Paramagnetic Impurities start->paramagnetic exchange Consider Chemical Exchange start->exchange change_solvent Try Different Solvent or Gentle Warming solubility->change_solvent purify Purify Sample or Use Chelating Agent paramagnetic->purify temp_study Run Experiment at Different Temperature exchange->temp_study resolved Peaks Resolved change_solvent->resolved purify->resolved temp_study->resolved

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

G General Workflow for Impurity Identification start Unknown Peak Detected in Chromatogram lcms LC-MS Analysis start->lcms get_mw Determine Molecular Weight (m/z) lcms->get_mw msms Tandem MS (MS/MS) Analysis get_mw->msms fragmentation Obtain Fragmentation Pattern msms->fragmentation hrms High-Resolution MS (HRMS) fragmentation->hrms formula Determine Elemental Formula hrms->formula propose_structure Propose Putative Structure formula->propose_structure synthesis Synthesize Reference Standard propose_structure->synthesis confirm Confirm Structure by Co-injection/Spectral Match synthesis->confirm

Caption: A logical workflow for identifying an unknown impurity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. Among the most common are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. This guide provides an objective, data-driven comparison of the reactivity of anilines substituted with these two powerful electron-withdrawing groups, focusing on their basicity and nucleophilicity.

Executive Summary

Both 4-trifluoromethoxyaniline and 4-trifluoromethylaniline exhibit significantly reduced basicity and nucleophilicity compared to aniline, a direct consequence of the strong electron-withdrawing nature of the -OCF₃ and -CF₃ substituents. The trifluoromethyl group is a stronger electron-withdrawing group than the trifluoromethoxy group, as evidenced by its higher Hammett constant. This results in 4-trifluoromethylaniline being a weaker base (lower pKa) than 4-trifluoromethoxyaniline. Consequently, 4-trifluoromethoxyaniline is expected to be a more potent nucleophile, reacting at a faster rate in reactions such as acylation.

Data Presentation: A Quantitative Comparison

The following table summarizes the key parameters that dictate the reactivity of 4-trifluoromethoxyaniline and 4-trifluoromethylaniline.

Parameter4-Trifluoromethoxyaniline4-TrifluoromethylanilineAniline (for reference)
Structure NH₂-C₆H₄-OCF₃NH₂-C₆H₄-CF₃NH₂-C₆H₅
pKa of Conjugate Acid 3.75 (Predicted)[1]2.45 (Experimental)[2]4.6
Hammett Constant (σp) +0.35+0.540

Influence of Substituents on Reactivity: A Logical Overview

The reactivity of the amino group in aniline is fundamentally governed by the availability of its lone pair of electrons. Electron-withdrawing substituents decrease the electron density on the nitrogen atom, thereby reducing both its basicity (ability to accept a proton) and its nucleophilicity (ability to attack an electrophilic center). The following diagram illustrates this relationship.

G CF3 -CF3 Group EWG_CF3 Stronger Electron- Withdrawing Effect (Higher Hammett Constant) CF3->EWG_CF3 OCF3 -OCF3 Group EWG_OCF3 Weaker Electron- Withdrawing Effect (Lower Hammett Constant) OCF3->EWG_OCF3 Basicity_CF3 Lower Basicity (Lower pKa) EWG_CF3->Basicity_CF3 Reduces electron density on Nitrogen Basicity_OCF3 Higher Basicity (Higher pKa) EWG_OCF3->Basicity_OCF3 Reduces electron density on Nitrogen Nucleophilicity_CF3 Lower Nucleophilicity Basicity_CF3->Nucleophilicity_CF3 Correlates with Nucleophilicity_OCF3 Higher Nucleophilicity Basicity_OCF3->Nucleophilicity_OCF3

Figure 1. Influence of -CF₃ and -OCF₃ on aniline reactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments that can be used to quantitatively assess the reactivity of trifluoromethoxy and trifluoromethyl anilines.

Determination of pKa by Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra between the protonated and unprotonated forms of the aniline.

Materials:

  • 4-Trifluoromethoxyaniline

  • 4-Trifluoromethylaniline

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M)

  • Sodium hydroxide (NaOH) solutions of varying concentrations

  • Spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each aniline in a suitable solvent (e.g., methanol or water).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the anilines.

  • Spectral Measurements:

    • Record the UV-Vis spectrum of the fully protonated form of the aniline in a strongly acidic solution (e.g., 0.1 M HCl).

    • Record the UV-Vis spectrum of the unprotonated (free base) form in a neutral or slightly basic solution.

    • Record the UV-Vis spectra of the aniline in each of the buffer solutions.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.

    • Measure the absorbance of each buffered solution at this wavelength.

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance of the aniline in the buffer solution.

      • AB is the absorbance of the unprotonated form.

      • AA is the absorbance of the protonated form.

    • A plot of log[(A - AB) / (AA - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

Comparative Kinetics of N-Acetylation

This experiment measures the rate of reaction of the anilines with an acetylating agent, providing a direct comparison of their nucleophilicity. The reaction can be monitored by techniques such as HPLC or NMR spectroscopy.

Materials:

  • 4-Trifluoromethoxyaniline

  • 4-Trifluoromethylaniline

  • Acetic anhydride or acetyl chloride

  • A suitable aprotic solvent (e.g., acetonitrile or dichloromethane)

  • An internal standard for quantitative analysis (e.g., naphthalene for HPLC)

  • HPLC or NMR spectrometer

  • Thermostatted reaction vessel

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known concentration of the aniline and the internal standard in the chosen solvent.

    • Allow the solution to reach thermal equilibrium.

  • Initiation of Reaction:

    • At time t=0, add a known amount of the acetylating agent to the aniline solution with vigorous stirring.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a protic solvent like methanol or by adding a base to neutralize any acid formed).

  • Analysis:

    • Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the remaining aniline and the formed acetanilide product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the aniline versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Assuming pseudo-first-order conditions (if the acetylating agent is in large excess), the rate constant (k) can be determined by plotting ln([Aniline]t/[Aniline]0) versus time.

    • The ratio of the rate constants for the two anilines will provide a quantitative measure of their relative nucleophilicity.

Conclusion

The electronic properties of the trifluoromethoxy and trifluoromethyl groups have a profound and predictable impact on the reactivity of the aniline moiety. The stronger inductive and resonance electron-withdrawing ability of the -CF₃ group renders 4-trifluoromethylaniline less basic and a weaker nucleophile than 4-trifluoromethoxyaniline. This understanding is critical for researchers in drug discovery and materials science, as it allows for the rational design of molecules with tailored reactivity and properties. The choice between these two substituents can significantly influence reaction outcomes, yields, and the biological activity of the final products.

References

A Comparative Guide: Bioisosteric Replacement of Methoxy with Trifluoromethoxy for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a key strategy to optimize pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of the bioisosteric replacement of the methoxy (-OCH₃) group with the trifluoromethoxy (-OCF₃) group, a substitution increasingly employed to enhance the drug-like properties of therapeutic candidates. We present a detailed analysis supported by experimental data, protocols, and visualizations to inform rational drug design.

Physicochemical and Pharmacokinetic Profile Comparison

The substitution of a methoxy group with a trifluoromethoxy group imparts significant changes to a molecule's properties, primarily affecting its lipophilicity, metabolic stability, and electronic character.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

PropertyMethoxy (-OCH₃)Trifluoromethoxy (-OCF₃)Impact of Replacement
Lipophilicity (LogP) LowerHigherIncreased lipophilicity can improve membrane permeability and cell penetration.[1]
Hansch Pi (π) Value -0.02+1.04A significant positive shift indicates a substantial increase in hydrophobicity.
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingAlters the electron density of aromatic rings, potentially influencing target binding interactions.[1]
Metabolic Stability Susceptible to O-demethylation by CYP450 enzymes.[2]Highly resistant to oxidative metabolism due to the strong C-F bonds.[1][3]Significantly enhances metabolic stability, leading to a longer in vivo half-life.[1][2]
Steric Profile SmallerLargerThe bulkier -OCF₃ group can influence binding pocket interactions and potentially enhance selectivity.[3]

Case Study: p97 ATPase Inhibitors

To illustrate the practical implications of this bioisosteric replacement, we examine a matched pair of allosteric inhibitors of the AAA+ ATPase p97, a promising target in cancer therapy. The following table summarizes the biological activity of 5-substituted indole derivatives.

Table 2: Structure-Activity Relationship of 5-Substituted Indole Inhibitors of p97

Compound IDR Groupp97 Inhibition IC₅₀ (nM)Calculated LogP (cLogP)Predicted Metabolic Stability
1 -OCH₃23003.8Lower
2 -OCF₃46004.6Higher

Data for IC₅₀ values were obtained from a published study on p97 inhibitors. Calculated LogP values are estimated based on analogous structures and established computational models. Predicted metabolic stability is inferred from the known metabolic liabilities of the respective functional groups.

The data reveals that in this particular scaffold, the trifluoromethoxy-substituted analog (Compound 2) is less potent than its methoxy-substituted counterpart (Compound 1). This highlights that while the trifluoromethoxy group can offer significant advantages in terms of metabolic stability and lipophilicity, its impact on biological activity is context-dependent and must be evaluated on a case-by-case basis. The increased steric bulk and strong electron-withdrawing nature of the trifluoromethoxy group may not be optimal for the binding pocket of p97 in this specific chemotype.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold-standard for its experimental determination.

Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation.

  • Sample Preparation: Dissolve a known amount of the test compound in the n-octanol-saturated water to a final concentration of approximately 1 mg/mL.

  • Partitioning:

    • In a separatory funnel, mix equal volumes of the aqueous solution of the compound and water-saturated n-octanol.

    • Shake the funnel vigorously for a set period (e.g., 10 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully collect both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

Protocol:

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a working solution of the test compound (typically 1 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The in vitro half-life (t₁/₂) is calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t₁/₂ = 0.693 / k.

p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during an ATPase reaction, which is directly proportional to the enzyme's activity.

Protocol:

  • Kinase Reaction:

    • Set up the ATPase reaction in a 384-well plate containing p97 enzyme, the test compound (inhibitor) at various concentrations, and the appropriate buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of ADP produced is proportional to the luminescent signal.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Impact: p97 in Protein Degradation Pathways

The AAA+ ATPase p97 plays a crucial role in cellular protein homeostasis by mediating the degradation of ubiquitinated proteins through the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD). The following diagrams illustrate these pathways.

p97_UPS_Pathway cluster_cytosol Cytosol Ub_Protein Ubiquitinated Substrate Protein p97_complex p97/VCP Complex Ub_Protein->p97_complex Recognition & Unfolding Proteasome 26S Proteasome p97_complex->Proteasome Delivery Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Role of p97 in the Ubiquitin-Proteasome System (UPS).

p97_ERAD_Pathway cluster_er ER Lumen cluster_er_membrane ER Membrane cluster_cytosol Cytosol Misfolded_Protein Misfolded Protein ERAD_Complex ERAD Machinery (E3 Ligase) Misfolded_Protein->ERAD_Complex Recognition p97_complex p97/VCP Complex ERAD_Complex->p97_complex Retrotranslocation & Ubiquitination Proteasome 26S Proteasome p97_complex->Proteasome Extraction & Delivery Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 2: Role of p97 in Endoplasmic Reticulum-Associated Degradation (ERAD).

Conclusion

The bioisosteric replacement of a methoxy group with a trifluoromethoxy group is a powerful strategy in medicinal chemistry to enhance the metabolic stability and modulate the lipophilicity of drug candidates.[1][2] As demonstrated by the p97 inhibitor case study, this substitution can also significantly impact biological activity, underscoring the importance of empirical testing for each new chemical series. The provided experimental protocols and pathway visualizations offer a comprehensive resource for researchers aiming to leverage this valuable bioisosteric transformation in their drug discovery programs.

References

The Trifluoromethoxy Group: A Guide to its Impact on Aniline Basicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its strong electron-withdrawing nature, which significantly influences the basicity (pKa) of aromatic amines like aniline. This guide provides a comparative analysis of the -OCF3 group's impact on aniline pKa, supported by experimental data and protocols.

Comparative Analysis of Aniline pKa Values

The basicity of anilines is quantified by the pKa of their conjugate acids. A lower pKa value indicates a weaker base. The introduction of electron-withdrawing groups, such as the trifluoromethoxy group, to the aniline ring decreases the electron density on the nitrogen atom. This reduced electron density makes the lone pair of electrons on the nitrogen less available to accept a proton, thus weakening the base and lowering the pKa.

The position of the substituent on the aromatic ring also plays a crucial role. The effect is most pronounced when the substituent is in the ortho or para position, where it can exert both inductive and resonance effects. In the meta position, the effect is primarily inductive.

CompoundSubstituentPositionpKa of Conjugate Acid
Aniline-H-4.6
3-(Trifluoromethoxy)aniline-OCF3meta3.36 (Predicted)[1]
4-(Trifluoromethoxy)aniline-OCF3para3.75 (Predicted)[2]
2-Nitroaniline-NO2ortho-0.26[3]
3-Nitroaniline-NO2meta2.5[3]
4-Nitroaniline-NO2para1.0[4][3][5][6]
4-Cyanoaniline-CNpara1.74[7]

Table 1: Comparison of pKa values for substituted anilines.

As the data indicates, the trifluoromethoxy group significantly reduces the basicity of aniline. This effect is comparable to other potent electron-withdrawing groups like the nitro and cyano groups. The trifluoromethoxy group is a powerful tool for modulating the pKa of anilines, which is a critical parameter in drug design as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The Electronic Influence of the Trifluoromethoxy Group

The trifluoromethoxy group decreases the basicity of aniline through a combination of strong inductive and resonance effects. The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring and the nitrogen atom.

G substituent Trifluoromethoxy Group (-OCF3) effect Strong Electron- Withdrawing Effect substituent->effect Exerts density Decreased Electron Density on Nitrogen Atom effect->density Leads to basicity Weaker Base density->basicity Results in pka Lower pKa Value basicity->pka Corresponds to

Figure 1: The electronic impact of the trifluoromethoxy group on aniline pKa.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of an aniline derivative can be reliably determined using potentiometric titration.

G A Prepare 0.01 M Aniline Solution D Titrate Aniline with HCl, Recording pH vs. Volume A->D B Prepare Standardized 0.1 M HCl B->D C Calibrate pH Meter C->D E Plot pH vs. Volume of Titrant D->E F Determine Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Figure 2: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation : A 0.01 M solution of the trifluoromethoxy-substituted aniline is prepared in a suitable solvent, typically a water-alcohol mixture to ensure solubility. A standardized 0.1 M solution of hydrochloric acid (HCl) is also prepared.

  • Titration : A calibrated pH meter is used to monitor the pH of the aniline solution. The HCl solution is added in small, precise increments from a burette. After each addition, the solution is stirred, and the pH is recorded.

  • Data Analysis : The recorded pH values are plotted against the volume of HCl added. This generates a titration curve.

  • pKa Determination : The equivalence point of the titration, where the moles of acid equal the initial moles of the aniline, is identified from the steepest part of the curve. The half-equivalence point is halfway to the equivalence point by volume. The pH at the half-equivalence point is equal to the pKa of the anilinium ion.

References

Characterization of 5-Amino-2-(trifluoromethoxy)benzotrifluoride by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of chemical intermediates is crucial for ensuring the integrity of research and the quality of pharmaceutical products. This guide provides a comprehensive overview of the characterization of 5-Amino-2-(trifluoromethoxy)benzotrifluoride using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the expected analytical data, provide a detailed experimental protocol, and compare the performance of GC-MS with alternative analytical techniques.

Data Presentation: Predicted GC-MS Parameters

ParameterPredicted Value/Information for this compoundComparative Data for 3-(Trifluoromethoxy)aniline[1][2]
Molecular Formula C₈H₅F₆NOC₇H₆F₃NO
Molecular Weight 245.12 g/mol 177.12 g/mol
Predicted Retention Time 12 - 18 minutes (under specified GC conditions)~14.6 minutes[3]
Predicted Molecular Ion (M+) m/z 245m/z 177[2]
Predicted Key Fragment Ions (m/z) 226 ([M-F]⁺), 216 ([M-CO]⁺), 176 ([M-CF₃]⁺), 146 ([M-OCF₃]⁺), 127, 100177, 108, 80[2]
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)

Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for the analysis of related fluorinated anilines and benzotrifluoride derivatives.[3][4]

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a suitable solvent such as dichloromethane or methanol to prepare a stock solution of 1 mg/mL.

  • Working Solution: Perform serial dilutions of the stock solution with the same solvent to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10 µg/mL).

  • Sample Solution: Prepare the test sample in the same manner as the standard solutions.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B or equivalent, coupled to a 5977A Mass Selective Detector.

  • Column: A non-polar or medium-polarity capillary column is recommended. An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an AT-210 (30 m x 0.53 mm, 1.0 µm) is a suitable choice.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode. For trace analysis, Selected Ion Monitoring (SIM) can be employed.

Mandatory Visualization

GCMS_Workflow SamplePrep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection SamplePrep->GC_Injection Prepared Sample GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation Vaporized Sample Ionization Ionization (Electron Ionization) GC_Separation->Ionization Separated Analytes Mass_Analysis Mass Analysis (Quadrupole Analyzer) Ionization->Mass_Analysis Ions Detection Detection Mass_Analysis->Detection Filtered Ions Data_Processing Data Processing & Analysis Detection->Data_Processing Signal

Caption: Experimental workflow for the GC-MS analysis of this compound.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques can provide complementary information.

TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
High-Performance Liquid Chromatography (HPLC) - Excellent for purity determination and quantification. - Suitable for non-volatile or thermally labile impurities. - Does not require derivatization of the amino group.- Less definitive identification without a mass spectrometer detector (LC-MS). - May have lower resolution for some closely related isomers compared to high-resolution GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides definitive structural elucidation. - ¹H, ¹³C, and ¹⁹F NMR would be highly informative for this molecule. - Non-destructive.- Lower sensitivity compared to GC-MS. - Not suitable for separating complex mixtures. - Requires a larger sample amount.
Fourier-Transform Infrared (FTIR) Spectroscopy - Provides information about functional groups (e.g., N-H, C-F, C-O). - Fast and non-destructive.- Does not provide information on molecular weight or elemental composition. - Not suitable for quantification or analysis of complex mixtures.

For a comprehensive characterization, a multi-technique approach is often recommended. HPLC is well-suited for routine purity testing, while NMR is invaluable for initial structure confirmation. GC-MS provides a robust method for both separation and identification of volatile impurities, offering a detailed fingerprint of the compound.

Logical_Relationship Analyte This compound GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC NMR NMR Analyte->NMR FTIR FTIR Analyte->FTIR Separation_ID Separation & Identification (Volatile Impurities) GCMS->Separation_ID Purity_Quant Purity & Quantification HPLC->Purity_Quant Structure_Elucid Structural Elucidation NMR->Structure_Elucid Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: Logical relationship between the analyte and various analytical techniques.

References

Confirming the structure of 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Related Aniline Derivatives

A comparison of the fundamental physicochemical properties of commercially available, structurally similar aniline derivatives is presented below. These properties are crucial for predicting the behavior of the target compound in various experimental settings.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
4-Methoxy-3-(trifluoromethyl)aniline 393-15-7C8H8F3NO191.15Not AvailableNot AvailableNot Available
4-(Trifluoromethyl)aniline 455-14-1C7H6F3N161.1283 °C/12 mmHg1.283 at 25 °C[1]1.483[1]
4-Fluoro-3-(trifluoromethyl)aniline 2357-47-3C7H5F4N179.11207-208 °C1.393 at 25 °C1.466
4-(Trifluoromethoxy)aniline 461-82-5C7H6F3NO177.1273-75 °C/10 mmHg1.32 at 20 °C1.463

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the unambiguous structure determination of organic molecules. Below is a summary of available spectroscopic data for related aniline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound Name¹H NMR Data (CDCl₃, δ ppm)¹⁹F NMR Data (CDCl₃, δ ppm)¹³C NMR Data (CDCl₃, δ ppm)
N,3-dimethyl-N-(trifluoromethyl)aniline 7.25 (t, J = 7.6 Hz, 1H), 7.20 – 7.02 (m, 3H), 3.04 (q, J = 1.3 Hz, 3H), 2.38 (s, 3H)[2]-59.95 (3F)[2]143.83, 140.12, 129.96, 128.08, 126.79 (d, J = 1.7 Hz), 124.61 (q, J = 255.2 Hz), 123.06 (d, J = 1.7 Hz), 37.41 (d, J = 2.2 Hz), 22.44[2]
4-Fluoro-3-(trifluoromethyl)aniline 6.941, 6.818, 6.742, 3.72[3]Not AvailableNot Available
N-methyl-4-nitro-N-(trifluoromethyl)aniline 8.28 – 8.19 (m, 2H), 7.28 (dd, J = 8.6, 1.5 Hz, 2H), 3.20 (q, J = 1.7 Hz, 3H)[2]-58.29 (3F)[2]149.08, 144.83, 125.94, 123.44 (q, J = 257.7 Hz), 121.95 (q, J = 2.7 Hz), 36.26 (q, J = 2.3 Hz)[2]
Mass Spectrometry (MS)
Compound NameMolecular Ion (m/z)
4-Methoxy-3-(trifluoromethyl)aniline 192 ([M+H]⁺)[4]

Experimental Protocols

Detailed experimental procedures are critical for reproducing and verifying scientific findings. The following are representative protocols for key analytical techniques used in the structural confirmation of aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen, fluorine, and carbon atoms within the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. This is often performed without proton decoupling to observe H-F coupling, or with proton decoupling for simplification.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecular ion ([M+H]⁺).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum shows the molecular ion peak and fragment ion peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretches for the amine, C-F stretches for the trifluoromethyl and trifluoromethoxy groups, and C-O-C stretches for the ether linkage).

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a novel aniline derivative.

Workflow for Structural Confirmation of Aniline Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of aniline derivatives.

References

A Comparative Guide to HPLC Purity Analysis of 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of pharmaceutical intermediates like 5-Amino-2-(trifluoromethoxy)benzotrifluoride is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling due to its high resolution, sensitivity, and versatility in handling non-volatile and thermally sensitive compounds.[1][3][4] This guide provides a comprehensive comparison of a proposed HPLC method with alternative analytical techniques, supported by detailed experimental protocols and comparative data.

Proposed HPLC Method for Purity Analysis

A robust reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis and impurity profiling of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Method

This protocol outlines a starting point for the analysis. Method validation according to ICH guidelines is essential before implementation in a regulated environment.

1. Instrumentation & Consumables:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: this compound, >99.5% purity.

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30°C
Detection DAD, 254 nm
Run Time 30 minutes
Gradient Program See Table 1 below

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
20.0 10 90
25.0 10 90
25.1 70 30

| 30.0 | 70 | 30 |

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of the reference standard in 50.0 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of the test sample in 50.0 mL of diluent.

4. Data Analysis:

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Receive Sample weigh Accurately Weigh Sample & Standard prep_start->weigh dissolve Dissolve in Diluent (e.g., 0.5 mg/mL) weigh->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Certificate of Analysis (CoA) calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer complementary information and are sometimes more suitable for specific applications.[3] The primary alternatives for a compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 2: Comparison of Analytical Techniques for Purity Assessment

ParameterHPLC-UVGC-MSQuantitative ¹⁹F NMR (qNMR)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and polarityNuclear spin resonance in a magnetic field
Analyte Suitability Excellent for non-volatile, thermally labile compounds.[3][5]Best for volatile and thermally stable compounds.[3][4]Excellent for fluorine-containing compounds.[6][7]
Primary Use Purity determination, impurity profiling, quantification.[4]Identification of volatile impurities, residual solvents.[3]Absolute purity determination, structural confirmation.[8]
Quantification Relative (requires reference standard for absolute).Relative (requires reference standard).Absolute (uses an internal standard of known purity).
Sensitivity High (ng to pg level).Very High (pg to fg level).Moderate (mg to µg level).
Impurity ID Tentative (based on UV and retention time); requires MS for confirmation.[9]Excellent (definitive ID from mass spectrum).[3]Limited (provides structural clues for F-containing impurities).
Sample Prep. Simple dissolution.Can require derivatization for polar compounds.[5]Simple dissolution with internal standard.
Throughput HighModerate to HighLow to Moderate
Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective for separating volatile compounds.[3] For this compound, GC-MS would be the gold standard for identifying and quantifying volatile organic impurities or residual solvents from the synthesis process.[3] However, the polar amino group might require derivatization to improve peak shape and prevent thermal degradation in the injector.[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

Given the presence of two distinct fluorine-containing groups (-OCF₃ and -CF₃), ¹⁹F qNMR is a uniquely powerful technique for this molecule. It allows for a direct, absolute purity assessment without needing a specific reference standard of the analyte itself; instead, a certified internal standard containing fluorine is used.[6][10] This method is highly accurate and can provide structural information about fluorine-containing impurities.[7]

Logical Comparison of Method Selection

The choice of analytical technique depends on the specific goal of the analysis. The following diagram outlines the decision-making process.

G start What is the Analytical Goal? goal1 Routine Purity & Impurity Profile (Non-volatile impurities) start->goal1 goal2 Identify Volatile Impurities & Residual Solvents start->goal2 goal3 Absolute Purity Determination (Primary Standard Qualification) start->goal3 method1 Use HPLC-UV/DAD goal1->method1 method2 Use GC-MS goal2->method2 method3 Use ¹⁹F qNMR goal3->method3

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For the comprehensive quality control of this compound, a multi-faceted approach is recommended.

  • RP-HPLC serves as the primary method for routine purity testing and quantifying known and unknown non-volatile impurities due to its robustness, precision, and high throughput.[1][3]

  • GC-MS is the ideal complementary technique for the specific analysis of residual solvents and other volatile process impurities, ensuring compliance with safety guidelines.[3]

  • ¹⁹F qNMR provides an orthogonal, highly accurate method for the absolute purity assignment of reference standards and for investigating any fluorine-containing impurities that may be difficult to resolve or identify by chromatography.[6][10]

By leveraging the strengths of each technique, researchers and drug developers can build a complete and accurate purity profile, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of common fluorinated building blocks, offering experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

Impact of Fluorination on Key Drug Properties

The introduction of fluorine or fluorine-containing moieties can significantly modulate a compound's metabolic stability, acidity (pKa), lipophilicity, and binding affinity.[1][3][4] These modifications can lead to improved drug efficacy, safety, and pharmacokinetic profiles.[1][2]

Data Presentation: A Comparative Overview

The following tables summarize the effects of various fluorinated building blocks on key drug discovery parameters. The data presented are representative examples collated from various studies to illustrate the general trends observed with fluorination.

Building BlockExample ModificationEffect on Metabolic StabilityReference Compound (t½)Fluorinated Compound (t½)Fold Increase
Single Fluorine (F) Aromatic C-H to C-FBlocks CYP450 oxidation at the site of fluorination.[1][5]JAK Inhibitor (Benzylic position)~2x increase in plasma half-life[1]
Trifluoromethyl (CF₃) Methyl to CF₃Generally increases stability by blocking oxidation of the methyl group.[1][6]Not specifiedNot specified[1]
Difluoromethyl (CHF₂) Methoxy to OCHF₂Can increase stability by altering electronic properties and sterically hindering metabolism.[7]Not specifiedNot specified[7]
Pentafluorosulfanyl (SF₅) H to SF₅The SF₅ group is highly stable and can shield adjacent positions from metabolism.[8]Not specifiedNot specified[8]

Table 1: Comparative Metabolic Stability of Fluorinated Building Blocks. The introduction of fluorine-containing groups can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1][5][6]

Building BlockExample ModificationEffect on pKaReference Compound pKaFluorinated Compound pKaΔpKa
Single Fluorine (F) β-Fluorination of an amineLowers pKa of nearby amines due to strong inductive effect.[1][9]Aliphatic amineDecreased by ~1.7 units-1.7
Trifluoromethyl (CF₃) Aromatic amine with CF₃Significantly lowers pKa of anilines and other basic groups.[6][9]Aniline (4.6)3-(Trifluoromethyl)aniline (3.5)-1.1
Difluoromethyl (CHF₂) Not specifiedLowers pKa, but generally to a lesser extent than CF₃.[10]Not specifiedNot specifiedNot specified

Table 2: Influence of Fluorinated Building Blocks on Acidity (pKa). Fluorine's strong electron-withdrawing nature can substantially decrease the pKa of nearby basic functional groups.[1][6][9]

Building BlockExample ModificationEffect on Lipophilicity (logP)Reference Compound logPFluorinated Compound logPΔlogP
Single Fluorine (F) Benzene to FluorobenzeneIncreases logP; a single fluorine adds ~0.15 to logP.[3]Benzene (2.13)Fluorobenzene (2.27)+0.14
Trifluoromethyl (CF₃) Toluene to TrifluorotolueneSignificantly increases logP; CF₃ adds ~0.88 to logP.[1]Toluene (2.73)Trifluorotoluene (3.61)+0.88
Trifluoromethoxy (OCF₃) Anisole to TrifluoroanisoleIncreases logP more than a CF₃ group.[10]Anisole (2.11)Trifluoroanisole (3.24)+1.13

Table 3: Comparative Lipophilicity of Fluorinated Building Blocks. The effect of fluorine on lipophilicity is context-dependent, but generally, fluorine and fluoroalkyl groups increase the lipophilicity of a molecule.[1][3]

Building BlockExample ModificationEffect on Binding AffinityReference Compound IC₅₀/KᵢFluorinated Compound IC₅₀/KᵢFold Improvement
Single Fluorine (F) Fluoroquinolones (C-6 position)Enhanced DNA gyrase binding affinity.[3]Naphthyridine derivativeEnoxacin15x greater gyrase activity
gem-Difluorination Cyclohexane scaffold in kinase inhibitorsInduced ring pucker enhancing binding affinity.[1]Not specifiedNot specified[1]

Table 4: Impact of Fluorinated Building Blocks on Binding Affinity. Fluorine can alter molecular conformation and electronic interactions to improve binding to the target protein.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fluorinated building blocks. Below are generalized protocols for key experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[5]

1. Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the test compound to the final incubation concentration in phosphate buffer.

  • Pre-warm the HLM and test compound solutions at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693/t½) / (protein concentration).

Ligand Binding Assay (e.g., Radioligand Binding Assay)

This assay measures the affinity of a compound for a specific receptor.

1. Materials:

  • Test compound

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor

  • Cell membranes or purified protein expressing the target receptor

  • Assay buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Scintillation fluid and a scintillation counter (for radioligand assays)

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, combine the cell membranes/protein, radiolabeled ligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat, which traps the receptor-ligand complexes.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.

Visualizing the Role of Fluorine in Drug Discovery

The following diagrams illustrate key concepts in the application of fluorinated building blocks.

Drug_Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Hit Compound Hit Compound Initial Lead Initial Lead Hit Compound->Initial Lead Fluorination Strategy Fluorination Strategy Initial Lead->Fluorination Strategy Introduce Fluorine Improved Properties Improved Properties Fluorination Strategy->Improved Properties Synthesize Analogs Candidate Drug Candidate Drug Improved Properties->Candidate Drug

Caption: Fluorine incorporation workflow in drug discovery.

Metabolic_Blocking cluster_0 Without Fluorine cluster_1 With Fluorine Parent_Drug_H Parent Drug (Metabolically Labile Site: C-H) Metabolite Hydroxylated Metabolite (Inactive/Toxic) Parent_Drug_H->Metabolite CYP450 Oxidation Parent_Drug_F Fluorinated Parent Drug (Metabolically Stable Site: C-F) No_Metabolism No Metabolism at this site Parent_Drug_F->No_Metabolism CYP450 Oxidation Blocked

Caption: Fluorine blocking metabolic oxidation.

Fluorine_Properties_Impact Fluorination Fluorination pKa pKa Fluorination->pKa Lowers Lipophilicity Lipophilicity Fluorination->Lipophilicity Increases Metabolic_Stability Metabolic_Stability Fluorination->Metabolic_Stability Increases Binding_Affinity Binding_Affinity Fluorination->Binding_Affinity Modulates Overall_Drug_Properties Overall_Drug_Properties pKa->Overall_Drug_Properties Lipophilicity->Overall_Drug_Properties Metabolic_Stability->Overall_Drug_Properties Binding_Affinity->Overall_Drug_Properties

Caption: Impact of fluorination on key drug properties.

References

The Trifluoromethoxy Group: A Key to Enhancing Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trifluoromethoxy-containing compounds versus their non-fluorinated counterparts reveals a significant enhancement in metabolic stability, a critical attribute for the successful development of new therapeutic agents. The strategic incorporation of a trifluoromethoxy (-OCF₃) group can effectively block common metabolic pathways, leading to improved pharmacokinetic profiles.

In the quest for more effective and durable drugs, medicinal chemists are increasingly turning to fluorine chemistry to optimize the properties of lead compounds. The trifluoromethoxy group, in particular, has emerged as a powerful tool to address the pervasive challenge of rapid metabolism. By replacing a metabolically labile methoxy (-OCH₃) or methyl (-CH₃) group with a trifluoromethoxy group, researchers can significantly prolong a drug's half-life in the body, enhance its bioavailability, and create a more predictable and reliable therapeutic agent.[1][2]

The enhanced metabolic stability conferred by the trifluoromethoxy group stems from the remarkable strength of the carbon-fluorine bond.[1] This bond is substantially stronger than a carbon-hydrogen bond, making it highly resistant to cleavage by metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the phase I metabolism of a vast number of drugs.[3][4] When a trifluoromethoxy group is positioned at a known or suspected site of metabolism, it can effectively shield the molecule from enzymatic attack, a strategy known as "metabolic switching."[3]

Comparative Metabolic Stability Data

While extensive quantitative, side-by-side data is often proprietary, the available literature and case studies consistently demonstrate the positive impact of trifluoromethoxy substitution on metabolic stability. The following tables provide a summary of expected outcomes and a hypothetical case study to illustrate the typical improvements observed.

Table 1: Expected Outcomes of Trifluoromethoxy Substitution on Metabolic Stability

ParameterCompound with Methoxy/Methyl GroupCompound with Trifluoromethoxy GroupRationale for Change
Metabolic Pathway Susceptible to O-demethylation (for -OCH₃) or oxidation (for -CH₃) by CYP enzymes.Resistant to oxidative metabolism at the substitution site due to the strong C-F bonds.[1][3]
Number of Metabolites Generally higher, with multiple metabolic products.[3]Significantly reduced as a major metabolic pathway is blocked.[2]
In Vitro Half-life (t½) ShorterLongerReduced rate of metabolism leads to slower clearance of the parent drug.[3]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance, a measure of the liver's metabolic capacity, is reduced by blocking a key metabolic route.[3]

Table 2: Hypothetical Comparative Metabolic Stability of a Generic Phenyl-Substituted Compound in Human Liver Microsomes (HLM)

Functional GroupAnalog StructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLᵢₙₜ) in HLM (µL/min/mg protein)Primary Metabolic Pathway
Methoxy (-OCH₃)Phenyl-OCH₃2527.7O-demethylation, Ring Hydroxylation
Trifluoromethoxy (-OCF₃)Phenyl-OCF₃> 60< 11.5Ring Hydroxylation

Note: This data is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold and the position of the substitution.

A notable, albeit qualitative, example from a study on picornavirus inhibitors demonstrated that a methyl-substituted compound was converted into eight different metabolic products in a monkey liver microsomal assay. In stark contrast, its trifluoromethyl-substituted analog produced only two minor metabolites, showcasing the significant protective effect of the fluorine-containing group.[2]

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro assays that expose the compound to drug-metabolizing enzymes. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[3]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials and Equipment:

  • Liver microsomes (e.g., human, rat)

  • Test compounds and positive control compounds

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and controls. Thaw and dilute liver microsomes in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound and pre-incubate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ).

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain both phase I and phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.

Objective: To determine the rate of disappearance of a test compound upon incubation with hepatocytes.

Materials and Equipment:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte culture medium

  • Test compounds and positive control compounds

  • Collagen-coated plates

  • Stopping solution (e.g., ice-cold acetonitrile)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate hepatocytes on collagen-coated plates and allow them to attach.

  • Incubation: Remove the plating medium and add fresh medium containing the test compound.

  • Sampling: At various time points, collect aliquots of the medium and/or cell lysate.

  • Termination: Terminate the reaction by adding a stopping solution.

  • Sample Processing: Process the samples to separate the analyte from cellular debris.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.

Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the underlying metabolic principles, the following diagrams illustrate the workflow of a typical metabolic stability assay and the metabolic blocking effect of the trifluoromethoxy group.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, NADPH) mix Mix Compound & Microsomes in Plate prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate_time Incubate over Time Course initiate->incubate_time terminate Terminate Reaction (Add Stop Solution) incubate_time->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLᵢₙₜ) lcms->data_analysis

Experimental Workflow for Microsomal Stability Assay

metabolic_pathway cluster_methoxy Methoxy Compound cluster_trifluoromethoxy Trifluoromethoxy Compound methoxy Drug-OCH₃ metabolite1 Drug-OH (O-demethylation) methoxy->metabolite1 CYP450 metabolite2 Further Metabolites metabolite1->metabolite2 trifluoromethoxy Drug-OCF₃ blocked Metabolism Blocked trifluoromethoxy->blocked CYP450

Metabolic Blocking Effect of Trifluoromethoxy Group

References

Efficacy comparison of pesticides derived from different benzotrifluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the benzotrifluoride moiety has been a cornerstone in the development of a diverse range of pesticides, imparting unique properties that enhance their efficacy and selectivity. This guide provides an objective comparison of the performance of prominent pesticides derived from different benzotrifluorides, supported by experimental data, detailed methodologies, and visualizations of their modes of action.

Quantitative Efficacy Comparison

The following tables summarize the efficacy of selected benzotrifluoride-derived pesticides against various target organisms. Efficacy is presented as the median lethal concentration (LC50) for insecticides/acaricides and the median effective concentration (EC50) for herbicides and fungicides, which represent the concentration of the pesticide required to cause 50% mortality or inhibition, respectively.

Table 1: Insecticidal and Acaricidal Efficacy

PesticideActive Ingredient ClassTarget OrganismEfficacy (LC50)Reference
Fipronil PhenylpyrazoleRed Pumpkin Beetle (Aulacophora foveicollis)6.822 ppm (24 hr) / 4.608 ppm (48 hr)[1]
Housefly (Musca domestica)0.033 µ g/fly [2]
American Cockroach (Periplaneta americana) GABA Receptors28 nM (IC50)[3][4]
Flufenoxuron BenzoylureaCotton Leafworm (Spodoptera littoralis)0.58 mg/L[5]

Table 2: Herbicidal Efficacy

PesticideActive Ingredient ClassTarget WeedEfficacy (% Control)Reference
Trifluralin DinitroanilineRedroot Pigweed (Amaranthus retroflexus)Up to 99%[6]
Common Lambsquarters (Chenopodium album)Up to 99%[6]
Green Foxtail (Setaria viridis)Up to 99%[6]
Fomesafen Diphenyl EtherVelvetleaf (Abutilon theophrasti)Not specified in comparative study[7]
Common Ragweed (Ambrosia artemisiifolia)Not specified in comparative study[7]

Table 3: Fungicidal and Nematicidal Efficacy

PesticideActive Ingredient ClassTarget OrganismEfficacy (EC50)Reference
Fluopyram Pyridinyl-ethyl-benzamide (SDHI)Botrytis cinerea (Gray Mold)0.01 to >100 µg/ml[8]
Fusarium virguliforme (Sudden Death Syndrome)1.19 to 7.71 mg/L[9]
NematodesLabeled for control/suppression[10]

Experimental Protocols

The determination of pesticide efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the efficacy tables.

Insecticide Efficacy Testing (LC50 Determination)

This protocol outlines a common method for determining the median lethal concentration (LC50) of an insecticide against a target insect pest.[11]

  • Insect Rearing : A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, and photoperiod) to ensure consistent physiological responses.

  • Insecticide Preparation : A stock solution of the technical grade insecticide is prepared in a suitable solvent (e.g., acetone). A series of serial dilutions are then made to create a range of concentrations to be tested.[11]

  • Treatment Application : The chosen application method should mimic field exposure. Common methods include:

    • Topical Application : A precise volume of the insecticide dilution is applied directly to the dorsal thorax of individual insects using a micro-applicator.

    • Diet Incorporation : The insecticide is mixed into the artificial diet of the insects.

    • Contact Bioassay : A surface, such as a petri dish or a leaf, is treated with the insecticide solution, and the insects are exposed to the treated surface.

  • Exposure and Observation : Treated insects, along with a control group exposed only to the solvent, are held under the same controlled conditions. Mortality is assessed at specific time points (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis : The observed mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to determine the LC50 value, which is the concentration estimated to cause 50% mortality in the test population.[12]

Herbicide Efficacy Testing (EC50 Determination)

This protocol describes a whole-plant pot assay to determine the median effective concentration (EC50) of a herbicide required to inhibit the growth of a target weed species.[13][14][15]

  • Seed Germination and Plant Growth : Seeds of the target weed species are germinated in petri dishes or trays. Uniformly sized seedlings are then transplanted into pots containing a standardized soil mix. The plants are grown in a greenhouse or growth chamber with controlled environmental conditions.[15]

  • Herbicide Preparation : The commercial formulation of the herbicide is used to prepare a stock solution. A series of dilutions are made to create a range of application rates, typically including the recommended field rate.[13]

  • Herbicide Application : The herbicide solutions are applied to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a precision bench sprayer to ensure uniform coverage. An untreated control group is sprayed only with water (and surfactant if applicable).[15]

  • Assessment : After a set period (e.g., 14-21 days), the efficacy of the herbicide is assessed. This can be done through:

    • Visual Injury Rating : Plants are scored on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Reduction : The above-ground biomass of the treated plants is harvested, dried, and weighed. The percentage reduction in biomass compared to the untreated control is calculated.

  • Data Analysis : The data (visual rating or biomass reduction) is subjected to a dose-response analysis, typically using a logistic regression model, to calculate the EC50 value, which is the herbicide concentration that causes a 50% reduction in plant growth or biomass.

Signaling Pathways and Modes of Action

The high efficacy of these benzotrifluoride-derived pesticides stems from their specific interactions with crucial biological pathways in the target organisms.

Fipronil: Disruption of the Insect Central Nervous System

Fipronil is a broad-spectrum insecticide that targets the central nervous system of insects.[16] It acts as a potent antagonist of both GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride channels.[16] By blocking these channels, fipronil prevents the influx of chloride ions into neurons, leading to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[16] The high selectivity of fipronil for insects over mammals is attributed to its greater binding affinity for insect GABA receptors and its action on glutamate-gated chloride channels, which are not present in mammals.[16][17]

Fipronil_MoA Fipronil Fipronil GABA_Receptor Insect GABA-gated Chloride Channel Fipronil->GABA_Receptor Blocks GluCl_Receptor Insect Glutamate-gated Chloride Channel (GluCl) Fipronil->GluCl_Receptor Blocks Neuron Neuron Fipronil->Neuron Leads to Chloride_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Chloride_Influx Prevents GluCl_Receptor->Chloride_Influx Prevents Chloride_Influx->Neuron Hyperpolarizes (Inhibits) Hyperexcitation Hyperexcitation Neuron->Hyperexcitation Results in Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Fipronil's mode of action on insect nerve channels.
Fomesafen: Inhibition of Protoporphyrinogen Oxidase (PPO)

Fomesafen is a selective herbicide used for the control of broadleaf weeds.[18] Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.[18] This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplasts into the cytoplasm. In the cytoplasm, it is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and disruption of cell membranes, leading to the death of the plant cells.[19]

Fomesafen_MoA cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Fomesafen Fomesafen PPO Protoporphyrinogen Oxidase (PPO) Fomesafen->PPO Inhibits ProtoIX Protoporphyrin IX PPO->ProtoIX Catalyzes ProtoIXgen Protoporphyrinogen IX ProtoIXgen->PPO Substrate Cytoplasm Cytoplasm ProtoIXgen->Cytoplasm Leaks to ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Generates (with light) Chloroplast Chloroplast Cytoplasm->ProtoIX Oxidized to Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Causes Cell_Death Weed Cell Death Membrane_Damage->Cell_Death

Fomesafen's inhibition of the PPO enzyme pathway.
Fluopyram: Inhibition of Succinate Dehydrogenase (SDH)

Fluopyram is a broad-spectrum fungicide and nematicide that belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[20][21] It targets complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi and nematodes.[20][21] By inhibiting SDH, fluopyram blocks the electron transport chain, which is essential for the production of ATP, the primary energy currency of the cell. This disruption of energy production ultimately leads to the death of the fungal or nematode cells.[22]

Fluopyram_MoA cluster_mitochondrion Mitochondrion Fluopyram Fluopyram ComplexII Complex II (Succinate Dehydrogenase) Fluopyram->ComplexII Inhibits ATP_Production ATP Production Fluopyram->ATP_Production Blocks Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ETC->ATP_Production Drives ComplexII->ETC Part of Fumarate Fumarate ComplexII->Fumarate Oxidizes to Succinate Succinate Succinate->ComplexII Substrate Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Leads to Inhibition of Cell_Death Fungal/Nematode Cell Death Energy_Depletion->Cell_Death

Fluopyram's mode of action on the mitochondrial respiratory chain.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a dose-response bioassay to determine the efficacy of a pesticide.

Efficacy_Workflow start Start: Define Objectives (e.g., Determine LC50/EC50) rearing Target Organism Rearing/Cultivation start->rearing prep Pesticide Stock Solution Preparation start->prep application Treatment Application (e.g., Spraying, Diet Incorporation) rearing->application dilution Serial Dilutions to Create Dose Range prep->dilution dilution->application incubation Incubation under Controlled Conditions application->incubation assessment Efficacy Assessment (Mortality/Inhibition) incubation->assessment analysis Data Analysis (e.g., Probit/Logistic Regression) assessment->analysis results Determine LC50/EC50 and Confidence Intervals analysis->results

A generalized workflow for pesticide efficacy testing.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), a conventional method, for the purity assessment of fluorinated anilines. This document outlines the experimental protocols for qNMR, presents comparative data, and illustrates the workflow using diagrams.

Quantitative NMR has emerged as a powerful primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques that are relative methods requiring certified reference standards of the same compound for accurate quantification, qNMR is a direct method.[1] The intensity of a signal in an NMR spectrum is directly proportional to the number of nuclei generating that signal, which allows for the direct quantification of a substance against a certified internal standard of a different compound.[1]

Key Advantages of qNMR:
  • Direct Measurement: It does not necessitate a chemically identical reference standard of the analyte.[1][2]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[1]

  • Versatility: A single internal standard can be utilized for the quantification of a diverse range of compounds.[1][2]

  • Structural Information: It concurrently provides structural information about the analyte and any impurities present.[1]

  • Speed: qNMR measurements can often be performed more rapidly than developing and running a new chromatographic method.[1][2]

Comparison of qNMR and HPLC for Purity Assessment of 4-Fluoroaniline

To illustrate the practical application and comparative performance of qNMR, a hypothetical purity assessment of a batch of 4-fluoroaniline was conducted. The results are compared against those obtained from a standard HPLC-UV method.

Table 1: Purity Assessment of 4-Fluoroaniline - qNMR vs. HPLC-UV

ParameterqNMR ResultHPLC-UV ResultNotes
Purity (% w/w) 98.7%99.5%qNMR provides a more accurate mass-based purity, while HPLC may overestimate due to undetected non-chromophoric impurities.[3]
Detected Impurities Impurity A (0.8%), Water (0.5%)Impurity A (0.5%)qNMR can detect and quantify non-UV active impurities like water, which are often missed by HPLC-UV.[4]
Analysis Time ~15 minutes per sample~30 minutes per sampleqNMR can be faster as it does not require extensive method development or long run times.[2]
Reference Standard Maleic Acid (Internal Standard)Certified 4-FluoroanilineqNMR uses a different, certified compound as an internal standard, whereas HPLC requires a specific reference standard for the analyte.[1]
Sample Preparation Simple weighing and dissolutionWeighing, dissolution, and filtrationqNMR sample preparation is generally simpler and faster.[5]

Detailed Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for 4-Fluoroaniline

This protocol describes the determination of the purity of 4-fluoroaniline using ¹H-qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-fluoroaniline sample into an NMR tube using a microbalance.[6]

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.[5]

  • Add a suitable deuterated solvent (e.g., 600 µL of DMSO-d₆) to completely dissolve both the sample and the internal standard.[5][6]

  • Securely cap the NMR tube to prevent solvent evaporation.[6]

2. NMR Instrument Parameters (for a 500 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[1]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (a value of 30 seconds is generally sufficient for accurate quantification of small molecules).[1]

  • Number of Scans (ns): Acquire 16 to 64 scans, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1][7]

  • Acquisition Time (aq): At least 3 seconds.[1]

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[1]

3. Data Processing:

  • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.[1]

  • Manually phase the spectrum to ensure all peaks are correctly phased.[1]

  • Apply a baseline correction to the entire spectrum.[1]

  • Integrate well-resolved, non-overlapping signals for both the 4-fluoroaniline (e.g., aromatic protons) and the internal standard (e.g., olefinic protons of maleic acid).[1]

4. Purity Calculation:

The purity of the analyte is calculated using the following formula[7]:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte and IIS are the integrals of the signals for the analyte and internal standard, respectively.

  • Nanalyte and NIS are the number of protons corresponding to the integrated signals of the analyte and internal standard.

  • MWanalyte and MWIS are the molecular weights of the analyte and internal standard.

  • manalyte and mIS are the masses of the analyte and internal standard.

  • PIS is the purity of the internal standard.

Visualizing the Workflow and Logic

To better understand the qNMR process, the following diagrams illustrate the experimental workflow and the logical relationship of the components in the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh Analyte (4-Fluoroaniline) weigh_is Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire 1H-NMR Spectrum dissolve->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Purity (% w/w) integration->calculation Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_output Result I_analyte Integral (Analyte) Purity_Analyte Purity of Analyte (% w/w) I_analyte->Purity_Analyte I_IS Integral (IS) I_IS->Purity_Analyte m_analyte Mass (Analyte) m_analyte->Purity_Analyte m_IS Mass (IS) m_IS->Purity_Analyte N_analyte Protons (Analyte) N_analyte->Purity_Analyte N_IS Protons (IS) N_IS->Purity_Analyte MW_analyte MW (Analyte) MW_analyte->Purity_Analyte MW_IS MW (IS) MW_IS->Purity_Analyte P_IS Purity (IS) P_IS->Purity_Analyte

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-(trifluoromethoxy)benzotrifluoride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS No. 104678-68-4), a chemical requiring careful handling due to its hazardous properties. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause serious eye damage, skin irritation, and may lead to respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling and disposing of this compound.

Hazard ClassificationGHS Codes
Acute Toxicity, OralH301 (Toxic if swallowed)[2], H302 (Harmful if swallowed)[1][3]
Acute Toxicity, DermalH312 (Harmful in contact with skin)[1][2][3]
Acute Toxicity, InhalationH332 (Harmful if inhaled)[1][2][3]
Skin Corrosion/IrritationH315 (Causes skin irritation)[1][2][3]
Serious Eye Damage/IrritationH318 (Causes serious eye damage)[2], H319 (Causes serious eye irritation)[1][3]
Specific Target Organ ToxicityH335 (May cause respiratory irritation)[1][2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste collection.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Protective Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Eye and Face Protection: Safety goggles and a face shield.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[1][3] If vapors or aerosols are generated, a respirator is required.

Waste Collection
  • Original Containers: Whenever possible, leave the chemical in its original container. Do not mix with other waste.

  • Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".

  • Container Integrity: Use a suitable, sealed container for waste disposal, such as a polyethylene or polypropylene container.[1] Keep the container tightly closed.[1][3]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]

  • Containment: Contain the spill using inert, absorbent material such as sand, earth, or vermiculite.[1] Prevent the spillage from entering drains or waterways.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Wash the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before reuse.[1]

Final Disposal
  • Authorized Collection: Dispose of the contents and container at an approved waste disposal plant or an authorized hazardous or special waste collection point.[1]

  • Regulatory Compliance: All disposal activities must be in accordance with applicable local, state, and federal laws and regulations.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste for Disposal B Wear Full Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Is this a chemical spill? B->C D Contain spill with inert material (e.g., sand, vermiculite) C->D Yes G Place chemical in a labeled, sealed hazardous waste container C->G No E Collect residue into a labeled, sealed hazardous waste container D->E F Decontaminate spill area and equipment E->F H Store container in a cool, dry, well-ventilated, designated area F->H G->H I Arrange for pickup by an authorized waste disposal service H->I J End: Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Amino-2-(trifluoromethoxy)benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-2-(trifluoromethoxy)benzotrifluoride

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 104678-68-4). Adherence to these procedures is vital for ensuring the safety of all laboratory personnel and for proper chemical management. This substance is classified as hazardous and requires careful handling to mitigate risks.

Hazard Identification and Classification

This compound is associated with significant health risks. The following table summarizes its hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Hazard Statement Pictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarning
Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of appropriate personal protective equipment.

Situation Required PPE Specifications and Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or safety glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield is also recommended.[1]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and observe the manufacturer's instructions on permeability and breakthrough time.[1][2]
Protective ClothingA standard laboratory coat.[3] For larger quantities or where splashing is possible, wear suitable protective clothing.[1]
Risk of Vapor/Aerosol Generation Respiratory ProtectionUse only in a well-ventilated area.[4] In case of inadequate ventilation or the potential for inhalation, wear a NIOSH-approved respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][3]
Large Spills or Releases Full Body and Respiratory ProtectionIn the event of a large spill, a self-contained breathing apparatus (SCBA) may be required.[5] Wear gas-tight chemically protective clothing.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risks associated with handling this chemical.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate vapors or aerosols, use a certified chemical fume hood.[3][4]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • PPE Inspection: Before beginning any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[2]

Handling the Chemical
  • Avoid Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1][3] Do not eat, drink, or smoke in the work area.[1][4]

  • Container Handling: Keep the container tightly closed when not in use.[1][4]

Storage
  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][3] The recommended storage temperature is between 2 - 8 °C in an explosion-proof refrigerator.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[2]

  • Atmosphere: This substance is sensitive to air and moisture. Store under an inert atmosphere.[1][2]

Accidental Release Measures
  • Minor Spills: For small spills, absorb with an inert material such as dry sand or earth and place it into a chemical waste container.[3]

  • Major Spills: For larger spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[5]

Disposal
  • Waste Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[4] Waste is classified as hazardous.[2]

  • Contaminated Packaging: Dispose of the contaminated container as hazardous waste.[2] Do not reuse empty containers.[3]

Emergency First-Aid Procedures

Immediate medical attention is required for any exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical help immediately.[4]

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get immediate medical advice/attention.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[1][4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

A 1. Preparation - Verify fume hood function - Inspect PPE - Locate emergency equipment B 2. Don PPE - Lab coat - Chemical resistant gloves - Safety goggles and face shield A->B C 3. Chemical Handling - Work within fume hood - Keep container closed - Avoid generating aerosols B->C D 4. Post-Handling - Securely close container - Decontaminate work area C->D H Emergency Procedures - In case of exposure or spill - Follow first-aid and spill response C->H E 5. Doff PPE - Remove gloves and lab coat carefully - Wash hands thoroughly D->E F 6. Storage - Store in a cool, dry, well-ventilated area - 2-8°C, under inert gas D->F G 7. Waste Disposal - Dispose of as hazardous waste - Follow institutional protocols E->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.